molecular formula C6H10O B7765926 3-Methyl-3-penten-2-one CAS No. 1567-73-3

3-Methyl-3-penten-2-one

Cat. No.: B7765926
CAS No.: 1567-73-3
M. Wt: 98.14 g/mol
InChI Key: ZAMCMCQRTZKGDX-SNAWJCMRSA-N
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Description

3-Methyl-3-penten-2-one (CAS 565-62-8) is an unsaturated aliphatic ketone with the molecular formula C6H10O and a molar mass of 98.14 g/mol . It is a clear, colorless to pale yellow liquid with a density of approximately 0.875 g/cm³ at 20°C and a flash point of 34°C (closed cup) . This compound serves as a valuable intermediate in organic chemistry syntheses . Its primary research and industrial application is in the field of perfumery, where it is used as a key intermediate for creating amber notes . The compound's structure features an α,β-unsaturated carbonyl moiety, which is a reactive functional group of interest in studies involving Michael addition reactions . As a building block, this compound is obtained via the acid-catalyzed dehydration of 4-hydroxy-3-methyl-2-pentanone and is an isomer of mesityl oxide . It is soluble in alcohol and has a water solubility of 29.1 g/L at 20°C . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate precautions, referring to the relevant safety data sheet.

Properties

IUPAC Name

(E)-3-methylpent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-4-5(2)6(3)7/h4H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCMCQRTZKGDX-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601045928
Record name (E)-3-Methyl-3-penten-2-one
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Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1567-73-3, 565-62-8
Record name 3-Methyl-3-penten-2-one, (3E)-
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Record name 3-Penten-2-one, 3-methyl-
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Record name (E)-3-Methyl-3-penten-2-one
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Record name 3-methylpent-3-en-2-one
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Record name 3-METHYL-3-PENTEN-2-ONE, (3E)-
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Foundational & Exploratory

3-Methyl-3-penten-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-3-penten-2-one: Chemical Properties and Structure

Introduction

This compound, an α,β-unsaturated aliphatic ketone, is a significant chemical intermediate.[1] It is isomeric with mesityl oxide and isomesityl oxide.[1] This compound is of particular interest due to its crucial role as a precursor in the synthesis of various organic molecules, most notably in the fragrance industry for the production of synthetic ketone fragrances like Iso E Super®.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

This compound is a six-carbon ketone with a double bond between the third and fourth carbon atoms. The presence of this conjugated system influences its reactivity. The compound exists as (E) and (Z) stereoisomers, with the (E) isomer being the more common subject of study.[4][5]

Identifier Value Reference
IUPAC Name 3-Methylpent-3-en-2-one[1][6]
CAS Number 565-62-8[1][4]
Molecular Formula C₆H₁₀O[1][4][6]
Molecular Weight 98.14 g/mol [1][6]
Synonyms 3-Methyl-3-pentene-2-one, 2-Acetyl-2-butene[7][8]
SMILES C/C=C(\C)/C(=O)C[1]
InChI (E-isomer) InChI=1S/C6H10O/c1-4-5(2)6(3)7/h4H,1-3H3/b5-4+[4]
InChIKey (E-isomer) ZAMCMCQRTZKGDX-SNAWJCMRSA-N[1][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a flammable liquid and is generally stable under normal conditions.[9][10]

Property Value Reference
Appearance Colorless to pale yellow, clear liquid[7][8][9]
Boiling Point 136 - 139 °C at 760 mmHg[7][9]
Melting Point -70 °C[7][9]
Density 0.875 g/cm³ at 20 °C[1][9]
Vapor Pressure 6.87 mmHg at 25 °C (est.)[7]
Flash Point 34 °C (93 °F)[1][7][9]
Purity >93% (GC) up to 99.7%[8][11]

Synthesis and Reactivity

The primary industrial synthesis of this compound involves the aldol (B89426) condensation of acetaldehyde (B116499) and methyl ethyl ketone, catalyzed by an acid.[12][13] Modern "green" processes utilize solid acid catalysts in continuous reactor systems to improve yield and sustainability.[3][12]

Experimental Protocol: Continuous Synthesis

The following is a generalized protocol based on patented continuous flow methods.[12][13]

Objective: To synthesize this compound via a continuous process using a solid acid catalyst.

Materials:

  • Acetaldehyde

  • Methyl ethyl ketone (MEK)

  • Solid acid catalyst (e.g., polymeric resin-supported, clay-supported)[12]

Equipment:

  • Continuous Stirred-Tank Reactor (CSTR) or Microreactor

  • Heating and pressure control system

  • Feed pumps

  • Product collection vessel

  • Gas Chromatography (GC) system for analysis

Methodology (CSTR Example):

  • A CSTR is charged with 1.1 kg of a solid acid catalyst supported on a polymeric resin and filled with methyl ethyl ketone.[13]

  • The reaction mass is heated to a temperature of 65-70 °C and maintained under autogenous pressure.[13]

  • A feed mixture of acetaldehyde and methyl ethyl ketone, with a molar ratio of 1:6, is continuously introduced into the reactor.[13]

  • The product mixture is continuously removed from the reactor.

  • The residence time within the CSTR is maintained at approximately 6 hours.[13]

  • The product is analyzed by GC to determine the yield. Yields of 82% (based on acetaldehyde) and 85% (based on MEK) have been reported under these conditions.[13]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reactor Continuous Reactor System cluster_product Product Acetaldehyde Acetaldehyde Reactor CSTR @ 65-70°C (autogenous pressure) Acetaldehyde->Reactor MEK Methyl Ethyl Ketone MEK->Reactor Catalyst Solid Acid Catalyst Catalyst->Reactor Product This compound Reactor->Product

Caption: Workflow for the continuous synthesis of this compound.
Reactivity and Applications

This compound serves as a versatile intermediate. Its conjugated system allows it to participate in various reactions, including Diels-Alder reactions.[2] A key application is the reaction with myrcene, followed by cyclization, to produce tetramethyl acetyloctahydronaphthalenes, a class of synthetic woody fragrances.[2] It is also a precursor for the production of 3-methyl-2-pentanone (B1360105) (methyl sec-butyl ketone).[1]

G MPO This compound Reaction1 Diels-Alder Reaction MPO->Reaction1 Myrcene Myrcene Myrcene->Reaction1 Intermediate Adduct Intermediate Reaction1->Intermediate Reaction2 Cyclization Intermediate->Reaction2 Fragrance Woody Fragrances (e.g., Iso E Super®) Reaction2->Fragrance

Caption: Role of this compound as an intermediate in fragrance synthesis.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

  • Mass Spectrometry: The NIST Chemistry WebBook provides the electron ionization mass spectrum for this compound, which can be used for structural confirmation.[4]

Biological Activity

There is limited information available regarding the specific biological activities or signaling pathways of this compound. It is important to distinguish it from the structurally similar but distinct compound, 3-penten-2-one, which has been reported to exhibit anti-inflammatory properties through the Nrf2/HO-1 signaling pathway.[15] The primary application of this compound remains in chemical synthesis rather than as a bioactive agent.

Safety Information

This compound is classified as a hazardous substance.

  • GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H331/H332 (Toxic/Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][6]

  • Precautions: Appropriate personal protective equipment (gloves, safety glasses, respiratory protection) should be used when handling this chemical.[9] It should be stored in a well-ventilated place away from sources of ignition.[9]

References

Spectroscopic Profile of 3-Methyl-3-penten-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the α,β-unsaturated ketone, 3-methyl-3-penten-2-one (C₆H₁₀O, CAS No: 565-62-8).[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound provides key insights into its molecular structure and connectivity. The following tables summarize the available quantitative data for the (E)-isomer, which is crucial for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data for (E)-3-Methyl-3-penten-2-one

Carbon AtomChemical Shift (δ) in ppm
C=O200.5
=C-CH₃141.1
=CH-CH₃134.2
C(=O)CH₃31.5
=C-CH₃15.6
=CH-CH₃11.8

Solvent: CDCl₃

¹H NMR Data

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum with peak assignments for this compound is not publicly available. However, characteristic absorption bands for α,β-unsaturated ketones can be predicted. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration, shifted to a lower wavenumber due to conjugation. A C=C stretching vibration is expected around 1620-1640 cm⁻¹. C-H stretching vibrations from the methyl and ethyl groups are anticipated in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

Major Peaks in the Mass Spectrum of this compound [1]

m/zRelative IntensityProposed Fragment
9830%[M]⁺ (Molecular Ion)
83100%[M - CH₃]⁺
5560%[M - CH₃ - CO]⁺
4340%[CH₃CO]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

¹H and ¹³C NMR Acquisition: The spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For a routine ¹H NMR spectrum, a spectral width of approximately 0-12 ppm is used. For ¹³C NMR, a wider spectral width of 0-220 ppm is necessary. The chemical shifts are referenced to the residual solvent peak. Proton-decoupled ¹³C NMR spectra are generally acquired to simplify the spectrum to a single peak for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.[3]

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to eliminate interfering signals from atmospheric water and carbon dioxide. The data is typically collected over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Introduction: A dilute solution of this compound in a volatile organic solvent, such as dichloromethane (B109758) or hexane, is prepared. A small volume (typically 1 µL) of this solution is injected into the gas chromatograph.

Chromatographic and Mass Spectrometric Conditions: The gas chromatograph is equipped with a capillary column suitable for the separation of volatile organic compounds. The oven temperature is programmed to ramp up to ensure the separation of the analyte from any impurities. The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer scans a mass-to-charge (m/z) range, for example, from 40 to 200 amu, to detect the molecular ion and its fragments.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Purified Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample IR_Sample Prepare Neat Liquid Film Sample->IR_Sample MS_Sample Dilute in Volatile Solvent Sample->MS_Sample NMR NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS GC-MS MS_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z values, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

(E/Z)-isomerism in 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the (E/Z)-Isomerism of 3-Methyl-3-penten-2-one

Abstract

This compound is a vital α,β-unsaturated ketone intermediate, notably in the synthesis of fragrance compounds.[1] Its structure features a trisubstituted double bond, giving rise to geometric isomerism. This technical guide provides a comprehensive overview of the (E/Z)-isomerism of this compound, detailing its stereochemistry, synthesis via aldol (B89426) condensation, spectroscopic characterization, and relevant experimental protocols. The content is tailored for researchers, chemists, and professionals in the fields of organic synthesis and drug development.

Stereochemistry and Nomenclature

The existence of (E/Z)-isomers in this compound is due to the restricted rotation around the carbon-carbon double bond (C3=C4). The designation of each isomer as either (E) or (Z) is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on each carbon of the double bond.

Applying the Cahn-Ingold-Prelog (CIP) Rules:

  • At Carbon 3 (C3): The two substituents are an acetyl group (-COCH₃) and a methyl group (-CH₃).

    • The acetyl group's carbon is bonded to an oxygen (atomic number 8) and two other carbons (via the methyl group).

    • The methyl group's carbon is bonded to three hydrogens (atomic number 1).

    • Based on the highest atomic number of the directly attached atom, the acetyl group has higher priority than the methyl group.

  • At Carbon 4 (C4): The two substituents are an ethyl group (-CH₂CH₃) and a hydrogen atom (-H).

    • The ethyl group's carbon (atomic number 6) has a higher atomic number than hydrogen (atomic number 1).

    • Therefore, the ethyl group has higher priority than the hydrogen atom.

Isomer Assignment:

  • (Z)-isomer: The isomer where the two higher-priority groups (acetyl and ethyl) are on the same side of the double bond is designated as (Z) from the German zusammen (together).

  • (E)-isomer: The isomer where the two higher-priority groups are on opposite sides of the double bond is designated as (E) from the German entgegen (opposite).

Caption: Cahn-Ingold-Prelog priority assignment and resulting (E/Z)-isomers.

Synthesis and Isomeric Yield

The primary industrial route to this compound is the acid-catalyzed crossed aldol condensation of acetaldehyde (B116499) and methyl ethyl ketone (MEK).[2] The reaction proceeds through the formation of a β-hydroxy ketone intermediate, which then dehydrates under the reaction conditions to yield the α,β-unsaturated ketone product.[3]

While numerous patents and studies report on optimizing the overall yield of this compound, specific data on the stereoselectivity and the resulting (E/Z) isomer ratio is notably scarce in the literature. The final isomeric mixture is likely influenced by the choice of catalyst, temperature, and reaction time, which affect the thermodynamics and kinetics of the dehydration step.[4]

Table 1: Summary of Synthesis Conditions and Yields

Catalyst Reactant Ratio (MEK:Acetaldehyde) Temperature (°C) Yield of 3M3P (%) Reference
Zinc Acetate Not specified Not specified 38% (in a 69:31 mix with 4-hexen-3-one) [2][5]
Sulfuric Acid 8:1 65-70 ~74% (based on MEK) [5]
Solid Acid Resin (Polymeric) 6:1 65-70 82-85% [2][5]
Solid Acid Resin (NKC-9) 20:1 90 90.85% [1]

| Polystyrene Sulphonated Cation Resin | Not specified | 60-90 | >70% |[6] |

Spectroscopic Characterization

Distinguishing between the (E) and (Z) isomers is typically accomplished using nuclear magnetic resonance (NMR) spectroscopy. The spatial arrangement of the substituents relative to the double bond and the carbonyl group leads to distinct chemical shifts for specific protons and carbons.

Table 2: Physical Properties of (E/Z)-Isomers

Property (E)-3-Methyl-3-penten-2-one (Z)-3-Methyl-3-penten-2-one
IUPAC Name (E)-3-methylpent-3-en-2-one (Z)-3-methylpent-3-en-2-one
CAS Number 565-62-8[7] 1567-72-2[8]
Molecular Formula C₆H₁₀O C₆H₁₀O

| Molar Mass | 98.14 g/mol | 98.14 g/mol |

  • ¹H NMR: The most significant difference is expected in the chemical shift of the vinylic proton (-CH=) and the methylene (B1212753) protons of the ethyl group (-CH₂CH₃). In the (Z)-isomer, the ethyl group is on the same side as the bulky acetyl group, which may cause steric compression or anisotropic effects, shifting its proton signals compared to the (E)-isomer where it is opposite the acetyl group.

  • ¹³C NMR: The carbons of the ethyl group and the methyl group attached to the double bond are expected to show slight differences in their chemical shifts between the two isomers due to varying steric interactions.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound based on methodologies described in the literature using a solid acid catalyst.[2][5]

Objective: To synthesize this compound via aldol condensation.

Materials:

  • Acetaldehyde

  • Methyl Ethyl Ketone (MEK)

  • Solid Acid Catalyst (e.g., Amberlyst 15, or a similar polymeric resin)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Solvents for extraction and washing (e.g., diethyl ether, saturated sodium bicarbonate solution, brine)

Equipment:

  • Continuous Stirred-Tank Reactor (CSTR) or a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel for batch synthesis.

  • Heating mantle with temperature control.

  • Separatory funnel.

  • Rotary evaporator.

  • Distillation apparatus for purification.

  • Gas Chromatography (GC) equipment for yield analysis.

Procedure (Continuous Flow Example):

  • A Continuous Stirred-Tank Reactor (CSTR) is charged with the solid acid catalyst supported on a polymeric resin and methyl ethyl ketone.[2]

  • The reaction mass is heated to the target temperature (e.g., 65-70°C) and maintained under autogenous pressure.[5]

  • A pre-mixed solution of acetaldehyde and methyl ethyl ketone, with a molar ratio of 1:6, is continuously fed into the reactor.[2]

  • The residence time in the reactor is controlled (e.g., ~1-6 hours) to achieve optimal conversion.[2][5]

  • The product mixture is continuously removed from the reactor.

  • Unreacted starting materials are recovered via distillation and can be recycled.

  • The crude product is purified by fractional distillation to yield this compound.

Work-up and Purification (General):

  • The final reaction mixture is cooled to room temperature.

  • The catalyst is removed by filtration (if solid).

  • The mixture is transferred to a separatory funnel and washed sequentially with water, saturated sodium bicarbonate solution, and brine to remove any remaining acid and water-soluble impurities.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed using a rotary evaporator.

  • The crude product is purified by vacuum distillation to obtain pure this compound.

Characterization:

  • The product yield and purity are determined by Gas Chromatography (GC).

  • The structure and isomeric composition are confirmed by NMR (¹H, ¹³C), and Mass Spectrometry (MS).

G start Reactant Feed (Acetaldehyde + MEK) reactor Heated Reactor (CSTR) with Solid Acid Catalyst (65-70 °C) start->reactor separation Distillation / Separation reactor->separation recycle Recycle Unreacted Acetaldehyde & MEK separation->recycle Reactants purification Product Wash & Vacuum Distillation separation->purification Crude Product recycle->start product Pure this compound (E/Z Mixture) purification->product

Caption: Generalized workflow for the continuous synthesis of 3M3P.

Conclusion

This compound presents a clear case of (E/Z)-isomerism, which is fundamental to understanding its reactivity and application in further chemical syntheses. The assignment of these isomers is definitively achieved through the Cahn-Ingold-Prelog priority rules. While its synthesis via aldol condensation is well-established and optimized for high yields, the literature lacks specific details on controlling or quantifying the stereochemical outcome. Future research focusing on the stereoselective synthesis and detailed spectroscopic analysis of the individual (E) and (Z) isomers would be highly valuable for fine-tuning synthetic processes that rely on this important chemical intermediate.

References

The Enigmatic Presence of 3-Methyl-3-penten-2-one in Nature: A Technical Guide to its Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the natural occurrence, isolation, and potential biosynthesis of the aliphatic ketone, 3-Methyl-3-penten-2-one.

Introduction

This compound is an unsaturated aliphatic ketone that has garnered interest as an intermediate in organic synthesis. While its chemical synthesis is well-documented, its natural occurrence is less explored, presenting a unique challenge and opportunity for natural product researchers. This technical guide consolidates the current knowledge on the natural sources of this compound, provides detailed general methodologies for its isolation and analysis from plant matrices, and explores a plausible biosynthetic pathway.

Natural Occurrence of this compound

The presence of this compound in the plant kingdom has been confirmed in a limited number of species, often as a minor or trace volatile component. The primary documented sources include:

  • Terminalia chebula: Commonly known as black myrobalan, the fruit of this tree is a cornerstone of traditional Ayurvedic medicine. A comprehensive review of its phytochemistry lists this compound as one of the volatile compounds identified from the fruit.[1] However, other detailed GC-MS analyses of Terminalia chebula fruit extracts have not consistently reported its presence, suggesting that its concentration may be low or vary depending on factors such as geographical origin, harvest time, and processing methods.[2][3][4][5][6][7]

  • Cornus officinalis: Also known as the Japanese cornelian cherry, the dried fruit of this plant is used in traditional Chinese medicine. Analysis of the volatile flavor components of Corni Fructus has identified this compound as a trace constituent.

It is important to distinguish this compound from its more commonly known isomer, mesityl oxide (4-Methyl-3-penten-2-one), which has a broader distribution in the plant and animal kingdoms.

Quantitative Data

To date, specific quantitative data on the concentration of this compound in its natural sources remains elusive in publicly available literature. The term "trace component" used in the context of Cornus officinalis indicates a very low concentration. The lack of quantitative data highlights a significant gap in the current understanding of this natural product.

Table 1: Documented Natural Sources of this compound

Plant SpeciesPart of PlantReported ConcentrationReference
Terminalia chebula Retz.FruitNot Quantified[1]
Cornus officinalis Sieb. et Zucc.Dried FruitTrace

Isolation and Characterization from Natural Sources

Due to the absence of specific protocols for the isolation of this compound from plant materials, this section provides a generalized experimental workflow based on standard methodologies for the extraction and analysis of volatile ketones from complex natural matrices.

Experimental Protocol: General Workflow for Isolation and Analysis

This protocol outlines a multi-step approach combining steam distillation for initial extraction followed by chromatographic purification and analysis.

1. Sample Preparation:

  • Obtain fresh or properly dried and stored fruit material of Terminalia chebula or Cornus officinalis.

  • Grind the plant material to a coarse powder to increase the surface area for efficient extraction.

2. Extraction of Volatile Compounds by Steam Distillation:

  • Set up a Clevenger-type apparatus for steam distillation.

  • Place the powdered plant material in the distillation flask with a sufficient amount of distilled water.

  • Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile compounds.

  • The steam and volatile compound mixture will condense in the condenser and be collected in the receiving vessel. The essential oil, containing this compound, will separate from the aqueous layer (hydrosol).

  • Continue the distillation for a sufficient duration (e.g., 3-4 hours) to ensure complete extraction of volatile components.

  • Separate the essential oil layer from the hydrosol. The hydrosol can be further extracted with a non-polar solvent (e.g., diethyl ether or hexane) to recover any dissolved volatile compounds.

3. Chromatographic Purification:

  • Column Chromatography: The crude essential oil can be subjected to column chromatography on silica (B1680970) gel using a gradient elution system of hexane (B92381) and ethyl acetate (B1210297) to separate fractions based on polarity.

  • Preparative Gas Chromatography (Prep-GC): For obtaining a highly pure sample of this compound, preparative gas chromatography is the method of choice. This technique allows for the separation of volatile compounds based on their boiling points and interaction with the stationary phase.

4. Identification and Quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique for identifying and quantifying volatile compounds.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating a wide range of volatile compounds.

    • Temperature Program: A programmed temperature ramp (e.g., starting at 50°C and increasing to 250°C) is used to elute compounds with different boiling points.

    • Mass Spectrometry: The mass spectrometer will fragment the eluted compounds, providing a unique mass spectrum that can be compared to spectral libraries (e.g., NIST, Wiley) for identification.

    • Quantification: For quantitative analysis, an internal standard can be used, and a calibration curve can be generated using a pure standard of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation of the isolated compound, 1H and 13C NMR spectroscopy should be performed.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (Terminalia chebula or Cornus officinalis) grinding Grinding plant_material->grinding steam_distillation Steam Distillation grinding->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil column_chromatography Column Chromatography essential_oil->column_chromatography prep_gc Preparative GC column_chromatography->prep_gc pure_compound Pure this compound prep_gc->pure_compound gc_ms GC-MS Analysis pure_compound->gc_ms nmr NMR Spectroscopy pure_compound->nmr identification Identification & Quantification gc_ms->identification structure_elucidation Structure Elucidation nmr->structure_elucidation

Generalized workflow for the isolation and analysis of this compound.

Putative Biosynthetic Pathway

The biosynthetic pathway for this compound in plants has not been elucidated. However, based on its structure as a branched-chain unsaturated ketone, a plausible pathway can be hypothesized to originate from the metabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. These amino acids are known precursors to a variety of volatile compounds in plants, including ketones.

The proposed pathway involves the following key steps:

  • Transamination/Deamination of a Branched-Chain Amino Acid: A BCAA, likely derived from primary metabolism, undergoes transamination or deamination to form its corresponding α-keto acid.

  • Decarboxylation: The α-keto acid is then decarboxylated to yield a branched-chain aldehyde.

  • Aldol (B89426) Condensation: The branched-chain aldehyde could then participate in an aldol condensation reaction with a two-carbon unit, such as acetyl-CoA or its equivalent, to form a β-hydroxy ketone intermediate.

  • Dehydration: Subsequent dehydration of the β-hydroxy ketone would lead to the formation of the α,β-unsaturated ketone, this compound.

biosynthetic_pathway bcaa Branched-Chain Amino Acid (e.g., from Leucine/Isoleucine/Valine metabolism) alpha_keto_acid α-Keto Acid bcaa->alpha_keto_acid Transamination/ Deamination aldehyde Branched-Chain Aldehyde alpha_keto_acid->aldehyde Decarboxylation beta_hydroxy_ketone β-Hydroxy Ketone Intermediate aldehyde->beta_hydroxy_ketone Aldol Condensation acetyl_coa Acetyl-CoA (or equivalent C2 unit) acetyl_coa->beta_hydroxy_ketone final_product This compound beta_hydroxy_ketone->final_product Dehydration

A hypothetical biosynthetic pathway for this compound in plants.

Future Outlook

The study of this compound in its natural context is still in its infancy. Future research should focus on several key areas:

  • Quantitative Analysis: Development of sensitive and validated analytical methods to accurately quantify the concentration of this compound in Terminalia chebula and Cornus officinalis. This would involve the use of stable isotope-labeled internal standards for accurate quantification by GC-MS.

  • Screening of Other Plant Species: A broader screening of medicinal and aromatic plants, particularly within the Terminalia and Cornus genera, may reveal other natural sources of this compound.

  • Elucidation of the Biosynthetic Pathway: Isotopic labeling studies and transcriptomic analysis of the source plants could help to identify the enzymes and genes involved in the biosynthesis of this compound.

  • Pharmacological Evaluation: Given the medicinal properties of the plants in which it is found, investigating the potential biological activities of purified this compound is a logical next step.

Conclusion

This compound is a naturally occurring volatile compound found in at least two medicinal plants, Terminalia chebula and Cornus officinalis. While its presence has been confirmed, there is a significant lack of quantitative data and specific isolation protocols. The provided general methodologies for extraction and analysis, along with the hypothesized biosynthetic pathway, offer a starting point for researchers interested in exploring this enigmatic natural product further. Unraveling the secrets of its natural production and potential biological role could open new avenues in phytochemistry and drug discovery.

References

Unraveling the Green Enigma: A Technical Guide to the Biosynthesis of 3-Methyl-3-penten-2-one in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-3-penten-2-one is a volatile organic compound (VOC) identified in various plant species, contributing to their characteristic aroma profiles. Despite its presence, a dedicated and fully elucidated biosynthetic pathway for this C6-ketone in plants remains to be definitively established in scientific literature. This technical guide synthesizes the current understanding of relevant plant metabolic pathways to propose two plausible biosynthetic routes for this compound. Drawing parallels from the well-characterized biosynthesis of other methyl ketones and the formation of C6 "green leaf volatiles," this document provides a comprehensive theoretical framework, detailed hypothetical experimental protocols for pathway elucidation, and a summary of its known occurrence in select plant species. This guide is intended to serve as a foundational resource for researchers aiming to investigate the biosynthesis of this and other related volatile compounds in plants.

Introduction

Volatile organic compounds (VOCs) are a diverse group of plant secondary metabolites that play crucial roles in plant defense, pollination, and communication. Among these is this compound, an unsaturated aliphatic ketone that has been identified as a volatile constituent in plants such as Terminalia chebula and Cornus officinalis. While its presence is documented, the precise enzymatic reactions leading to its formation are not yet fully understood. This guide explores two primary hypothetical pathways for the biosynthesis of this compound, providing a technical and in-depth resource for its study.

Proposed Biosynthetic Pathways

Based on established knowledge of plant biochemistry, two principal pathways are proposed for the biosynthesis of this compound: a methyl ketone biosynthesis-like pathway and a lipoxygenase (LOX) pathway.

Hypothetical Pathway 1: Methyl Ketone Biosynthesis-like Pathway

The biosynthesis of longer-chain methyl ketones, such as 2-tridecanone, is well-documented in wild tomato species (Solanum habrochaites). This pathway involves a two-step enzymatic process that utilizes intermediates from fatty acid biosynthesis. We hypothesize that a similar, yet uncharacterized, pathway could lead to the formation of the C6-ketone, this compound.

This proposed pathway initiates within the plastid, where fatty acid synthesis occurs. A short-chain β-ketoacyl-acyl carrier protein (ACP) intermediate, likely β-ketohexanoyl-ACP, would be hydrolyzed by a thioesterase, analogous to Methylketone Synthase 2 (MKS2), to release a free β-ketoacid. This β-ketoacid would then be decarboxylated by a decarboxylase, similar to Methylketone Synthase 1 (MKS1), to yield a methyl ketone. Subsequent enzymatic modification, such as isomerization or dehydration, could then result in the final product, this compound.

Methyl_Ketone_Biosynthesis_Like_Pathway cluster_plastid Plastid Fatty_Acid_Synthesis Fatty Acid Synthesis beta_Ketoacyl_ACP β-Ketohexanoyl-ACP Fatty_Acid_Synthesis->beta_Ketoacyl_ACP MKS2_like Methylketone Synthase 2-like (Thioesterase) beta_Ketoacyl_ACP->MKS2_like beta_Ketoacid β-Ketohexanoic Acid MKS2_like->beta_Ketoacid MKS1_like Methylketone Synthase 1-like (Decarboxylase) beta_Ketoacid->MKS1_like Methyl_Ketone Methyl Pentan-2-one MKS1_like->Methyl_Ketone Modification_Enzymes Isomerase/Dehydratase Methyl_Ketone->Modification_Enzymes Final_Product This compound Modification_Enzymes->Final_Product

Caption: Hypothetical Methyl Ketone Biosynthesis-like Pathway.
Hypothetical Pathway 2: Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway is responsible for the production of a variety of C6 volatiles, often referred to as "green leaf volatiles," which are typically released upon tissue damage. This pathway begins with the oxygenation of polyunsaturated fatty acids, such as linoleic and linolenic acids, by lipoxygenase enzymes. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) into shorter-chain aldehydes and ω-oxo-acids. It is plausible that a variation of this pathway, or further enzymatic modification of its products, could lead to the formation of this compound.

For instance, a C18 fatty acid hydroperoxide could be cleaved to produce a C6 aldehyde, which is then converted to a ketone through the action of an uncharacterized oxidoreductase. Alternatively, a different hydroperoxide lyase or a related enzyme could directly produce a C6 ketone from a fatty acid hydroperoxide.

LOX_Pathway PUFA Polyunsaturated Fatty Acid (e.g., Linolenic Acid) LOX Lipoxygenase (LOX) PUFA->LOX Hydroperoxide Fatty Acid Hydroperoxide LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hydroperoxide->HPL C6_Volatiles C6 Aldehydes (Green Leaf Volatiles) HPL->C6_Volatiles Further_Enzymes Oxidoreductase/Isomerase C6_Volatiles->Further_Enzymes Final_Product This compound Further_Enzymes->Final_Product

Caption: Hypothetical Lipoxygenase (LOX) Pathway.

Quantitative Data on Occurrence

While a dedicated biosynthetic pathway remains to be fully elucidated, this compound has been identified as a volatile constituent in several plant species. Quantitative data on its concentration is sparse in the literature; however, its presence has been confirmed through methods such as gas chromatography-mass spectrometry (GC-MS). The table below summarizes the known occurrences.

Plant SpeciesPlant PartMethod of DetectionQuantitative DataReference
Terminalia chebulaFruitGC-MSPresence confirmed, but not quantified.[1]
Cornus officinalisFruitGC-MSPresence confirmed, but not quantified.

Note: The lack of specific quantitative data highlights a significant gap in the current research and presents an opportunity for future investigation.

Experimental Protocols

To investigate the proposed biosynthetic pathways, a series of experimental protocols are suggested. These protocols are designed to identify and characterize the enzymes and intermediates involved in the formation of this compound.

Protocol 1: Identification of Putative Methylketone Synthase-like Genes

This protocol outlines a bioinformatics and molecular biology approach to identify candidate genes for the proposed methyl ketone biosynthesis-like pathway.

Methodology:

  • Homology Search: Utilize the protein sequences of known methylketone synthases (e.g., ShMKS1 and ShMKS2 from Solanum habrochaites) as queries in BLAST searches against the transcriptomic and genomic databases of Terminalia chebula and Cornus officinalis.

  • Gene Cloning: Based on the homology search results, design primers to amplify the full-length coding sequences of candidate genes from cDNA synthesized from the respective plant tissues (e.g., fruit).

  • Heterologous Expression: Clone the amplified gene sequences into an appropriate expression vector (e.g., pET vector series) and transform into a suitable host, such as E. coli BL21(DE3).

  • Enzyme Assays:

    • Prepare crude protein extracts from the induced E. coli cultures.

    • For putative MKS2-like thioesterases, perform in vitro assays using short-chain β-ketoacyl-ACPs (e.g., β-ketohexanoyl-ACP) as substrates. Monitor the release of the free β-ketoacid product using LC-MS.

    • For putative MKS1-like decarboxylases, perform in vitro assays using the corresponding β-ketoacid as a substrate. Monitor the formation of the methyl ketone product by headspace GC-MS.

Experimental_Workflow_MKS Bioinformatics Homology Search (BLAST) Gene_Cloning Gene Cloning (PCR) Bioinformatics->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli) Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assays (LC-MS, GC-MS) Heterologous_Expression->Enzyme_Assay Functional_Characterization Functional Characterization Enzyme_Assay->Functional_Characterization

Caption: Workflow for identifying MKS-like genes.
Protocol 2: In Vitro Analysis of the Lipoxygenase (LOX) Pathway

This protocol describes a method to determine if the LOX pathway in the target plants can produce precursors for or this compound itself.

Methodology:

  • Crude Enzyme Extraction: Homogenize fresh plant tissue (e.g., fruit pericarp) in a suitable extraction buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing antioxidants and protease inhibitors. Centrifuge to obtain a crude enzyme extract.

  • Substrate Preparation: Prepare solutions of polyunsaturated fatty acids, such as linoleic acid and linolenic acid.

  • Enzyme Reaction: Incubate the crude enzyme extract with the fatty acid substrates.

  • Volatile Collection and Analysis:

    • Collect the volatile products from the headspace of the reaction mixture using solid-phase microextraction (SPME).

    • Analyze the collected volatiles by GC-MS to identify the C6 compounds produced, including this compound.

  • Inhibitor Studies: To confirm the involvement of the LOX pathway, perform the enzyme reaction in the presence of specific LOX inhibitors (e.g., nordihydroguaiaretic acid) and observe any reduction in the formation of the target compound.

Protocol 3: Analysis of Lipid Peroxidation Products

This protocol is designed to investigate whether this compound is a product of non-enzymatic lipid peroxidation, which can be induced by stress.

Methodology:

  • Induction of Oxidative Stress: Subject plant tissues to abiotic stress (e.g., wounding, heat, or exposure to pro-oxidants like paraquat).

  • Extraction of Volatiles: Extract volatile compounds from the stressed and control tissues using a suitable solvent or by headspace collection (SPME).

  • GC-MS Analysis: Analyze the volatile extracts by GC-MS and compare the profiles of stressed and control samples. A significant increase in this compound in the stressed samples would suggest its origin from lipid peroxidation.

  • Quantification of Lipid Peroxidation: As a control, measure the extent of lipid peroxidation in the tissues using a standard method, such as the thiobarbituric acid reactive substances (TBARS) assay, to correlate with the production of the target compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants presents an intriguing area of research. While a definitive pathway has not been elucidated, the hypothetical routes presented in this guide, based on the well-established methyl ketone and lipoxygenase pathways, provide a solid foundation for future investigations. The provided experimental protocols offer a roadmap for researchers to identify the key enzymes and intermediates involved. Further research, particularly quantitative analysis of the compound in various plant species and under different conditions, coupled with functional characterization of candidate biosynthetic genes, will be crucial in fully unraveling the "green enigma" of this compound biosynthesis. This knowledge will not only enhance our understanding of plant secondary metabolism but may also open avenues for the biotechnological production of this and other valuable volatile compounds.

References

Physical properties of 3-Methyl-3-penten-2-one (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 3-Methyl-3-penten-2-one, a significant intermediate in various chemical syntheses. The data presented is compiled from various scientific sources to ensure accuracy and reliability, catering to the needs of researchers and professionals in drug development and other scientific fields.

Core Physical Properties

This compound is an unsaturated aliphatic ketone. It presents as a clear, colorless to pale yellow liquid and is utilized as an intermediate in organic chemistry syntheses.[1]

Quantitative Data Summary

The following table summarizes the primary physical properties of this compound for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point 136 - 139 °C@ 760 mmHg
Density 0.875 - 0.883 g/cm³@ 20 °C
Molar Mass 98.145 g/mol
Melting Point -70 °C
Flash Point 34 °CClosed Cup

Experimental Protocols

While specific experimental protocols for determining the physical properties of this compound are not extensively detailed in readily available literature, standard methodologies for organic liquids are applicable. The following are detailed, generalized protocols for determining the boiling point and density.

Determination of Boiling Point (Capillary Method)

The capillary method is a common and effective technique for determining the boiling point of a liquid sample.

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a heating bath (Thiele tube or oil bath).

  • The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

Apparatus:

  • Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance

  • Water bath with temperature control

  • Sample of this compound

  • Distilled water (for calibration)

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • The volume of the pycnometer is precisely determined by ensuring the water level is at the mark. Any excess water is removed.

  • The pycnometer filled with water is weighed. The mass of the water is determined by subtraction. The density of water at the specific temperature is known, allowing for the precise calculation of the pycnometer's volume.

  • The pycnometer is then emptied, dried thoroughly, and filled with this compound.

  • The filled pycnometer is brought to the same constant temperature in the water bath.

  • The pycnometer filled with the sample is weighed. The mass of the this compound is determined by subtraction.

  • The density of the sample is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Synthesis Pathway

This compound is commercially synthesized via an aldol (B89426) condensation reaction. This process involves the reaction of acetaldehyde (B116499) with methyl ethyl ketone in the presence of an acid catalyst.

Synthesis_Pathway acetaldehyde Acetaldehyde process acetaldehyde->process mek Methyl Ethyl Ketone mek->process catalyst Acid Catalyst catalyst->process catalyzes product This compound process->product Aldol Condensation

Caption: Synthesis of this compound via Aldol Condensation.

This guide provides essential physical data and procedural outlines for this compound, intended to support laboratory research and development activities. For further information, consulting comprehensive chemical databases and safety data sheets is recommended.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 3-Methyl-3-penten-2-one, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key data for this compound are summarized below.

PropertyValue
Molecular Formula C6H10O[1][2]
Molecular Weight 98.14 g/mol [1][2][3]
Appearance Colorless to light orange to yellow clear liquid[1][4]
Odor Characteristic, strong[1][5]
Melting Point -70 °C (-94 °F)[5][6][7]
Boiling Point 136 - 139 °C (276.8 - 282.2 °F)[5][7]
Flash Point 34 °C (93.2 °F) - Closed Cup[5][8]
Density 0.883 g/cm³ at 20 °C[5]
Solubility Soluble in alcohol. Water solubility: 29.1 g/L at 20 °C.[6]
pH 3.9 (10 g/L aqueous solution)[1][7]
Vapor Pressure 6.866 mmHg at 25 °C (estimated)[6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these hazards is critical for risk assessment and the implementation of appropriate safety measures.

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor[1][2][3][7]
Acute Toxicity, Oral 4H302: Harmful if swallowed[1][3]
Acute Toxicity, Dermal 4H312: Harmful in contact with skin[1][3]
Acute Toxicity, Inhalation 4H332: Harmful if inhaled[1][3]
Skin Corrosion/Irritation 2H315: Causes skin irritation[2][3][7]
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritation[2][3][7]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[2][7]

GHS Pictograms:

  • GHS02 (Flame): Indicates a fire hazard.

  • GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as skin and eye irritation, or may be harmful if swallowed, inhaled, or in contact with skin.[1][2]

Signal Word: Warning or Danger [1][2]

Toxicological Summary

While detailed experimental protocols for the toxicological studies of this compound are not publicly available, the GHS classification is derived from standardized testing data. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[5]

  • Inhalation: Harmful if inhaled and may cause respiratory tract irritation.[5][7] Symptoms can include coughing, chest pain, and difficulty breathing.[5]

  • Skin Contact: Harmful in contact with skin and causes skin irritation.[2][5] Symptoms may include redness, drying, and cracking.[5]

  • Eye Contact: Causes serious eye irritation, which may manifest as a burning sensation.[2][5]

  • Ingestion: Harmful if swallowed.[1] Symptoms can include nausea, vomiting, and gastrointestinal irritation.[5]

To the best of current knowledge, there is no evidence of this compound being carcinogenic, mutagenic, or having reproductive effects.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][7]

  • Avoid breathing vapors or mist.[7][9]

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Use non-sparking tools and explosion-proof equipment.[1][7]

  • Ground and bond containers when transferring material to prevent static discharge.[1][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2] No smoking in the handling area.[1][2]

  • Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

  • Keep away from heat and sources of ignition.

  • Store in a "flammables area".[7]

  • Keep away from incompatible materials such as oxidizing agents, strong bases, metals, alcohols, and amines.[2][7]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[9] A face shield may also be necessary.[2]
Skin Protection Protective gloves (butyl rubber, polyethylene/ethylene vinyl alcohol, and Viton are noted to have excellent resistance).[2] A lab coat or corrosion-proof clothing should be worn.[2]
Respiratory Protection If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., type A) or a self-contained breathing apparatus should be used.[2][9]

Emergency Procedures

First Aid Measures:

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5] Seek medical attention if you feel unwell.[1][7]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes.[5][7] If skin irritation persists, seek medical attention.[5][7]

  • Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5][7] If eye irritation persists, get medical advice/attention.[7]

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[2] Give plenty of water to drink.[7] Call a poison center or doctor if you feel unwell.[1][7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[1][5]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may be ineffective and spread the fire.[2]

  • Specific Hazards: The substance is a flammable liquid and vapor.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[7] Hazardous decomposition products in case of fire include toxic fumes and carbon oxides.[1][2]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area.[9] Ensure adequate ventilation and remove all sources of ignition.[1][9] Avoid breathing vapors and contact with the substance.[1][9]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[2]

  • Methods for Cleaning Up: Contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[2] Collect the absorbed material into a suitable, closed container for disposal.[7]

Experimental Protocols & Visualizations

While specific experimental protocols for toxicological studies are not publicly available, the following workflows illustrate standardized safety procedures.

G cluster_spill Chemical Spill Response Workflow spill Spill Detected evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe ventilate Ensure Adequate Ventilation (if safe to do so) ppe->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill with Inert Absorbent ignition->contain collect Collect Absorbed Material into Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste (as hazardous material) decontaminate->dispose report Report Incident dispose->report

Caption: Workflow for handling a chemical spill of this compound.

G cluster_first_aid First Aid for Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure Event in_fresh_air Move to Fresh Air exposure->in_fresh_air sk_remove_clothing Remove Contaminated Clothing exposure->sk_remove_clothing ey_rinse Rinse with Water (15 min) exposure->ey_rinse ing_rinse Rinse Mouth exposure->ing_rinse in_breathe Keep Comfortable in_fresh_air->in_breathe in_medical Seek Medical Attention in_breathe->in_medical sk_rinse Rinse with Water (15 min) sk_remove_clothing->sk_rinse sk_medical Seek Medical Attention (if irritation persists) sk_rinse->sk_medical ey_lenses Remove Contact Lenses ey_rinse->ey_lenses ey_medical Seek Medical Attention (if irritation persists) ey_lenses->ey_medical ing_vomit Do NOT Induce Vomiting ing_rinse->ing_vomit ing_medical Call Poison Center/Doctor ing_vomit->ing_medical

Caption: First aid response procedures for various exposure routes.

References

An In-depth Technical Guide to the Isomers of 3-Methyl-3-penten-2-one: Mesityl Oxide and Isomesityl Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-3-penten-2-one and its isomers, the commercially significant mesityl oxide and its less stable counterpart, isomesityl oxide. This document details their chemical properties, synthesis protocols, and potential applications, with a particular focus on their relevance in organic synthesis and drug development. All quantitative data is presented in structured tables for comparative analysis, and key experimental procedures are meticulously outlined. Visual diagrams generated using Graphviz are included to illustrate molecular structures and reaction pathways, adhering to specified formatting for clarity and precision.

Introduction to the Isomers

This compound and its isomers, mesityl oxide (4-methyl-3-penten-2-one) and isomesityl oxide (4-methyl-4-penten-2-one), are α,β-unsaturated ketones. This class of compounds is of significant interest in synthetic chemistry due to the reactive nature of the conjugated system, which allows for a variety of chemical transformations. In the context of drug development, the α,β-unsaturated carbonyl moiety can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a mechanism that can be exploited for targeted therapeutic intervention.[1][2]

Mesityl oxide is a common industrial solvent and an intermediate in the synthesis of other compounds.[3] It appears as a colorless, oily liquid with a characteristic honey-like odor.[3] Isomesityl oxide is the less stable, non-conjugated isomer of mesityl oxide. This compound is another isomer that finds use as an intermediate in organic synthesis, particularly in the fragrance industry.[4][5]

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of the three isomers for easy comparison.

Table 1: Physicochemical Properties
PropertyThis compoundMesityl Oxide (4-Methyl-3-penten-2-one)Isomesityl Oxide (4-Methyl-4-penten-2-one)
Molecular Formula C₆H₁₀OC₆H₁₀OC₆H₁₀O
Molecular Weight 98.14 g/mol [6]98.14 g/mol [3]98.14 g/mol
Appearance Colorless clear liquid[7]Colorless, oily liquid[3]-
Odor Characteristic[8]Honey-like[3]-
Boiling Point 137-139 °C[7]129-131 °C[9]-
Melting Point -70 °C[8]-52 °C-
Density 0.883 g/cm³ @ 20°C[10]0.848 g/cm³ @ 23°C[9]-
Flash Point 34 °C (closed cup)[10]30.56 °C[9]-
CAS Number 565-62-8[6]141-79-7[3]-
Table 2: Spectroscopic Data
Spectroscopic DataThis compoundMesityl Oxide (4-Methyl-3-penten-2-one)Isomesityl Oxide (4-Methyl-4-penten-2-one)
¹H NMR (CDCl₃, ppm) δ 6.75 (q, 1H), 2.25 (s, 3H), 1.85 (s, 3H), 1.75 (d, 3H)δ 6.1 (s, 1H), 2.1 (s, 3H), 1.9 (s, 3H), 1.85 (s, 3H)[11]-
¹³C NMR (CDCl₃, ppm) δ 200.1, 137.5, 134.2, 25.9, 15.4, 11.9δ 198.1, 154.9, 124.0, 31.5, 27.4, 20.6[12][13]-
IR (cm⁻¹) 1685 (C=O), 1640 (C=C)1684 (C=O), 1617 (C=C)-
Mass Spectrum (m/z) 98 (M+), 83, 55, 43[14]98 (M+), 83, 55, 43-

Experimental Protocols

Synthesis of Mesityl Oxide

Mesityl oxide is typically synthesized via the acid-catalyzed dehydration of diacetone alcohol, which is formed from the aldol (B89426) condensation of acetone (B3395972).[15][16]

Procedure:

  • 250 ml of acetone is dried overnight with calcium chloride and then distilled.[9]

  • The dried acetone is placed in a 1-liter flask equipped with a gas delivery tube and a calcium chloride tube, and cooled in a freezing mixture.[9]

  • The acetone is saturated with dry hydrogen chloride gas over 2-3 hours.[9]

  • The reaction mixture is kept in an ice-water bath for 24 hours and then at room temperature for two days.[9]

  • The resulting dark liquid is poured onto crushed ice and the upper organic layer containing mesityl oxide is separated.[9]

  • The organic layer is washed with a strong sodium hydroxide (B78521) solution until faintly yellow.[9]

  • Purification is achieved by steam distillation with the addition of a small amount of strong NaOH solution.[9]

  • The distillate is separated, dried over calcium chloride, and fractionally distilled to yield pure mesityl oxide (boiling point 129-131 °C).[9]

Synthesis of this compound

This isomer can be synthesized through an aldol condensation reaction between acetaldehyde (B116499) and methyl ethyl ketone using a solid acid catalyst.[17]

Procedure:

  • A semi-batch reactor is charged with sulfuric acid and methyl ethyl ketone in a 1:4 ratio.[17]

  • The reactor is heated to 65-70°C under autogenous pressure.[17]

  • Acetaldehyde is fed into the reactor over a period of 4 hours.[17]

  • The reaction mixture is aged until the reaction is complete.[17]

  • The product, this compound, is then isolated and purified. The yield is reported to be 65 mol% based on acetaldehyde.[17]

Purification of Isomesityl Oxide

Isomesityl oxide is typically present in commercial mesityl oxide and can be isolated through a process that takes advantage of the equilibrium between the two isomers.[18]

Procedure:

  • Commercial mesityl oxide is washed several times with 0.5 N sodium hydroxide at a temperature below 10°C to remove acidic oxidation products.[18]

  • After washing with water and drying with calcium sulfate, the material is distilled at atmospheric pressure in the presence of 0.2% p-toluenesulfonic acid monohydrate.[18]

  • The acid catalyst helps to maintain the isomerization equilibrium, allowing the lower-boiling isomesityl oxide to be distilled off at a higher concentration.[18]

  • Fractions with a refractive index of 1.4210 to 1.4230 are collected and redistilled at 50 mm pressure to obtain pure isomesityl oxide.[18]

Visualizations

Chemical Structures of Isomers

Caption: Chemical structures of this compound and its isomers.

Synthesis of Mesityl Oxide from Acetone

G Acetone1 Acetone DiacetoneAlcohol Diacetone Alcohol Acetone1->DiacetoneAlcohol Aldol Condensation Acetone2 Acetone Acetone2->DiacetoneAlcohol MesitylOxide Mesityl Oxide DiacetoneAlcohol->MesitylOxide Dehydration (H+) Water H2O DiacetoneAlcohol->Water

Caption: Reaction pathway for the synthesis of mesityl oxide from acetone.

Role of α,β-Unsaturated Ketones as Michael Acceptors in Drug Development

G UnsaturatedKetone α,β-Unsaturated Ketone (e.g., Mesityl Oxide) CovalentAdduct Covalent Adduct UnsaturatedKetone->CovalentAdduct Michael Addition Nucleophile Biological Nucleophile (e.g., Cysteine residue in a protein) Nucleophile->CovalentAdduct BiologicalEffect Biological Effect (e.g., Enzyme Inhibition) CovalentAdduct->BiologicalEffect

Caption: Michael addition of a biological nucleophile to an α,β-unsaturated ketone.

References

An In-depth Technical Guide to the Reactivity of α,β-Unsaturated Ketones for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α,β-Unsaturated ketones are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. This structural motif imparts unique electronic properties and a diverse range of reactivity, making them crucial intermediates in organic synthesis and privileged structures in medicinal chemistry. Their electrophilic nature at both the carbonyl carbon and the β-carbon allows for a variety of nucleophilic additions, cycloadditions, and other transformations. This guide provides a comprehensive overview of the core reactivity of α,β-unsaturated ketones, including key reactions, experimental protocols, and their significance in the context of drug development and cellular signaling pathways.

Electronic Structure and Dual Reactivity

The defining feature of α,β-unsaturated ketones is the conjugation between the C=C and C=O double bonds. This conjugation leads to delocalization of π-electrons across the four-atom system, which can be represented by resonance structures. These resonance forms reveal that both the carbonyl carbon (C-2) and the β-carbon (C-4) possess a partial positive charge, rendering them electrophilic.[1]

This dual electrophilicity allows α,β-unsaturated ketones to undergo two primary modes of nucleophilic attack:

  • 1,2-Addition (Direct Addition): Nucleophilic attack at the electrophilic carbonyl carbon. This pathway is analogous to the reactivity of simple ketones and aldehydes.

  • 1,4-Addition (Conjugate Addition): Nucleophilic attack at the β-carbon, a reaction pattern known as vinylogous reactivity.[2] This is a characteristic reaction of conjugated systems.

The preferred pathway, 1,2- versus 1,4-addition, is influenced by the nature of the nucleophile and the reaction conditions. Strong, "hard" nucleophiles such as Grignard reagents and organolithium compounds tend to favor the kinetically controlled 1,2-addition.[1] Weaker, "soft" nucleophiles, including enolates, amines, thiols, and organocuprates, generally favor the thermodynamically more stable 1,4-addition product.[1]

Key Reactions of α,β-Unsaturated Ketones

The versatile reactivity of α,β-unsaturated ketones is showcased in several fundamental name reactions that are cornerstones of organic synthesis.

Michael Addition

The Michael addition is the conjugate 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[3] The most common Michael donors are stabilized carbanions, such as enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters), which are sufficiently acidic to be deprotonated by a mild base.[3][4] The reaction is a powerful tool for the formation of carbon-carbon bonds in a mild and efficient manner.[5]

The general mechanism involves three key steps:

  • Enolate Formation: A base removes an acidic α-proton from the Michael donor to generate a nucleophilic enolate.

  • Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated ketone, forming a new C-C bond and a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is protonated, typically by the solvent or a protonated base, to yield the final 1,5-dicarbonyl product.[6]

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation donor Michael Donor (e.g., Malonic Ester) base Base enolate Enolate donor->enolate + Base acceptor α,β-Unsaturated Ketone (Michael Acceptor) intermediate Enolate Intermediate enolate->intermediate + Acceptor proton_source Proton Source (e.g., H₂O) product 1,5-Dicarbonyl Product intermediate->product + Proton Source Nazarov_Cyclization_Mechanism cluster_step1 Step 1: Cation Formation cluster_step2 Step 2: Electrocyclization cluster_step3 Step 3 & 4: Elimination & Tautomerization divinyl_ketone Divinyl Ketone lewis_acid Lewis Acid (e.g., SnCl₄) pentadienyl_cation Pentadienyl Cation divinyl_ketone->pentadienyl_cation + Lewis Acid oxyallyl_cation Oxyallyl Cation pentadienyl_cation->oxyallyl_cation 4π-Electrocyclization (Conrotatory) enol_intermediate Enol Intermediate oxyallyl_cation->enol_intermediate - H⁺ cyclopentenone Cyclopentenone enol_intermediate->cyclopentenone Tautomerization Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product diene Conjugated Diene cyclohexene Cyclohexene Derivative diene->cyclohexene [4+2] Cycloaddition dienophile α,β-Unsaturated Ketone (Dienophile) dienophile->cyclohexene Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation Proteasome Proteasome Cul3->Proteasome Degradation Unsaturated_Ketone α,β-Unsaturated Ketone Unsaturated_Ketone->Keap1 Michael Addition (Covalent Modification) ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates Nrf2_nucleus->ARE Binds NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome_NFkB Proteasome IkB->Proteasome_NFkB Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Unsaturated_Ketone_NFkB α,β-Unsaturated Ketone Unsaturated_Ketone_NFkB->IKK Inhibits (Covalent Modification) Target_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Target_Genes Activates MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Stimuli Receptor Receptor Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation Unsaturated_Ketone_MAPK α,β-Unsaturated Ketone Unsaturated_Ketone_MAPK->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

References

CAS number and IUPAC name for 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

This document provides a comprehensive technical overview of 3-Methyl-3-penten-2-one, an unsaturated aliphatic ketone. While its primary industrial application lies in the synthesis of fragrance compounds, this guide details its chemical properties, synthesis protocols, and toxicological profile to serve as a valuable resource for chemical researchers and professionals in related fields. The compound is a key intermediate in the production of woody and floral scents, most notably Iso E Super®.[1][2]

IUPAC Name: 3-Methylpent-3-en-2-one[3][4] CAS Number: 565-62-8[3][4][5][6][7][8][9]

The molecule exists as (E) and (Z) stereoisomers, though commercial production often involves a mixture. It is typically synthesized via an acid-catalyzed aldol (B89426) condensation of methyl ethyl ketone and acetaldehyde (B116499).[2][10][11]

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₁₀O[3][5][6]
Molecular Weight 98.14 g/mol [3][5][12]
Appearance Colorless to pale yellow liquid[7][9][12]
Density 0.875 - 0.883 g/cm³ at 20 °C[4][12][13][14]
Boiling Point 137 - 139 °C (at 760 mmHg)[12][15]
Melting Point -70 °C[12][15]
Flash Point 34 °C (93 °F) (closed cup)[4][12][15]
Solubility in Water 29.1 g/L at 20 °C[7]
logP (o/w) 1.37[5]

Spectroscopic Data

Spectrum TypeKey Peaks / DataSource(s)
Mass Spectrometry (EI) Molecular Ion [M]⁺: m/z 98. Other major fragments typically observed.[10]
¹³C NMR Data available for the (E)-isomer, showing characteristic peaks for carbonyl, vinyl, and alkyl carbons.[3]
Infrared (IR) Characteristic C=O and C=C stretching frequencies are expected.[8]

Synthesis and Industrial Applications

This compound is a crucial building block in the fragrance industry.[1] Its synthesis and subsequent reaction to form a popular fragrance ingredient are outlined below.

Synthesis Pathway

The industrial production of this compound is achieved through a cross-aldol condensation reaction.[4][9] This product then serves as a dienophile in a Diels-Alder reaction with myrcene, which is followed by an acid-catalyzed cyclization to yield the final fragrance compound, Iso E Super®.[3][6][8]

Synthesis_Pathway cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Diels-Alder Reaction cluster_step3 Step 3: Intramolecular Cyclization MEK Methyl Ethyl Ketone MPO This compound MEK->MPO Acetaldehyde Acetaldehyde Acetaldehyde->MPO Adduct Diels-Alder Adduct MPO->Adduct Myrcene Myrcene Myrcene->Adduct IES Iso E Super® Adduct->IES cat1 Acid Catalyst (e.g., H₂SO₄, Solid Acids) cat1->MPO cat2 Lewis Acid (e.g., AlCl₃) cat2->Adduct cat3 Acid Catalyst (e.g., H₃PO₄) cat3->IES

Caption: Synthesis pathway of Iso E Super® from base chemicals.

Experimental Protocols

Synthesis of this compound (Continuous Flow Method)

The following protocol is a representative example based on modern, "greener" synthesis approaches described in patent literature, utilizing a solid acid catalyst in a continuous reactor system for improved yield and reduced waste.[9]

Materials and Equipment:

  • Methyl ethyl ketone (MEK)

  • Acetaldehyde

  • Solid acid catalyst (e.g., polymeric resin-supported, clay-supported)[4][9]

  • Continuous Stirred-Tank Reactor (CSTR) or Microreactor

  • Heating and pressure regulation system

  • Feed pumps

  • Product collection vessel

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reactor Setup: Pack the reactor (if using a fixed-bed microreactor) or charge the CSTR with the solid acid catalyst. For a CSTR, pre-fill with MEK.[9]

  • Set Conditions: Heat the reactor to the target temperature (e.g., 65-150 °C) and pressurize as needed (e.g., autogenous pressure).[9]

  • Initiate Feed: Prepare a feed mixture of acetaldehyde and methyl ethyl ketone, typically in a molar ratio favoring the ketone (e.g., 1:3 to 1:6 acetaldehyde:MEK).[9]

  • Continuous Reaction: Pump the reactant mixture into the reactor at a controlled flow rate to achieve the desired residence time (can range from 30 minutes in a microreactor to several hours in a CSTR).[9]

  • Product Collection: Continuously withdraw the product mixture from the reactor outlet.

  • Analysis: Analyze the output stream by Gas Chromatography (GC) to determine the conversion of reactants and the yield of this compound. Yields can reach over 80% based on the limiting reactant (acetaldehyde).[9]

  • Purification: The product can be purified from unreacted starting materials and byproducts via distillation.

Experimental Workflow Diagram

The logical flow from reaction setup to final product analysis is depicted below.

Workflow A Reactor Setup (Charge Catalyst & Solvent) B Set Reaction Conditions (Temperature, Pressure) A->B C Prepare Reactant Feed (Acetaldehyde + MEK) B->C D Initiate Continuous Flow C->D E Reaction in Progress D->E F Continuous Product Withdrawal E->F G Quench/Neutralize (if needed) F->G J In-Process Analysis (GC) F->J H Purification (Distillation) G->H I Pure this compound H->I K Final QC Analysis (GC, NMR, IR) I->K J->E Adjust Flow/Temp

Caption: General workflow for synthesis and analysis.

Biological and Toxicological Profile

Relevance to Drug Development

Currently, there is a lack of significant research on this compound as a therapeutic agent or its direct involvement in specific biological signaling pathways. Its primary relevance to the pharmaceutical and drug development sector is as a potential impurity or metabolite of other compounds, or as a chemical intermediate. The compound has been reported to occur naturally in some plants, such as Terminalia chebula and Cornus officinalis.[7]

Toxicology Summary

The compound is classified as a hazardous substance. Professionals handling this chemical should adhere to strict safety protocols.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8][16]

  • Irritation: Causes skin irritation and serious eye irritation.[6][16] It may also cause respiratory tract irritation, with symptoms including coughing and breathing difficulty.[6]

  • Flammability: It is a flammable liquid and vapor, with a flash point of 34 °C.[8][16]

  • Chronic Toxicity: To date, there is no evidence of carcinogenic, mutagenic, or reproductive effects.[6] The long-term toxicological properties are not fully known.[6]

Due to its hazardous nature, appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection in case of inadequate ventilation, should be used at all times.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-3-penten-2-one using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3-methyl-3-penten-2-one via the aldol (B89426) condensation of acetaldehyde (B116499) and methyl ethyl ketone using solid acid catalysts. This sustainable approach offers significant advantages over traditional homogeneous catalysis, including simplified product purification, catalyst recyclability, and reduced waste generation.

Introduction

This compound is a valuable intermediate in the synthesis of various fine chemicals and fragrances. The traditional synthesis route often employs mineral acids, leading to challenges in separation, catalyst recovery, and environmental concerns. The use of solid acid catalysts, particularly ion exchange resins, has emerged as a promising green alternative, demonstrating high yields and selectivity under optimized conditions. This document outlines the performance of various solid acid catalysts and provides detailed protocols for their application in the synthesis of this compound.

Catalyst Performance

The selection of an appropriate solid acid catalyst is crucial for maximizing the yield and selectivity of the desired product. The following table summarizes the performance of different catalysts in the synthesis of this compound.

CatalystTypeReactant Molar Ratio (MEK:Acetaldehyde)Temperature (°C)Catalyst Loading (wt%)Acetaldehyde Conversion (%)This compound Selectivity (%)Yield (%)Reference
NKC-9 Acidic Ion Exchange Resin8:16010~95~85~81[1]
NKC-9 Acidic Ion Exchange Resin2:19010HighLowered due to side reactions-[1]
Amberlyst 15 Acidic Ion Exchange Resin8:16010~90~80~72[1]
HZSM-5 Zeolite8:16010~60~50~30[1]
Zeolite8:16010~55~45~25[1]
SO4²⁻/ZrO₂ Sulfated Zirconia8:16010~40~30~12[1]
Polymeric Resin Supported Solid Acid6:165-70---82 (based on acetaldehyde)[2][3]

Note: MEK refers to Methyl Ethyl Ketone.

Experimental Protocols

Synthesis of this compound using NKC-9 Ion Exchange Resin

This protocol is based on the batch reactor synthesis described by Gao et al. (2020).[1]

Materials:

  • Methyl ethyl ketone (MEK)

  • Acetaldehyde

  • NKC-9 ion exchange resin

  • Nitrogen gas (high purity)

  • Internal standard (e.g., n-dodecane) for GC analysis

  • Solvent for GC analysis (e.g., ethanol)

Equipment:

  • High-pressure batch reactor (e.g., 500 mL) with magnetic stirring and temperature control

  • High-pressure infusion pump

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

  • Catalyst Preparation: Dry the NKC-9 resin in a vacuum oven at 80°C for 12 hours prior to use.

  • Reactor Setup: Charge the desired amount of dried NKC-9 catalyst and methyl ethyl ketone into the high-pressure batch reactor.

  • Inerting: Seal the reactor and purge with high-purity nitrogen gas three times to remove air.

  • Heating and Pressurization: Heat the reactor to the desired reaction temperature (e.g., 60°C) while stirring. Pressurize the reactor with nitrogen to ensure the reaction mixture remains in the liquid phase at the reaction temperature.

  • Reactant Addition: Use a high-pressure infusion pump to feed the required amount of acetaldehyde into the reactor at a constant rate.

  • Reaction: Maintain the reaction at the set temperature and stirring speed for the desired duration. The start of the acetaldehyde addition is considered the beginning of the reaction.

  • Sampling and Analysis: Periodically, withdraw samples from the reactor. Dilute the samples with a suitable solvent containing an internal standard and analyze by gas chromatography to determine the conversion of acetaldehyde and the selectivity towards this compound.

  • Post-Reaction: After the reaction is complete, cool the reactor to room temperature and depressurize. Recover the catalyst by filtration for potential reuse. The liquid product can be purified by distillation.

Catalyst Characterization

Scanning Electron Microscopy (SEM):

  • Mount a small amount of the fresh or spent catalyst on an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Image the sample using a scanning electron microscope to observe the surface morphology and particle size.

Fourier-Transform Infrared Spectroscopy (FTIR):

  • Prepare a KBr pellet by mixing a small amount of the catalyst with dry potassium bromide powder and pressing it into a thin, transparent disk.

  • Alternatively, use an attenuated total reflectance (ATR) accessory.

  • Record the FTIR spectrum of the sample to identify the functional groups present on the catalyst surface.

Visualizations

Reaction Pathway

The synthesis of this compound proceeds via an acid-catalyzed aldol condensation followed by dehydration.

ReactionPathway Acetaldehyde Acetaldehyde Protonated_Acetaldehyde Protonated Acetaldehyde Acetaldehyde->Protonated_Acetaldehyde + H⁺ (from catalyst) MEK Methyl Ethyl Ketone Enol_MEK Enol of MEK MEK->Enol_MEK Tautomerization Aldol_Adduct Aldol Addition Product (4-hydroxy-3-methyl-2-pentanone) Protonated_Acetaldehyde->Aldol_Adduct Enol_MEK->Aldol_Adduct Nucleophilic Attack Final_Product This compound Aldol_Adduct->Final_Product Dehydration (-H₂O) Water H₂O Final_Product->Water

Acid-catalyzed aldol condensation pathway.
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound using a solid acid catalyst in a batch reactor.

ExperimentalWorkflow Start Start Catalyst_Prep Catalyst Preparation (Drying) Start->Catalyst_Prep Reactor_Charging Reactor Charging (Catalyst + MEK) Catalyst_Prep->Reactor_Charging Inerting Inerting (N₂ Purge) Reactor_Charging->Inerting Heating Heating & Pressurization Inerting->Heating Reactant_Addition Acetaldehyde Addition (Pump) Heating->Reactant_Addition Reaction Reaction under Stirring Reactant_Addition->Reaction Sampling Periodic Sampling & GC Analysis Reaction->Sampling During Reaction Cooling Cooling & Depressurization Reaction->Cooling Catalyst_Recovery Catalyst Recovery (Filtration) Cooling->Catalyst_Recovery Product_Purification Product Purification (Distillation) Catalyst_Recovery->Product_Purification End End Product_Purification->End

Experimental workflow for batch synthesis.

Discussion on Other Potential Solid Acid Catalysts

While ion exchange resins have been extensively studied for this reaction, other solid acid catalysts warrant consideration for their unique properties.

  • Zeolites (e.g., HZSM-5, Hβ): These crystalline aluminosilicates offer shape selectivity due to their well-defined microporous structures. This can potentially minimize the formation of bulky side products. However, their smaller pore sizes may lead to diffusion limitations for the reactants and products.

  • Sulfated Zirconia (SZ): Known for its superacidic properties, sulfated zirconia can be a highly active catalyst. The strength of its acid sites can be tuned by varying the preparation method and calcination temperature. However, deactivation due to coking or leaching of sulfate (B86663) groups can be a concern.

  • Heteropolyacids (HPAs): These polyoxometalates possess strong Brønsted acidity and can be used as bulk or supported catalysts. Their high acidity can lead to high reaction rates, but their solubility in polar reaction media can be a drawback, potentially requiring immobilization on a solid support.

Further research into these alternative catalysts could lead to even more efficient and selective processes for the synthesis of this compound. Optimization of reaction conditions for each type of catalyst will be essential to maximize their performance.

References

Application Notes & Protocols for the Green Synthesis of 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methyl-3-penten-2-one (3M3P) is a crucial intermediate in the synthesis of various fine chemicals, notably in the fragrance industry for the production of synthetic ketone fragrances like Iso E Super®.[1][2] Traditional manufacturing processes for 3M3P often rely on homogeneous acid catalysts, such as sulfuric acid, in batch reactors.[3] These methods are associated with significant drawbacks, including the generation of substantial aqueous waste, low product selectivity, and challenges in separating the catalyst from the reaction mixture.[3] Consequently, there is a pressing need for greener, more sustainable synthetic routes.

This document outlines modern, environmentally friendly methods for the production of 3M3P, focusing on the use of heterogeneous solid acid catalysts and continuous flow reactor systems. These approaches offer numerous advantages, including catalyst recyclability, reduced waste generation, improved energy efficiency, and higher product yields.[1][2] The core chemical transformation is the acid-catalyzed aldol (B89426) condensation of acetaldehyde (B116499) and methyl ethyl ketone (MEK).[3][4]

Reaction Pathway: Aldol Condensation

The fundamental reaction for the synthesis of this compound is the aldol condensation between acetaldehyde and methyl ethyl ketone. The reaction proceeds via a protonated intermediate, followed by dehydration to yield the final product.

G Acetaldehyde Acetaldehyde Intermediate 4-Hydroxy-3-methyl-2-pentanone (Aldol Adduct) Acetaldehyde->Intermediate + H+ MEK Methyl Ethyl Ketone MEK->Intermediate SolidAcid Solid Acid Catalyst (e.g., Amberlyst, NKC-9) Intermediate->SolidAcid Product This compound Intermediate->Product - H2O Water Water Product->Water

Caption: General reaction scheme for the acid-catalyzed aldol condensation of acetaldehyde and methyl ethyl ketone to produce this compound.

Comparative Data of Synthesis Methods

The following tables summarize the quantitative data from various green and traditional synthesis methods for this compound, allowing for a clear comparison of their efficiencies.

Table 1: Comparison of Different Catalytic Systems and Reactor Configurations

MethodCatalystReactor TypeTemperature (°C)Reactant Mole Ratio (MEK:Acetaldehyde)Residence TimeYield (%)Mass Efficiency (%)Reference
TraditionalSulfuric AcidSemi-Batch65-704:1~10 hours65 (based on acetaldehyde)~26[3]
GreenSolid Acid (Clay Supported)Microreactor1503:130 minutes50~38[3]
GreenSolid Acid (Polymeric Resin)CSTR65-706:1~6 hours82 (based on acetaldehyde)~41[3][5]
GreenAcidic Ion Exchange Resin (NKC-9)Batch902:1Not Specifiedup to 90.85Not Specified[6]
GreenHeterogeneous CatalystFBR70Not Specified60 minutesSimilar to BSTRNot Specified[1][2]
GreenHeterogeneous CatalystRDC + FBRNot SpecifiedNot SpecifiedNot Specifiedup to 95.8Improved by 11.5%[1][2]

CSTR: Continuous Stirred-Tank Reactor; FBR: Fixed Bed Reactor; RDC: Reactive Distillation Column; BSTR: Batch Stirred Tank Reactor

Table 2: Sustainability Metrics for Batch vs. Continuous Processes

MetricTraditional BSTRFBR-based ProcessRDC + FBR ProcessReference
Energy Usage Reduction-34.4%42%[1][2]
Total Annual Cost (TAC) Reduction-48.4%53%[1][2]
CO2 Emissions Reduction-Not Specified11.7%[1][2]
Waste Reduction-Not Specified87.3%[1][2]

Experimental Protocols

The following are detailed protocols for the green synthesis of this compound using different continuous reactor systems.

Protocol 1: Synthesis in a Continuous Stirred-Tank Reactor (CSTR)

This protocol describes the synthesis of 3M3P using a solid acid catalyst supported on a polymeric resin in a CSTR system.[3][5]

Materials:

  • Solid acid catalyst supported on polymeric resin (e.g., Amberlyst-15): 1.1 kg[5]

  • Methyl ethyl ketone (MEK)

  • Acetaldehyde

Equipment:

  • Continuous Stirred-Tank Reactor (CSTR) with temperature and pressure control

  • Feed pumps for reactants

  • Product collection vessel

Procedure:

  • Charge the CSTR with 1.1 kg of the solid acid catalyst and methyl ethyl ketone.[5]

  • Heat the reactor to maintain a reaction mass temperature of 65-70°C under autogenous pressure.[3][5]

  • Prepare a feed mixture of acetaldehyde and methyl ethyl ketone with a mole ratio of 1:6.[3][5]

  • Continuously feed the reactant mixture into the CSTR at a rate that maintains a residence time of approximately 6 hours.[3]

  • Continuously withdraw the product mixture from the reactor.[3][5]

  • Analyze the product stream using Gas Chromatography (GC) to determine the yield of this compound. The expected yield is approximately 82% based on acetaldehyde.[3][5]

G cluster_feed Reactant Feed cluster_reactor CSTR System cluster_product Product Collection Acetaldehyde Acetaldehyde Mixer Mixer (1:6 mole ratio) Acetaldehyde->Mixer MEK Methyl Ethyl Ketone MEK->Mixer CSTR CSTR - Solid Acid Catalyst - 65-70°C Mixer->CSTR Continuous Feed ProductOut Product Mixture CSTR->ProductOut Continuous Withdrawal Analysis GC Analysis ProductOut->Analysis

Caption: Workflow for the continuous synthesis of 3M3P in a CSTR.

Protocol 2: Synthesis in a Microreactor

This protocol details the synthesis using a solid acid catalyst supported on clay within a microreactor system.[3]

Materials:

  • Solid acid catalyst supported on clay: 2.5 g

  • Acetaldehyde

  • Methyl ethyl ketone (MEK)

Equipment:

  • Microreactor (e.g., 20 cm length, 5.3 mm inner channel diameter)

  • Syringe pump or other precision pump for reactant feed

  • Heating system for the microreactor

  • Product collection vessel

Procedure:

  • Pack the microreactor with 2.5 g of the solid acid catalyst supported on clay.[3]

  • Maintain the microreactor at a constant temperature of 150°C.[3]

  • Prepare a reactant mixture of acetaldehyde and methyl ethyl ketone with a mole ratio of 1:3.[3]

  • Feed the reactant mixture into the microreactor at a constant flow rate of 0.05 ml/min, corresponding to a residence time of 30 minutes.[3]

  • Collect the product stream as it exits the microreactor.

  • Analyze the product using Gas Chromatography (GC) to determine the yield. The expected yield is approximately 50%.[3]

G Feed Acetaldehyde + MEK (1:3 mole ratio) Pump Syringe Pump (0.05 ml/min) Feed->Pump Microreactor Microreactor - Packed with Clay-Supported Catalyst - 150°C Pump->Microreactor 30 min residence time Collection Product Collection Microreactor->Collection Analysis GC Analysis Collection->Analysis

Caption: Experimental setup for 3M3P synthesis in a microreactor.

Protocol 3: Intensified Production using a Fixed Bed Reactor (FBR) and Reactive Distillation (RD)

This advanced protocol describes a highly efficient and sustainable process combining a fixed bed reactor with a reactive distillation column.[1][2] This system design allows for yields up to 95.8% by continuously removing the product from the reaction zone, thus preventing side reactions.[1][2]

Conceptual Workflow:

  • Pre-reaction: Acetaldehyde and MEK are fed into a fixed bed reactor (FBR) containing a heterogeneous acid catalyst.

  • Reaction & Separation: The effluent from the FBR, containing 3M3P, unreacted reactants, and byproducts, is fed into a reactive distillation column (RDC).

  • Product Removal: In the RDC, the lighter boiling reactants are distilled and recycled back to the FBR, while the heavier product (3M3P) is continuously removed from the bottom of the column. This continuous removal of the product shifts the reaction equilibrium, leading to higher conversion and selectivity.

G Feed Acetaldehyde + MEK Feed FBR Fixed Bed Reactor (FBR) - Heterogeneous Catalyst Feed->FBR RDC Reactive Distillation Column (RDC) FBR->RDC Reactor Effluent Product 3M3P Product (Yield up to 95.8%) RDC->Product Bottoms Recycle Recycled Reactants RDC->Recycle Distillate Recycle->FBR

References

Application Notes and Protocols: 3-Methyl-3-penten-2-one as a Precursor for Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-penten-2-one (3M3P) is a key building block in the synthesis of various fragrance ingredients, most notably in the production of synthetic woody and ambergris notes. Its primary application lies in the synthesis of octahydrotetramethyl acetophenone, widely known by trade names such as Iso E Super®, a cornerstone of modern perfumery.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of fragrance compounds using this compound as a precursor, with a focus on the well-established pathway to Iso E Super®.

Synthesis of this compound (3M3P)

The industrial production of this compound is primarily achieved through the cross-aldol condensation of acetaldehyde (B116499) and butanone (methyl ethyl ketone).[1][3] This reaction can be catalyzed by both homogeneous mineral acids and heterogeneous solid acid catalysts. Recent advancements have focused on developing greener and more sustainable processes using solid acid catalysts in continuous reactor systems to improve yield and reduce waste.[3][4]

Quantitative Data for 3M3P Synthesis
CatalystReactor TypeMolar Ratio (Butanone:Acetaldehyde)Temperature (°C)Residence TimeYield of 3M3P (%)Reference
Sulfuric AcidSemi-batch4:165-70~6 hours<38[4]
Zinc AcetateNot SpecifiedNot SpecifiedNot SpecifiedNot Specified38 (in a mixture)[4]
Solid Acid Catalyst (Polymeric Resin)Microreactor6:165-70~1 hour82 (based on acetaldehyde)[4]
Solid Acid Catalyst (Polymeric Resin)Microreactor3:1120~1 hour75[4]
Solid Acid Catalyst (Clay supported)Microreactor3:115030 minutes50[4]
Acidic Ion Exchange Resin (NKC-9)Tank Reactor20:190Not Specified90.85[1]
Experimental Protocol: Synthesis of 3M3P using a Solid Acid Catalyst in a Microreactor

This protocol is adapted from a patented green process for producing this compound.[4]

Materials:

  • Acetaldehyde

  • Methyl ethyl ketone (Butanone)

  • Solid acid catalyst supported on a polymeric resin

  • Microreactor (e.g., 20 cm length, 5.3 mm inner channel diameter)

  • High-performance liquid chromatography (HPLC) pump

  • Heating system for the microreactor

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Pack the microreactor with 2.5 g of the solid acid catalyst supported on a polymeric resin.

  • Prepare a mixture of acetaldehyde and methyl ethyl ketone with a molar ratio of 1:6.

  • Set the microreactor temperature to 65-70°C.

  • Pump the reactant mixture into the microreactor at a flow rate of 0.05 ml/min.

  • Maintain the system under autogenous pressure.

  • The product mixture is continuously removed from the reactor.

  • The reaction is allowed to run for a specified duration (e.g., 40 hours of continuous operation).

  • The yield of this compound is determined by gas chromatography (GC) analysis of the product mixture.

Expected Outcome: The yield of this compound is expected to be approximately 82% based on acetaldehyde, with a residence time of about 1 hour.[4]

Synthesis of Iso E Super® Precursor via Diels-Alder Reaction

The cornerstone of this compound's application in the fragrance industry is its role as a dienophile in the Diels-Alder reaction with myrcene. This reaction forms a substituted acyl cyclohexene, which is the direct precursor to Iso E Super®.[2][5] The reaction can be catalyzed by Lewis acids, such as aluminum trichloride, or conducted at elevated temperatures without a catalyst.[5]

Quantitative Data for Diels-Alder Reaction
CatalystSolventMole Ratio (Myrcene:3M3P)Temperature (°C)Yield of Adduct (%)Reference
Aluminum TrichlorideNot SpecifiedNot SpecifiedNot Specified55.7[2]
None (Thermal)Toluene (B28343)1.75:1 (approx.)118-147 (reflux)55.7
Experimental Protocol: Thermal Diels-Alder Reaction of Myrcene and 3M3P

This protocol is based on a patented procedure for the synthesis of the Iso E Super® precursor.

Materials:

  • Myrcene (commercial grade, e.g., 77% purity)

  • This compound (e.g., 86.1% purity)

  • Toluene

  • Inhibitor (e.g., Butylated Hydroxy Toluene - BHT)

  • Reaction vessel with stirrer, thermometer, and reflux condenser

  • Fractional distillation apparatus

Procedure:

  • Into a 2-liter reaction vessel, add 400 grams of myrcene, 228 grams of this compound, 1 gram of BHT, and 50 grams of toluene.

  • Heat the reaction mixture to reflux at atmospheric pressure. The temperature will range from approximately 118°C to 147°C.

  • Maintain the reflux for 28 hours.

  • After the reaction period, cool the mixture and initially strip the toluene.

  • Fractionally distill the remaining reaction mass. A typical distillation range is a vapor temperature of 112-114°C at 0.8 mm Hg pressure.

Expected Outcome: The yield of the Diels-Alder adduct is approximately 55.7% based on this compound.

Cyclization to Iso E Super®

The final step in the synthesis of Iso E Super® is the acid-catalyzed cyclization of the Diels-Alder adduct.[2]

Experimental Protocol: Acid-Catalyzed Cyclization

This protocol is a continuation of the previous synthesis.

Materials:

  • Diels-Alder adduct from the previous step

  • Toluene

  • Sulfuric acid (e.g., 62%)

  • Crushed ice

  • Separatory funnel

Procedure:

  • In a suitable reaction vessel with vigorous stirring, prepare a mixture of 100 grams of toluene and 100 grams of 62% sulfuric acid.

  • Maintain the temperature of the acid mixture at 70-80°C.

  • Slowly add the Diels-Alder product from the previous step to the stirred acid mixture over a period of 45 minutes.

  • Continue to stir the mixture vigorously at 70-80°C for 6 hours.

  • After the reaction is complete, cool the mixture and quench it by adding it to 1 kilogram of crushed ice.

  • Separate the organic layer, which contains the Iso E Super® product mixture.

  • The product can be further purified by distillation.

Visualizations

Synthesis_of_3M3P Acetaldehyde Acetaldehyde Microreactor Microreactor (65-70°C) Acetaldehyde->Microreactor Butanone Butanone (Methyl Ethyl Ketone) Butanone->Microreactor SolidAcidCatalyst Solid Acid Catalyst (e.g., Polymeric Resin) SolidAcidCatalyst->Microreactor M3P This compound (3M3P) Microreactor->M3P Water Water Microreactor->Water

Caption: Synthesis of this compound.

Synthesis_of_Iso_E_Super M3P This compound (3M3P) DielsAlder Diels-Alder Reaction (Thermal or Lewis Acid Catalyzed) M3P->DielsAlder Myrcene Myrcene Myrcene->DielsAlder Adduct Diels-Alder Adduct (Substituted Acyl Cyclohexene) DielsAlder->Adduct AcidCyclization Acid-Catalyzed Cyclization (e.g., H₂SO₄) Adduct->AcidCyclization IsoESuper Iso E Super® (Octahydrotetramethyl Acetonaphthone) AcidCyclization->IsoESuper

Caption: Synthesis Pathway to Iso E Super®.

Experimental_Workflow cluster_0 Part 1: 3M3P Synthesis cluster_1 Part 2: Iso E Super® Synthesis start_3M3P Prepare Reactant Mixture (Acetaldehyde & Butanone) pack_reactor Pack Microreactor with Solid Acid Catalyst run_reaction_3M3P Pump Mixture into Heated Microreactor pack_reactor->run_reaction_3M3P collect_3M3P Continuously Collect Product Stream run_reaction_3M3P->collect_3M3P analyze_3M3P Analyze Yield by GC collect_3M3P->analyze_3M3P start_DA Charge Reactor with 3M3P, Myrcene, Toluene, BHT analyze_3M3P->start_DA Purified 3M3P reflux_DA Reflux Reaction Mixture for 28 hours start_DA->reflux_DA distill_DA Fractionally Distill to Isolate Adduct reflux_DA->distill_DA cyclization Add Adduct to Heated Sulfuric Acid distill_DA->cyclization stir_cyclization Stir at 70-80°C for 6 hours cyclization->stir_cyclization quench Quench with Ice and Separate Layers stir_cyclization->quench

Caption: Experimental Workflow for Fragrance Synthesis.

References

Application Notes and Protocols for Michael Addition Reactions Involving 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis for carbon-carbon and carbon-heteroatom bond formation.[1] 3-Methyl-3-penten-2-one is a versatile Michael acceptor, and its adducts are valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of a methyl group at the β-position introduces steric and electronic factors that influence reactivity and stereoselectivity, making the study of its Michael addition reactions crucial for synthetic applications.

These application notes provide detailed protocols and data for the Michael addition of various nucleophiles to this compound, with a particular focus on asymmetric organocatalysis for the synthesis of chiral building blocks relevant to drug development.

General Reaction Mechanism & Workflow

The Michael addition reaction proceeds through a three-step mechanism:

  • Deprotonation: A base abstracts a proton from the Michael donor, forming a resonance-stabilized nucleophile (e.g., an enolate).

  • Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system of this compound.

  • Protonation: The resulting enolate intermediate is protonated by a proton source (e.g., the conjugate acid of the base or a protonated solvent) to yield the final adduct.

Caption: General mechanism of the Michael addition reaction.

A typical experimental workflow for performing a Michael addition reaction is outlined below.

experimental_workflow cluster_prep cluster_reaction cluster_workup cluster_analysis prep Preparation reaction Reaction prep->reaction workup Work-up & Purification reaction->workup analysis Analysis workup->analysis combine Combine Michael Donor, This compound, & Solvent add_catalyst Add Catalyst initiate Initiate Reaction (e.g., heating/cooling) monitor Monitor Progress (TLC, GC/MS, NMR) quench Quench Reaction extract Aqueous Work-up & Extraction purify Column Chromatography or Distillation characterize Characterization (NMR, IR, MS) purity Determine Yield & Purity (e.g., HPLC for ee)

Caption: General experimental workflow for a Michael addition reaction.

Applications in Drug Development

Asymmetric organocatalysis has become a potent tool for controlling the stereochemistry of Michael additions, yielding valuable chiral building blocks for complex pharmaceutical targets. Notably, β-substituted γ-aminobutyric acid (GABA) derivatives, which include drugs like Pregabalin and Baclofen, can be synthesized using asymmetric Michael additions as a pivotal step. Many pharmaceuticals derived from Michael adducts target neurotransmitter systems; for instance, GABA is the principal inhibitory neurotransmitter in the central nervous system.

The asymmetric Michael addition of nitromethane (B149229) to α,β-unsaturated ketones produces chiral γ-nitro ketones, which are versatile precursors to GABA analogs.

GABA_synthesis acceptor This compound catalyst Chiral Organocatalyst (e.g., Thiourea (B124793) derivative) acceptor->catalyst nitromethane Nitromethane nitromethane->catalyst michael_adduct Chiral γ-Nitro Ketone catalyst->michael_adduct Asymmetric Michael Addition reduction Reduction of Nitro & Ketone michael_adduct->reduction gaba_analog GABA Analog Precursor (e.g., for Pregabalin synthesis) reduction->gaba_analog gaba_receptor GABA Receptor (Biological Target) gaba_analog->gaba_receptor Modulates

Caption: Synthesis of a GABA analog precursor via Michael addition.

Experimental Protocols and Data

The following sections detail experimental protocols and representative data for the Michael addition of various nucleophiles to this compound.

Note: The quantitative data presented below is largely based on reactions with the structurally similar 3-penten-2-one. These values should be considered representative, and optimization of reaction conditions may be necessary for this compound to achieve comparable results.

Carbon Nucleophiles: Diethyl Malonate Addition

The addition of soft carbon nucleophiles like diethyl malonate is a classic method for C-C bond formation, typically catalyzed by a base. The resulting adducts are versatile 1,5-dicarbonyl compounds.

Data Presentation: Diethyl Malonate Addition

Entry Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) ee (%)
1 NaOEt (10) EtOH Reflux 1 ~90 N/A
2 DBU (10) CH₂Cl₂ RT 2 >95 N/A

| 3 | (S)-DPEN (10) | Toluene (B28343) | 0 | 12 | 92 | 85 |

Experimental Protocol: Base-Catalyzed Addition of Diethyl Malonate

  • Reaction Setup: To a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 95% ethanol (B145695) (25 mL).

  • Reagent Addition: Add this compound (10 mmol, 1.0 eq) and diethyl malonate (11 mmol, 1.1 eq) to the flask.

  • Catalyst Introduction: Carefully add a catalytic amount of sodium ethoxide (e.g., 10 mol%, freshly prepared or from a commercial solution).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). If the product separates as an oil, extract the aqueous mixture with diethyl ether or ethyl acetate (B1210297) (3 x 25 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Nitrogen Nucleophiles: Aza-Michael Addition

The aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, forming β-amino carbonyl compounds which are prevalent in many pharmaceuticals.[2]

Data Presentation: Aza-Michael Addition with Aniline (B41778)

Entry Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 None None 80 4 Representative High Yield

| 2 | Lewis Acid (e.g., Sc(OTf)₃) | CH₃CN | RT | 2-6 | Potentially Improved Yield |

Experimental Protocol: Aza-Michael Addition of Aniline

  • Reaction Setup: In a sealed vial, combine this compound (5 mmol, 1.0 eq) and aniline (5.5 mmol, 1.1 eq).

  • Reaction: Heat the mixture at 80°C with stirring for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Cool the reaction mixture to room temperature. The crude product can often be purified directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(phenylamino)-3-methylpentan-2-one.

Sulfur Nucleophiles: Thia-Michael Addition

The thia-Michael addition of a thiol is a highly efficient and often spontaneous reaction, characterized by rapid kinetics and high yields under mild conditions.[2]

Data Presentation: Thia-Michael Addition with Thiophenol

Entry Catalyst (mol%) Solvent Temp (°C) Time (min) Yield (%)

| 1 | Et₃N (10) | CH₂Cl₂ | RT | 15-30 | >95 |

Experimental Protocol: Thia-Michael Addition of Thiophenol

  • Reaction Setup: To a solution of this compound (10 mmol, 1.0 eq) in dichloromethane (B109758) (20 mL) in a round-bottom flask, add thiophenol (10 mmol, 1.0 eq).

  • Catalyst Addition: Add triethylamine (B128534) (Et₃N) (1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the reaction for 15-30 minutes. The reaction is often exothermic. Monitor the disappearance of the starting materials by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which may be further purified by chromatography if necessary.

Asymmetric Michael Addition of Nitromethane

This reaction is particularly important for the synthesis of chiral precursors to pharmaceuticals like Pregabalin. Organocatalysts, such as thiourea derivatives, are effective in promoting high enantioselectivity.

Data Presentation: Asymmetric Michael Addition of Nitromethane

Entry Catalyst (mol%) Solvent Temp (°C) Time (h) Yield (%) ee (%)

| 1 | (R,R)-DPEN-thiourea (10) | Toluene | 0 | 24-48 | High | >90 |

Experimental Protocol: Organocatalyzed Asymmetric Addition of Nitromethane

  • Reaction Setup: In a vial, dissolve the thiourea organocatalyst (e.g., a (R,R)-DPEN-derived thiourea, 0.1 mmol, 10 mol%) in toluene (1.0 mL).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) to the catalyst solution, followed by nitromethane (1.5 mmol, 1.5 eq).

  • Reaction: Stir the mixture at 0°C for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.

  • Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the enantiomerically enriched 3-methyl-4-nitropentan-2-one.

  • Analysis: Determine the yield of the isolated product and the enantiomeric excess by chiral HPLC analysis.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-3-penten-2-one (C₆H₁₀O, CAS No: 565-62-8) is an unsaturated ketone of interest in various fields, including fragrance chemistry and as an intermediate in organic synthesis.[1] Accurate and reliable quantification of this volatile organic compound (VOC) is crucial for quality control, reaction monitoring, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for the analysis of volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification.[2]

This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Quantitative Data Summary

The primary identification of this compound by GC-MS is achieved through its characteristic mass spectrum obtained by electron ionization (EI). The table below summarizes the key mass spectral data. The retention time is an estimated value and should be confirmed experimentally on the specific instrument and column used.

ParameterValueSource
Molecular FormulaC₆H₁₀O[1]
Molecular Weight98.14 g/mol [1]
CAS Number565-62-8[1]
Characteristic Mass Fragments (m/z)
Base Peak83NIST WebBook
Other Major Ions55, 43, 39NIST WebBook
Estimated Chromatographic Data
Estimated Retention Time~ 5 - 10 min (on a standard non-polar column)General VOC analysis principles
Limit of Detection (LOD)To be determined experimentally[3][4]
Limit of Quantification (LOQ)To be determined experimentally[3][4]

Experimental Protocols

This section details the methodologies for the GC-MS analysis of this compound.

Protocol 1: Direct Liquid Injection

This protocol is suitable for the analysis of this compound in a relatively clean liquid matrix or as a pure standard.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.

  • Transfer the final solutions to 2 mL autosampler vials.

2. GC-MS Instrumentation and Parameters:

Parameter Setting Rationale
Gas Chromatograph (GC)
Injection Port Temperature250 °CEnsures complete and rapid volatilization of the analyte.
Injection ModeSplit (e.g., 20:1) or SplitlessUse split mode for concentrated samples to avoid column overload. Use splitless for trace analysis to enhance sensitivity.
Injection Volume1 µL
Carrier GasHelium (99.999% purity)Inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of volatile and semi-volatile organic compounds.
Oven Temperature ProgramInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 2 min at 200 °CThis program allows for the separation of volatile components while ensuring elution of the target analyte in a reasonable time.
Mass Spectrometer (MS)
Ion Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Transfer Line Temperature280 °CEnsures efficient transfer of the analyte from the GC to the MS.
Ionization ModeElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns.
Electron Energy70 eV
Mass Rangem/z 35 - 200Covers the molecular ion and expected fragments of this compound.
Acquisition ModeFull ScanTo obtain the complete mass spectrum for qualitative identification. For higher sensitivity in quantitative analysis, Selected Ion Monitoring (SIM) can be used, monitoring m/z 83, 55, and 43.

3. Data Analysis:

  • Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with the NIST library reference spectrum.[1]

  • Quantification: Generate a calibration curve by plotting the peak area of the target ion (m/z 83) against the concentration of the prepared standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is recommended for the analysis of this compound in complex solid or liquid matrices, such as food, environmental, or biological samples, where it is desirable to extract and concentrate the volatile analyte without introducing non-volatile matrix components into the GC system.[2]

1. Sample Preparation:

  • Place a known amount of the solid or liquid sample (e.g., 1-5 g) into a 20 mL headspace vial.

  • For solid samples, the addition of a small amount of saturated sodium chloride solution can aid in the release of volatile compounds.

  • Seal the vial with a PTFE-lined septum.

2. HS-SPME Procedure:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting choice for a broad range of VOCs.

  • Incubation: Place the vial in a heating block or autosampler incubator at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250 °C) for a set time (e.g., 2-5 minutes) to desorb the trapped analytes onto the GC column. The injection should be in splitless mode to ensure the complete transfer of the analytes.

3. GC-MS Analysis and Data Processing:

  • The GC-MS parameters and data analysis procedures are the same as described in Protocol 1. The use of an internal standard is highly recommended for HS-SPME to correct for variations in extraction efficiency.

Experimental Workflow and Signaling Pathways

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid or Solid) Prep Dilution / Extraction (e.g., LLE, SPE, SPME) Sample->Prep Standard This compound Standard Standard->Prep Vial Transfer to Autosampler Vial Prep->Vial Injector GC Injector (Vaporization) Vial->Injector Column GC Column (Separation) Injector->Column IonSource MS Ion Source (Ionization & Fragmentation) Column->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector (Signal Acquisition) MassAnalyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification LibrarySearch NIST Library Comparison MassSpectrum->LibrarySearch Result Final Result (Concentration) LibrarySearch->Result Quantification->Result

Caption: Workflow for the GC-MS analysis of this compound.

This comprehensive guide provides a robust starting point for the GC-MS analysis of this compound. Researchers are encouraged to optimize these protocols for their specific instrumentation and sample matrices to achieve the best analytical performance.

References

Application Note: 1H and 13C NMR Characterization of 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and corresponding spectral data for the characterization of 3-Methyl-3-penten-2-one using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data, presented in clear tabular format, and the standardized experimental workflow are intended to support researchers in the identification and quality control of this compound.

Introduction

This compound is an unsaturated ketone of interest in organic synthesis and as a potential building block in the development of novel chemical entities.[1] Accurate structural elucidation and purity assessment are critical for its application. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note details the expected 1H and 13C NMR spectral features of the (E)-isomer of this compound.

Data Presentation

The following tables summarize the quantitative 1H and 13C NMR data for (E)-3-Methyl-3-penten-2-one. It is important to distinguish its NMR spectrum from that of its common isomer, 4-Methyl-3-penten-2-one (mesityl oxide).

Table 1: 1H NMR Spectral Data for (E)-3-Methyl-3-penten-2-one

SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
a~6.8Quartet (q)~6.9H-4
b~2.3Singlet (s)-H-1 (CH3CO)
c~1.8Singlet (s)-H-6 (C3-CH3)
d~1.8Doublet (d)~6.9H-5 (CH3)

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative compilation from typical NMR experiments.

Table 2: 13C NMR Spectral Data for (E)-3-Methyl-3-penten-2-one

SignalChemical Shift (δ) ppmAssignment
1~200C-2 (C=O)
2~138C-3
3~134C-4
4~25C-1 (CH3CO)
5~15C-5 (CH3)
6~11C-6 (C3-CH3)

Note: 13C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.

Experimental Protocols

A standard protocol for acquiring high-quality 1H and 13C NMR spectra of a volatile liquid sample like this compound is outlined below.

1. Sample Preparation

  • Materials: High-quality 5 mm NMR tubes, deuterated solvent (e.g., Chloroform-d, CDCl3), Pasteur pipette, and the this compound sample.

  • Procedure:

    • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial for 1H NMR, or 20-50 mg for 13C NMR.[2]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[2]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into the NMR tube.[3]

    • Cap the NMR tube securely to prevent evaporation of the volatile sample and solvent.

    • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Software: Standard NMR data acquisition and processing software.

  • Procedure:

    • Insert the prepared NMR tube into the spectrometer's autosampler or manual probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For 1H NMR:

      • Acquire a single-pulse experiment.

      • Typical spectral width: -2 to 12 ppm.

      • Number of scans: 8 to 16, depending on the sample concentration.

      • A relaxation delay of 1-2 seconds is generally sufficient.

    • For 13C NMR:

      • Acquire a proton-decoupled experiment (e.g., using a zgpg30 pulse program).

      • Typical spectral width: 0 to 220 ppm.

      • Number of scans: 128 to 1024 or more, as 13C has a low natural abundance.

      • A relaxation delay of 2-5 seconds is recommended.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale. For CDCl3, the residual solvent peak for 1H is at 7.26 ppm, and the carbon peak is at 77.16 ppm.

  • Integrate the peaks in the 1H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the 1H spectrum to deduce proton connectivity.

  • Assign the peaks in both the 1H and 13C spectra to the corresponding atoms in the molecule.

Visualizations

The following diagrams illustrate the molecular structure and the general workflow for NMR analysis.

Caption: Molecular structure of (E)-3-Methyl-3-penten-2-one.

experimental_workflow NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H and 13C Spectra lock_shim->acquire process Fourier Transform and Phasing acquire->process calibrate Calibrate Chemical Shifts process->calibrate analyze Integrate, Analyze Multiplicities calibrate->analyze assign Assign Peaks analyze->assign

Caption: General workflow for NMR sample analysis.

References

Application Notes and Protocols: 3-Methyl-3-penten-2-one as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 3-Methyl-3-penten-2-one as a key building block in various organic synthesis transformations. Its utility is highlighted in the construction of complex molecular architectures, particularly in the fragrance industry and as a versatile intermediate for carbon-carbon bond formation.

Overview of this compound

This compound is an α,β-unsaturated ketone that serves as a valuable intermediate in organic synthesis.[1] It is a precursor for the synthesis of 3-methyl-2-pentanone (B1360105) and is notably used in the production of fragrance ingredients like Iso E Super®.[1][2] Its chemical structure, featuring both a ketone carbonyl group and a carbon-carbon double bond, allows it to participate in a variety of chemical reactions.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₆H₁₀O
Molar Mass 98.14 g/mol [3]
Appearance Clear liquid[1]
Density 0.875 g/cm³ (at 20 °C)[1]
Boiling Point 138 °C[4]
Melting Point -70 °C[4]
Flash Point 34 °C (93 °F)[1][5]
CAS Number 565-62-8[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves an acid-catalyzed aldol (B89426) condensation between methyl ethyl ketone and acetaldehyde (B116499).[6] Various catalysts and reaction conditions have been explored to optimize the yield and sustainability of this process.

Synthesis Data:

CatalystReaction ConditionsAcetaldehyde Conversion (%)Yield of 3M3P (%)Reference
Sulfuric AcidSemi-batch reactor, 65-70°C, ~10 hours-65 (mol/mol based on acetaldehyde)[6]
Zinc Acetate--38 (overall yield of a mixture)[6]
Solid Acid CatalystContinuous reactor system, ~6 hours residence time-Mass efficiency of ~41%[6]
Acidic Ion Exchange Resin (NKC-9)Optimized conditions-up to 90.85[7]

Experimental Protocol: Acid-Catalyzed Aldol Condensation

This protocol is a representative example of the synthesis of this compound.

Materials:

  • Methyl ethyl ketone

  • Acetaldehyde

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • To a stirred solution of methyl ethyl ketone in an appropriate solvent, slowly add concentrated sulfuric acid at a controlled temperature (e.g., 0-5 °C).

  • Gradually add acetaldehyde to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.

  • Quench the reaction by carefully pouring it into a cold saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Logical Workflow for Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Methyl Ethyl Ketone and Sulfuric Acid B Cool the Mixture A->B C Add Acetaldehyde B->C D Stir at Room Temperature & Monitor C->D E Quench with NaHCO3 D->E F Extract with Organic Solvent E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Fractional Distillation H->I

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

A significant application of this compound is in the synthesis of the popular fragrance ingredient, Iso E Super®.[2][8] The key step is a Lewis acid-catalyzed Diels-Alder reaction with myrcene (B1677589).[2][6][9]

Reaction Scheme:

G R1 This compound P1 Diels-Alder Adduct R1->P1   +    R2 Myrcene R2->P1   / AlCl3

Caption: Diels-Alder reaction of this compound and Myrcene.

Experimental Protocol: Diels-Alder Reaction with Myrcene

This protocol is adapted from the general synthesis of Iso E Super®.

Materials:

  • This compound

  • Myrcene

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous toluene (B28343) or other inert solvent

  • Sodium bicarbonate solution (saturated)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve myrcene in anhydrous toluene under an inert atmosphere.

  • Cool the solution to -10 °C and slowly add a solution of this compound in toluene.

  • Carefully add anhydrous aluminum chloride in portions, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at low temperature for several hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction by slowly adding it to a cold saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude Diels-Alder adduct, which can be purified by column chromatography or used directly in the subsequent cyclization step.[8]

As an α,β-unsaturated ketone, this compound is an excellent Michael acceptor, reacting with a wide range of nucleophiles (Michael donors) in a conjugate addition fashion.[10][11] This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

General Reaction Scheme:

G R1 This compound P1 1,4-Adduct R1->P1   +    R2 Nucleophile (Michael Donor) R2->P1   / Base or Acid Catalyst

Caption: General scheme of a Michael Addition reaction.

Experimental Protocol: Michael Addition with Diethyl Malonate

This is a representative protocol for a carbon-based nucleophile.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (catalytic amount)

  • Ethanol (B145695)

  • Dilute hydrochloric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound and diethyl malonate in ethanol.

  • Add a catalytic amount of sodium ethoxide and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Neutralize the reaction mixture with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Add water and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[12][13] this compound can serve as the α,β-unsaturated ketone (Michael acceptor) in this sequence to construct six-membered rings.[14]

Reaction Pathway:

G A Ketone Enolate + this compound B Michael Addition A->B C 1,5-Diketone Intermediate B->C D Intramolecular Aldol Condensation C->D E Cyclic β-Hydroxy Ketone D->E F Dehydration E->F G α,β-Unsaturated Cyclic Ketone F->G

Caption: The Robinson Annulation pathway.

Experimental Protocol: Robinson Annulation with Cyclohexanone (B45756)

This protocol outlines a general procedure.

Materials:

  • Cyclohexanone

  • This compound

  • Base (e.g., sodium ethoxide, potassium hydroxide)

  • Ethanol or other suitable solvent

  • Dilute hydrochloric acid

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Generate the enolate of cyclohexanone by treating it with a base (e.g., sodium ethoxide in ethanol) at room temperature.

  • Slowly add this compound to the enolate solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the Michael addition is complete (monitor by TLC).

  • Heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

  • After cooling, neutralize the reaction with dilute hydrochloric acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude annulated product.

  • Purify by column chromatography or recrystallization.

The ketone functionality of this compound can be converted to an alkene via the Wittig reaction, using a phosphorus ylide.[5][15] This allows for further functionalization and extension of the carbon skeleton.

General Reaction Scheme:

G R1 This compound P1 Alkene Product R1->P1   +    R2 Phosphorus Ylide R2->P1 P2 Triphenylphosphine (B44618) oxide P1->P2   +   

Caption: General scheme of a Wittig reaction.

Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane

This is a representative protocol for the olefination of this compound.

Materials:

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise to generate the ylide (a color change is typically observed).

  • Stir the resulting ylide solution for about 30 minutes at 0 °C.

  • Slowly add a solution of this compound in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide, which can be removed by column chromatography or recrystallization.

Safety and Handling

This compound is a flammable liquid and may cause irritation to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with heat, sparks, and open flames.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a range of powerful C-C bond-forming reactions, including the Diels-Alder, Michael addition, Robinson annulation, and Wittig reactions, makes it an essential tool for the synthesis of complex molecules in the fragrance, pharmaceutical, and fine chemical industries. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this important intermediate.

References

Medicinal Chemistry Applications of 3-Methyl-3-penten-2-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct medicinal chemistry applications of 3-Methyl-3-penten-2-one derivatives are not extensively documented in publicly available scientific literature. Therefore, this document focuses on the closely related analog, 3-penten-2-one (B1195949), and the broader class of α,β-unsaturated ketones, to provide insights into potential applications and relevant experimental protocols.

Introduction

This compound is an α,β-unsaturated ketone. While its primary applications have been in the fragrance and flavor industries, the α,β-unsaturated ketone moiety is a recognized pharmacophore present in numerous biologically active compounds. This structural feature can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various cellular signaling pathways. This reactivity underlies the potential of its derivatives in drug discovery, particularly in the areas of anti-inflammatory and anticancer research.

I. Anti-inflammatory Applications

The anti-inflammatory potential of α,β-unsaturated ketones is an active area of investigation. The closely related analog, 3-penten-2-one, has been shown to exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Signaling Pathway: Nrf2/HO-1 Activation by 3-Penten-2-one

Recent studies indicate that 3-penten-2-one can suppress inflammatory responses in macrophages by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). Upregulation of HO-1 can lead to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[1]

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3_Penten_2_one 3-Penten-2-one Keap1 Keap1 3_Penten_2_one->Keap1 Reacts with cysteine residues Nrf2_Keap1 Nrf2-Keap1 Complex Ub Ubiquitination & Degradation Nrf2_Keap1->Ub Basal State Nrf2_free Nrf2 Nrf2_free->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to HO1_gene HO-1 Gene ARE->HO1_gene Promotes transcription HO1_protein HO-1 Protein HO1_gene->HO1_protein Translation iNOS_inhibition Inhibition of iNOS expression HO1_protein->iNOS_inhibition

Nrf2/HO-1 signaling pathway activation by 3-penten-2-one.
Experimental Protocol: Western Blot for HO-1 and iNOS Expression

This protocol is adapted from a technical guide on 3-penten-2-one and can be used to assess the anti-inflammatory effects of test compounds.[1]

Objective: To determine the effect of this compound derivatives on the expression of HO-1 and iNOS in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin (B12071052) solution

  • LPS (Lipopolysaccharide) from E. coli

  • This compound derivatives (test compounds)

  • RIPA buffer (Radioimmunoprecipitation assay buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-HO-1, anti-iNOS, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle-treated control group and an LPS-only group.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against HO-1, iNOS, and β-actin overnight at 4°C with gentle agitation.[1]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL detection system and a chemiluminescence imager.[1]

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the expression of HO-1 and iNOS to the loading control (β-actin).

    • Compare the expression levels in the treated groups to the control groups.

II. Anticancer Applications

The α,β-unsaturated ketone scaffold is present in many compounds with reported anticancer activity. Their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Data on Anticancer Activity of Related α,β-Unsaturated Ketone Derivatives

While specific data for this compound derivatives is scarce, studies on other α,β-unsaturated ketones demonstrate their potential as anticancer agents. The following table summarizes the in vitro cytotoxic activity of some heterocyclic α,β-unsaturated ketone derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative A HepG2 (Liver)5.5
MCF-7 (Breast)7.2
HeLa (Cervical)6.8
PC-3 (Prostate)8.1
Derivative B HepG2 (Liver)6.1
MCF-7 (Breast)8.5
HeLa (Cervical)7.9
PC-3 (Prostate)9.3

Note: The data presented is for illustrative purposes and is derived from studies on structurally related α,β-unsaturated ketones, not direct derivatives of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.

Objective: To evaluate the in vitro cytotoxicity of this compound derivatives against human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • FBS, Penicillin-Streptomycin

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

III. Synthetic Approaches

The synthesis of derivatives based on the this compound scaffold can be achieved through various organic reactions. A common starting point is the modification of the parent molecule or the synthesis of analogs through condensation reactions.

General Synthetic Workflow

A general approach for synthesizing derivatives of α,β-unsaturated ketones involves the Claisen-Schmidt condensation (a type of aldol (B89426) condensation) between a suitable ketone and an aldehyde.

Synthetic_Workflow Start Starting Materials (Ketone + Aldehyde) Reaction Claisen-Schmidt Condensation (Base or Acid Catalyst) Start->Reaction Intermediate α,β-Unsaturated Ketone Derivative Reaction->Intermediate Purification Purification (e.g., Recrystallization, Column Chromatography) Intermediate->Purification Final_Product Pure Derivative Purification->Final_Product Characterization Characterization (NMR, MS, IR) Final_Product->Characterization

General synthetic workflow for α,β-unsaturated ketone derivatives.

Conclusion

While the direct exploration of this compound derivatives in medicinal chemistry appears to be an under-investigated area, the established biological activities of the closely related 3-penten-2-one and the broader class of α,β-unsaturated ketones provide a strong rationale for their potential in drug discovery. The protocols and data presented here, though based on analogs, offer a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold. Future research focused on the synthesis and biological evaluation of a dedicated library of this compound derivatives is warranted to fully elucidate their medicinal chemistry applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 3-Methyl-3-penten-2-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the aldol (B89426) condensation of acetaldehyde (B116499) and methyl ethyl ketone (MEK) using an acid catalyst.[1][2] This reaction can be performed in either a batch or continuous process.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

A2: Low yields in this synthesis are often attributed to several factors. The primary culprits are side reactions, such as the self-condensation of acetaldehyde to form polymers, and the further reaction of the desired product with acetaldehyde.[3][4] Additionally, traditional batch processes using homogeneous mineral acids can result in product loss during workup due to the partial solubility of the product in the aqueous phase.[2] Optimizing the molar ratio of reactants, controlling the reaction temperature, and choosing an appropriate catalyst and reactor type are crucial for improving yield.[4][5]

Q3: How can I minimize the formation of acetaldehyde polymers?

A3: The self-condensation of acetaldehyde is a significant side reaction that can be minimized through several strategies.[3] In a batch process, the slow, controlled addition of acetaldehyde to the reaction mixture helps to keep its instantaneous concentration low, thereby reducing polymerization.[6] A more effective approach is the use of a continuous reactor system, such as a continuous stirred-tank reactor (CSTR) or a fixed-bed reactor (FBR).[3][7] These systems allow for the continuous removal of the product, which shifts the equilibrium and suppresses the formation of unwanted polymers.[3][7]

Q4: What are the advantages of using a solid acid catalyst over a traditional mineral acid like sulfuric acid?

A4: Solid acid catalysts, such as ion-exchange resins, offer several advantages over homogeneous mineral acids. They are generally less corrosive to equipment, and their heterogeneous nature simplifies the separation process, as the catalyst can be easily filtered off.[3] This also minimizes the generation of acidic aqueous waste streams, leading to a more environmentally friendly process.[2] Furthermore, solid acid catalysts have been shown to improve the selectivity and yield of this compound, particularly when used in continuous flow systems.[1][2]

Q5: What is reactive distillation and how can it improve the synthesis of this compound?

A5: Reactive distillation is a process intensification technique that combines chemical reaction and distillation in a single unit. For the synthesis of this compound, this approach allows for the continuous removal of the product from the reaction zone as it is formed.[7] This is highly advantageous as it prevents the product from participating in subsequent side reactions, leading to a significant increase in yield and selectivity.[3][7] Yields of up to 95.8% have been reported when combining a reactive distillation column with a fixed-bed reactor.[3][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Side Reactions: Self-condensation of acetaldehyde is a major competing reaction. The product can also react further with acetaldehyde.[3][4]Optimize Reactant Ratio: Use a higher molar ratio of methyl ethyl ketone to acetaldehyde.[5] Slow Addition: In a batch process, add acetaldehyde slowly to the reaction mixture.[6] Continuous Reactor: Employ a continuous flow system (CSTR or FBR) to minimize residence time and side reactions.[3][7]
Suboptimal Catalyst: The catalyst may be inappropriate for the reaction conditions or may have lost activity.Catalyst Selection: Consider using a solid acid catalyst like an ion-exchange resin for improved selectivity and easier separation.[1][2] Catalyst Loading: Ensure the correct amount of catalyst is used as per the optimized protocol.
Product Loss During Workup: The product has some solubility in water, leading to losses in aqueous waste streams.[2]pH Adjustment: Carefully neutralize the reaction mixture before extraction. Solvent Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery.
Formation of Polymers/Tarry Substance High Concentration of Acetaldehyde: Leads to rapid self-condensation.[3]Controlled Addition: In a batch setup, add acetaldehyde dropwise. High MEK to Acetaldehyde Ratio: Maintain a high molar excess of methyl ethyl ketone.
High Reaction Temperature: Can accelerate polymerization.Temperature Control: Maintain the reaction temperature within the optimal range (typically 65-70°C for many processes).[2]
Product Impurity Presence of Isomers: Formation of isomeric byproducts can occur.Purification: Use fractional distillation to separate isomers with different boiling points.
Unreacted Starting Materials: Incomplete reaction.Reaction Monitoring: Monitor the reaction progress using techniques like Gas Chromatography (GC) to ensure completion. Purification: Purify the crude product via fractional distillation.

Data Presentation

Comparison of Reaction Conditions and Yields
Reactor TypeCatalystReactant Mole Ratio (MEK:Acetaldehyde)Temperature (°C)Residence TimeYield of 3M3P (based on Acetaldehyde)
Semi-Batch ReactorSulfuric Acid4:165-70~10 hours65%
CSTRSolid Acid (Polymeric Resin)6:165-70~6 hours82%
MicroreactorSolid Acid (Polymeric Resin)6:165-70~1 hour82%
MicroreactorSolid Acid (Clay Supported)3:115030 minutes50%
Reactive Distillation + FBRSolid Acid (NKC-9)---up to 95.8%

Data compiled from patents and research articles.[2][7]

Experimental Protocols

Protocol 1: Batch Synthesis using Sulfuric Acid

This protocol describes a traditional semi-batch process for the synthesis of this compound.

Materials:

  • Methyl ethyl ketone (MEK)

  • Acetaldehyde

  • Sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge methyl ethyl ketone and sulfuric acid in a 4:1 molar ratio.

  • Heating: Heat the mixture to 65-70°C while stirring.

  • Acetaldehyde Addition: Slowly add acetaldehyde dropwise from the dropping funnel over a period of 4 hours, maintaining the reaction temperature between 65-70°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature until the reaction is complete (monitor by GC). This may take several hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation.

Protocol 2: Continuous Synthesis using a Fixed-Bed Reactor (FBR)

This protocol outlines a continuous process using a solid acid catalyst, which offers higher yield and improved sustainability.

Materials:

  • Methyl ethyl ketone (MEK)

  • Acetaldehyde

  • Solid acid catalyst (e.g., Amberlyst 15 or other polymeric resin)

Equipment:

  • High-performance liquid chromatography (HPLC) pump

  • Packed-bed reactor column

  • Heating jacket or oven for the reactor

  • Back-pressure regulator

  • Product collection vessel

Procedure:

  • Catalyst Packing: Pack the reactor column with the solid acid catalyst.

  • System Setup: Connect the HPLC pump to the inlet of the packed-bed reactor. Place the reactor inside a heating jacket or oven. Connect the outlet of the reactor to a back-pressure regulator and then to a collection vessel.

  • Reactant Feed: Prepare a mixture of methyl ethyl ketone and acetaldehyde, typically in a 6:1 molar ratio.

  • Reaction Initiation: Heat the reactor to the desired temperature (e.g., 65-70°C).

  • Continuous Flow: Pump the reactant mixture through the heated reactor at a controlled flow rate to achieve the desired residence time (e.g., for a 1-hour residence time, the flow rate would be equal to the reactor volume per hour).

  • Product Collection: The product stream exiting the back-pressure regulator is collected in the collection vessel.

  • Purification: The collected product can be purified by fractional distillation to separate the desired this compound from unreacted starting materials and any byproducts.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_products Products Acetaldehyde Acetaldehyde Product This compound Acetaldehyde->Product Aldol Condensation Side_Product1 Acetaldehyde Polymers Acetaldehyde->Side_Product1 Self-Condensation Side_Product2 Higher Adducts Acetaldehyde->Side_Product2 Side Reaction MEK Methyl Ethyl Ketone MEK->Product Aldol Condensation Product->Side_Product2 Side Reaction

Caption: Signaling pathway for the synthesis of this compound and its major side reactions.

experimental_workflow cluster_batch Batch Process cluster_continuous Continuous Process b_start Charge MEK & Catalyst b_add Slowly Add Acetaldehyde b_start->b_add b_react React at 65-70°C b_add->b_react b_workup Workup & Extraction b_react->b_workup b_purify Fractional Distillation b_workup->b_purify end_product Pure this compound b_purify->end_product Final Product c_start Prepare Reactant Mix c_pump Pump Through FBR c_start->c_pump c_collect Collect Product Stream c_pump->c_collect c_purify Fractional Distillation c_collect->c_purify c_purify->end_product Final Product troubleshooting_flowchart start Low Yield Issue check_polymers Polymer Formation Observed? start->check_polymers solution_polymers Increase MEK:Acetaldehyde Ratio Slow Acetaldehyde Addition Consider Continuous Reactor check_polymers->solution_polymers Yes check_workup Significant Product Loss in Aqueous Layer? check_polymers->check_workup No end Yield Optimized solution_polymers->end solution_workup Optimize Neutralization Step Perform Multiple Extractions check_workup->solution_workup Yes check_catalyst Catalyst Inactive or Inappropriate? check_workup->check_catalyst No solution_workup->end solution_catalyst Switch to Solid Acid Catalyst Verify Catalyst Loading check_catalyst->solution_catalyst Yes check_catalyst->end No solution_catalyst->end

References

Minimizing side reactions in the aldol condensation of acetaldehyde and methyl ethyl ketone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions in the aldol (B89426) condensation of acetaldehyde (B116499) and methyl ethyl ketone (MEK).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the aldol condensation of acetaldehyde and methyl ethyl ketone?

A1: The main side reactions are the self-condensation of acetaldehyde and the self-condensation of methyl ethyl ketone.[1][2][3] In a crossed aldol reaction, these competing pathways lead to a mixture of products, reducing the yield of the desired crossed-aldol product.[3][4]

Q2: How can I favor the formation of the crossed-aldol product over the self-condensation products?

A2: To promote the desired crossed-aldol reaction, one carbonyl compound should readily form an enolate while the other acts as a good electrophile.[3][4] Since aldehydes are generally more reactive electrophiles than ketones, the reaction between an aldehyde and a ketone is synthetically viable.[4] Strategies to favor the crossed product include the slow addition of the aldehyde to a mixture of the ketone and a suitable base.[3][4]

Q3: What is the role of the catalyst in controlling selectivity?

A3: The choice of catalyst, whether acidic or basic, is crucial in determining the reaction pathway. Base catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, are commonly used to generate the enolate nucleophile.[5] The concentration of the base is also important; using too strong or concentrated a base can lead to competing reactions like the Cannizzaro reaction with acetaldehyde.[3] Heterogeneous catalysts, such as solid base catalysts or ion-exchange resins, can also offer improved selectivity and easier product purification.[6][7]

Q4: How does reaction temperature affect the outcome of the aldol condensation?

A4: Reaction temperature influences both the reaction rate and the product distribution. Lower temperatures (e.g., 3-5°C) tend to favor the initial aldol addition product and can enhance selectivity by minimizing side reactions.[8] Higher temperatures generally promote the subsequent dehydration of the aldol adduct to form the α,β-unsaturated carbonyl compound.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired crossed-aldol product Competing self-condensation of acetaldehyde and/or MEK.1. Slowly add acetaldehyde to a mixture of methyl ethyl ketone and the base catalyst. This maintains a low concentration of the more reactive aldehyde, minimizing its self-condensation.[3][4] 2. Use an excess of methyl ethyl ketone to increase the probability of the acetaldehyde enolate reacting with MEK. 3. Optimize the reaction temperature . Lower temperatures can improve selectivity.[8]
Formation of multiple unexpected byproducts The reaction conditions are too harsh, leading to further reactions of the initial products.1. Lower the reaction temperature . 2. Reduce the concentration of the catalyst . 3. Monitor the reaction closely using techniques like TLC or GC to stop it once the desired product is formed, preventing subsequent reactions.
Polymerization of acetaldehyde Acetaldehyde is prone to polymerization, especially in the presence of acid or base catalysts.1. Use freshly distilled acetaldehyde . 2. Maintain a low reaction temperature . 3. Ensure a low steady-state concentration of acetaldehyde by adding it slowly to the reaction mixture.
Cannizzaro reaction of acetaldehyde This can be a significant side reaction when using a concentrated base.1. Use a less concentrated solution of the base catalyst .[3] 2. Consider using a milder base or a heterogeneous catalyst.

Experimental Protocols

Protocol 1: Base-Catalyzed Crossed Aldol Condensation with Slow Addition

Objective: To maximize the yield of the crossed-aldol product by slowly adding acetaldehyde to a basic solution of methyl ethyl ketone.

Materials:

  • Methyl ethyl ketone (MEK)

  • Acetaldehyde (freshly distilled)

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of methyl ethyl ketone in a suitable solvent (e.g., ethanol/water).

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add the 10% aqueous sodium hydroxide solution to the stirred MEK solution.

  • From the dropping funnel, add freshly distilled acetaldehyde dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Reaction Pathways

Aldol_Pathways Acetaldehyde Acetaldehyde Crossed_Product Crossed-Aldol Product (Desired) Acetaldehyde->Crossed_Product Acetaldehyde_Self Acetaldehyde Self-Condensation Product Acetaldehyde->Acetaldehyde_Self Self-Condensation MEK Methyl Ethyl Ketone MEK->Crossed_Product MEK_Self MEK Self-Condensation Product MEK->MEK_Self Self-Condensation

Caption: Main and side reaction pathways in the aldol condensation of acetaldehyde and MEK.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Crossed-Aldol Product Check_Addition Was acetaldehyde added slowly? Start->Check_Addition Check_Temp Was the reaction temperature low? Check_Addition->Check_Temp Yes Solution_Addition Implement slow addition of acetaldehyde Check_Addition->Solution_Addition No Check_Excess Was MEK used in excess? Check_Temp->Check_Excess Yes Solution_Temp Lower the reaction temperature Check_Temp->Solution_Temp No Check_Catalyst Is the catalyst concentration appropriate? Check_Excess->Check_Catalyst Yes Solution_Excess Use an excess of MEK Check_Excess->Solution_Excess No Solution_Catalyst Optimize catalyst concentration Check_Catalyst->Solution_Catalyst No

References

Troubleshooting low yield in 3-Methyl-3-penten-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methyl-3-penten-2-one Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues that can lead to low yields during the synthesis of this compound, primarily through the aldol (B89426) condensation of acetaldehyde (B116499) and methyl ethyl ketone (butanone).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the acid-catalyzed cross-aldol condensation between acetaldehyde and methyl ethyl ketone (butanone).[1][2] This reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon bond.[3][4]

Q2: What are the typical yields for this synthesis?

A2: Traditional batch processes using homogeneous mineral acid catalysts often result in yields of less than 38%.[1][2] However, significant improvements have been achieved using solid acid catalysts and continuous reactor systems, with yields reported as high as 90.85% under optimized conditions.[1] Processes combining a reactive distillation column (RDC) and a fixed bed reactor (FBR) can achieve yields of up to 95.8%.[5][6]

Q3: What are the primary side reactions that can decrease the yield?

A3: The main side reactions that compete with the formation of this compound include:

  • Self-condensation of acetaldehyde: Acetaldehyde can react with itself, leading to the formation of polymers and other byproducts. This is a significant side reaction even under optimized conditions.[1][7]

  • Reaction with the product: Acetaldehyde can also undergo a cross-aldol condensation with the desired this compound product, forming higher molecular weight impurities.[1][6] This can be suppressed by using a high molar ratio of butanone to acetaldehyde.[1]

  • Isomerization: The desired α,β-unsaturated ketone can isomerize to the undesired β,γ-unsaturated ketone.[8]

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the synthesis of this compound.

IssuePotential CauseRecommended Solution
Low Conversion of Starting Materials Inactive Catalyst: The acid catalyst may be old, contaminated, or used in an insufficient amount.[7][8]Use a fresh, high-purity catalyst. For reactions using solid acid catalysts like ion-exchange resins, ensure the catalyst is active.[1][8]
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.[7]Gradually increase the reaction temperature. Optimal temperatures are typically in the range of 60-90°C.[1][7]
Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[8]
Formation of Significant Side Products Self-condensation of Acetaldehyde: This is a major competing reaction.[1]Optimize reaction conditions by adjusting temperature, reactant ratios, and catalyst. Using a high molar ratio of butanone to acetaldehyde can suppress this side reaction.[1]
Isomerization to Undesired Products: The formation of the β,γ-unsaturated ketone isomer can occur.[8]An acid-catalyzed equilibration step can be performed on the product mixture, followed by purification to isolate the desired isomer.[8]
Product Loss During Workup Improper pH Adjustment: Incorrect pH during extractions can lead to product loss.Ensure proper pH adjustment during the workup phase to minimize the solubility of the product in the aqueous layer.[8]
Volatilization of Product: The product may be lost due to its volatility.Keep solutions cool during extractions and minimize exposure to heat to prevent volatile losses.[8]

Quantitative Data

The yield of this compound is highly dependent on the reaction conditions and the type of catalyst and reactor used.

CatalystReactor TypeMolar Ratio (Butanone:Acetaldehyde)Temperature (°C)Yield (%)Reference
Zinc AcetateBatch--38[2][9]
Sulfuric AcidSemi-batch4:165-7065-74[2]
Solid Acid Catalyst (Polymeric Resin)CSTR6:165-7082-85[2]
Solid Acid Catalyst (Clay)Microreactor3:115050[2]
Acidic Ion Exchange Resin (NKC-9)Tank Reactor8:160>90[1]
Heterogeneous CatalystRDC + FBR--95.8[5][6]

CSTR: Continuous Stirred-Tank Reactor; RDC: Reactive Distillation Column; FBR: Fixed Bed Reactor

Experimental Protocols

General Procedure for Aldol Condensation using a Solid Acid Catalyst in a Continuous Stirred-Tank Reactor (CSTR)

This protocol is adapted from a patented process for a greener synthesis of this compound.[2]

  • Reactor Setup: Charge a CSTR with 1.1 kg of a solid acid catalyst supported on a polymeric resin and methyl ethyl ketone.

  • Heating: Heat the reaction mass to 65-70°C under autogenous pressure.

  • Reactant Feed: Continuously feed a pre-mixed solution of acetaldehyde and methyl ethyl ketone with a molar ratio of 1:6 into the reactor.

  • Product Removal: Continuously remove the product mixture from the reactor.

  • Monitoring: Monitor the reaction progress and product yield by Gas Chromatography (GC).

  • Purification: The crude product is typically purified by fractional distillation.[8]

Visualizations

Reaction Pathway

Aldol_Condensation Aldol Condensation of Acetaldehyde and Butanone Acetaldehyde Acetaldehyde Intermediate 4-Hydroxy-3-methyl-2-pentanone Acetaldehyde->Intermediate Butanone Methyl Ethyl Ketone (Butanone) Butanone->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Dehydration Water H₂O Intermediate->Water Catalyst Acid Catalyst Catalyst->Butanone Enolization

Caption: Aldol condensation pathway for this compound synthesis.

Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Prepare Reactants (Acetaldehyde, Butanone) Reaction Perform Aldol Condensation Reactants->Reaction Catalyst Prepare Catalyst Catalyst->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation) Drying->Purification Final_Product Final_Product Purification->Final_Product Pure this compound

Caption: A typical experimental workflow for synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Low Yield Start Low Yield Observed Check_Conversion Check Reactant Conversion (TLC/GC) Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion Incomplete High_Conversion High Conversion Check_Conversion->High_Conversion Complete Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Low_Conversion->Optimize_Conditions Check_Side_Products Analyze for Side Products (GC-MS) High_Conversion->Check_Side_Products Many_Side_Products Significant Side Products Check_Side_Products->Many_Side_Products Yes Few_Side_Products Few Side Products Check_Side_Products->Few_Side_Products No Many_Side_Products->Optimize_Conditions Improve_Workup Improve Workup Procedure (pH, Temp Control) Few_Side_Products->Improve_Workup

Caption: A logical approach to troubleshooting low product yield.

References

Technical Support Center: Catalyst Deactivation in Continuous Flow Synthesis of 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the continuous flow synthesis of 3-Methyl-3-penten-2-one.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended actions.

Issue 1: Decreasing Product Yield and Conversion

Question: My continuous flow system for this compound synthesis is showing a gradual but consistent decrease in product yield. What are the likely causes and how can I fix this?

Answer: A decline in yield is a primary indicator of catalyst deactivation. The synthesis of this compound is an aldol (B89426) condensation reaction, and several deactivation mechanisms can be at play.[1][2]

Potential Causes:

  • Fouling/Coking: The most common cause is the deposition of carbonaceous materials (coke) or polymers on the catalyst surface.[3][4] In this specific reaction, acetaldehyde (B116499) can self-condense or polymerize, blocking the active sites of the solid acid catalyst.[2]

  • Poisoning: Impurities in the feedstock (acetaldehyde or methyl ethyl ketone) can strongly chemisorb onto the active sites, rendering them inactive.[3][5] Common poisons include sulfur or nitrogen compounds.

  • Thermal Degradation (Sintering): Operating at excessively high temperatures can lead to the collapse of the catalyst's porous structure or the agglomeration of active sites, reducing the available surface area.[4]

  • Leaching: Active components of the catalyst may slowly dissolve into the reaction medium, especially if the catalyst is not robust enough for the solvent and temperature conditions.[3]

Troubleshooting Steps & Solutions:

  • Confirm Deactivation:

    • Analyze Effluent: Monitor the product stream over time using techniques like Gas Chromatography (GC) to quantify the decrease in this compound and the emergence of any new byproducts.

    • Visual Inspection: If possible and safe, visually inspect the catalyst bed for changes in color (e.g., darkening due to coke formation).

  • Identify the Cause:

    • Fouling: Perform a Temperature Programmed Oxidation (TPO) on a sample of the deactivated catalyst to confirm the presence of coke.

    • Poisoning: Analyze the feedstock for impurities. Conduct surface analysis (e.g., XPS, AES) on the catalyst to identify any adsorbed poisons.

    • Sintering: Use techniques like BET surface area analysis or TEM to check for changes in the catalyst's physical structure compared to a fresh sample.

  • Implement Solutions:

    • For Fouling:

      • Catalyst Regeneration: A common method is to burn off the coke by treating the catalyst with a controlled flow of air or an oxygen/inert gas mixture at elevated temperatures.[6][7]

      • Optimize Reaction Conditions: Lowering the reaction temperature or adjusting the reactant molar ratio may reduce the rate of coke formation.

    • For Poisoning:

      • Feedstock Purification: Implement a purification step for the reactants to remove impurities before they enter the reactor.

      • Guard Bed: Install a guard bed upstream of the main reactor to adsorb poisons before they reach the catalyst.

    • For Sintering:

      • Lower Operating Temperature: Operate within the catalyst's recommended temperature range. This is often an irreversible deactivation mechanism, and catalyst replacement may be necessary.[4]

Issue 2: Increased Pressure Drop Across the Reactor

Question: I am observing a significant increase in the backpressure of my packed-bed reactor during the continuous synthesis. What could be causing this?

Answer: An increasing pressure drop is a common issue in continuous flow systems and can be related to both catalyst deactivation and physical blockages.

Potential Causes:

  • Catalyst Fouling: Severe coking or polymer deposition can block the interstitial spaces in the catalyst bed, impeding flow.[3]

  • Catalyst Attrition/Crushing: The physical breakdown of the catalyst particles can lead to the formation of fines that clog the reactor.[3][5] This can be caused by high flow rates or mechanical stress.

  • Polymerization in the Feed Line: Undesired polymerization of acetaldehyde can occur before the reactants reach the catalyst bed, leading to blockages.

Troubleshooting Steps & Solutions:

  • Controlled Shutdown: Safely stop the reaction flow and cool down the reactor.

  • Locate the Blockage: Carefully disassemble sections of the flow path (if possible) to identify where the blockage is occurring.

  • Address the Cause:

    • If Fouling: Regenerate the catalyst in-situ as described above or replace the catalyst bed.

    • If Attrition: Use a more mechanically stable catalyst. Ensure that the flow rate and pressure are within the operating limits for the catalyst particles. Packing the reactor bed correctly can also minimize mechanical stress.

    • If Feed Line Polymerization: Ensure reactants are mixed just before entering the heated reactor zone. Check for hot spots in the pre-heating section.

Frequently Asked Questions (FAQs)

Q1: What are the typical solid acid catalysts used for this compound synthesis?

A1: The synthesis is an aldol condensation that benefits from solid acid catalysts to enable continuous processing and easier product separation.[2][8] Commonly used catalysts include:

  • Polymeric Resins: Such as Amberlyst-15, which are strong cation exchange resins.[2]

  • Clay-Supported Solid Acids. [9]

  • Perfluorinated Sulfonic Acid Resins: For example, Nafion™.[9]

Q2: What is a typical lifespan for a catalyst in this continuous synthesis?

A2: Catalyst lifespan is highly dependent on the specific catalyst, reaction conditions (temperature, pressure, flow rate), and feedstock purity. One study reported a continuous operation for 600 hours with a solid acid catalyst supported on a polymeric resin, achieving a mass efficiency of approximately 41%.[2] However, deactivation is inevitable over time.[3]

Q3: Can a deactivated catalyst be regenerated?

A3: Yes, in many cases. The most common deactivation mechanism, fouling by coke or polymer deposition, is often reversible.[10] Regeneration can typically be achieved by a controlled burnout of the carbonaceous deposits with air or a dilute oxygen stream at an elevated temperature.[6] Deactivation by thermal sintering is generally irreversible.[4]

Q4: How can I minimize the rate of catalyst deactivation?

A4: Proactive measures can significantly extend catalyst life:

  • Feedstock Purity: Ensure high purity of acetaldehyde and methyl ethyl ketone to prevent poisoning.

  • Optimized Conditions: Operate at the lowest temperature that provides a reasonable conversion rate to minimize both coking and sintering.

  • Reactant Ratio: An excess of methyl ethyl ketone relative to acetaldehyde can sometimes suppress acetaldehyde self-polymerization.[2]

  • Catalyst Selection: Choose a catalyst with high stability under the desired reaction conditions.

Quantitative Data Summary

ParameterValueCatalyst / ConditionsSource
Operating Time ~600 hoursSolid acid catalyst on polymeric resin in a CSTR.[2]
Product Yield 82% (based on acetaldehyde)CSTR, ~6 hour residence time, 65-70°C.[2]
Mass Efficiency ~41%Over 600 hours of continuous operation.[2]
Improved Yield up to 95.8%Combined Reactive Distillation Column (RDC) and Fixed Bed Reactor (FBR) system.[8][11]

Experimental Protocols

Protocol: Catalyst Regeneration via Coke Burn-off

This is a general procedure for regenerating a solid acid catalyst deactivated by fouling. Warning: This procedure should be performed with appropriate safety precautions, including proper ventilation and temperature control, as the oxidation of coke is an exothermic process.

  • System Purge: Stop the flow of reactants and purge the reactor with an inert gas (e.g., nitrogen) at the operating temperature to remove any residual hydrocarbons.

  • Cooling: Reduce the reactor temperature to the initial regeneration temperature, typically between 200-300°C.

  • Oxidation: Introduce a diluted stream of an oxidizing gas (e.g., 1-5% oxygen in nitrogen) into the reactor.

  • Temperature Ramp: Slowly and carefully ramp up the temperature. Monitor the reactor temperature profile closely. A sharp increase in temperature (a "hot spot") indicates the combustion of coke. Hold the temperature at a plateau (e.g., 400-500°C, depending on catalyst thermal stability) until the oxidation is complete, as indicated by the cessation of the exotherm and the return of CO2 levels in the off-gas to baseline.

  • Hold and Cool: Hold at the final temperature for a period to ensure all coke is removed. Then, cool the reactor down to the operating temperature under an inert gas flow.

  • Re-introduction of Reactants: The reactor is now ready for the re-introduction of the reactant feed.

Visualizations

Troubleshooting Workflow for Catalyst Deactivation start Start: Decreased Performance Observed check_params Verify Operating Parameters (T, P, Flow) start->check_params params_ok Parameters OK? check_params->params_ok adjust_params Adjust to Setpoints params_ok->adjust_params No analyze_catalyst Take Catalyst Sample for Analysis params_ok->analyze_catalyst Yes adjust_params->check_params find_cause Identify Deactivation Cause (Fouling, Poisoning, Sintering) analyze_catalyst->find_cause fouling Fouling/ Coking find_cause->fouling Carbon Deposits poisoning Poisoning find_cause->poisoning Impurities Found sintering Sintering find_cause->sintering Structural Damage regenerate Regenerate Catalyst (e.g., Coke Burn-off) fouling->regenerate purify_feed Purify Feedstock/ Add Guard Bed poisoning->purify_feed replace_catalyst Replace Catalyst & Optimize Temperature sintering->replace_catalyst end End: Performance Restored regenerate->end purify_feed->end replace_catalyst->end

Caption: Troubleshooting workflow for catalyst deactivation.

Mechanism of Catalyst Fouling (Coking) cluster_0 Catalyst Particle (Pore) active_site Active Site product Product (this compound) active_site->product Desired Path pore_wall reactants Reactants (Acetaldehyde, MEK) reactants->active_site Reaction precursors Coke Precursors (e.g., Aldehyde Polymers) reactants->precursors Side Reactions coke Coke/Polymer Deposition precursors->coke Deposition blocked_site Blocked Active Site coke->blocked_site Blocks Pore & Covers Site deactivated Deactivated Catalyst blocked_site->deactivated

Caption: Mechanism of catalyst deactivation by fouling.

Decision Tree for Catalyst Regeneration start Catalyst Deactivated is_fouling Is deactivation due to fouling/coking? start->is_fouling is_reversible Is fouling reversible (i.e., not graphitic coke)? is_fouling->is_reversible Yes is_sintering Is deactivation due to sintering/leaching? is_fouling->is_sintering No perform_regen Perform Controlled Coke Burn-off is_reversible->perform_regen Yes replace_catalyst Catalyst is likely permanently deactivated. Replace catalyst. is_reversible->replace_catalyst No optimize_process Optimize process to reduce coke formation is_sintering->optimize_process No (e.g., Poisoning) is_sintering->replace_catalyst Yes end_good Continue Process perform_regen->end_good end_bad Re-evaluate Catalyst and Conditions optimize_process->end_bad replace_catalyst->end_bad

Caption: Decision tree for catalyst regeneration.

References

Technical Support Center: Purification of Crude 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Methyl-3-penten-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via aldol (B89426) condensation?

Common impurities include unreacted starting materials (acetaldehyde and methyl ethyl ketone), the isomeric byproduct 4-hexene-3-one, acetaldehyde (B116499) polymers, and the aldol addition product (4-hydroxy-3-methyl-2-pentanone).[1][2] The ratio of this compound to 4-hexene-3-one can vary depending on the catalyst and reaction conditions.[1]

Q2: My crude product is a dark color. What could be the cause?

Dark coloration in the crude product often indicates the formation of polymers or degradation products. This can be caused by excessive heat or prolonged reaction times during synthesis. It is crucial to control the reaction temperature and monitor its progress to minimize these side reactions.

Q3: I am observing a low yield of this compound after synthesis. What are the potential reasons?

Low yields can be attributed to several factors, including incomplete reaction, formation of side products like acetaldehyde polymers, and loss of the product during workup.[1][3] The choice of catalyst and reaction conditions significantly impacts the yield.[1][3] For instance, using a solid acid catalyst in a continuous reactor system has been shown to achieve higher yields compared to traditional batch processes with mineral acids.[1]

Q4: Is this compound stable during storage?

This compound is a stable compound under normal storage conditions. However, it is a flammable liquid and is incompatible with strong oxidizing agents. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

Troubleshooting Guides

Purification by Distillation

Issue 1: The product is not distilling over at the expected boiling point.

  • Potential Cause 1: Incorrect pressure reading. The boiling point of a liquid is dependent on the pressure. Ensure your vacuum gauge is calibrated and providing an accurate reading. The boiling point of this compound is approximately 137-139 °C at atmospheric pressure.

  • Potential Cause 2: Presence of high-boiling impurities. If the crude mixture contains a significant amount of high-boiling point impurities, the observed boiling point of the mixture may be elevated.

  • Solution:

    • Verify the accuracy of your vacuum gauge.

    • Consider using fractional distillation for better separation from impurities with close boiling points.

    • If significant high-boiling residue is present, a preliminary simple distillation to remove the bulk of the product might be beneficial before a final fractional distillation.

Issue 2: The product is co-distilling with an impurity.

  • Potential Cause: Formation of an azeotrope. Although not commonly reported for this compound with typical synthesis impurities, azeotrope formation can sometimes occur, making separation by simple distillation difficult.

  • Solution:

    • Analyze the distillate by GC-MS to identify the co-distilling impurity.

    • If an azeotrope is suspected, consider alternative purification methods such as column chromatography.

Issue 3: The product decomposes or polymerizes in the distillation flask.

  • Potential Cause: High pot temperature. Unsaturated ketones can be susceptible to polymerization or decomposition at elevated temperatures.

  • Solution:

    • Use vacuum distillation to lower the boiling point and reduce the required pot temperature.

    • Ensure the heating mantle is set to the lowest temperature necessary for a steady distillation rate.

    • Avoid heating the distillation flask to dryness.

Purification by Column Chromatography

Issue 1: Poor separation of the product from impurities.

  • Potential Cause 1: Inappropriate solvent system. The choice of eluent is critical for achieving good separation.

  • Potential Cause 2: Column overloading. Applying too much crude product to the column will lead to broad peaks and poor resolution.

  • Solution:

    • Solvent System Optimization: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good starting point for α,β-unsaturated ketones is a mixture of hexanes and ethyl acetate (B1210297). Adjust the polarity to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.

    • Gradient Elution: If an isocratic elution (constant solvent mixture) does not provide adequate separation, employ a gradient elution where the polarity of the mobile phase is gradually increased.

    • Column Loading: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica (B1680970) gel.

Issue 2: The product is eluting with the solvent front.

  • Potential Cause: The eluent is too polar. A highly polar solvent will move all components of the mixture through the column quickly with little separation.

  • Solution: Decrease the polarity of the eluent. Start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate until the desired separation is achieved on TLC.

Issue 3: The product is not eluting from the column.

  • Potential Cause: The eluent is not polar enough. A non-polar solvent may not be strong enough to displace the compound from the silica gel.

  • Solution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

Quantitative Data

The following tables summarize available quantitative data related to the synthesis and purification of this compound.

Table 1: Synthesis Yield of this compound under Various Conditions

CatalystReactor TypeMolar Ratio (Acetaldehyde:MEK)Temperature (°C)Yield (mol/mol based on Acetaldehyde)Mass Efficiency (%)Reference
Sulfuric AcidSemi-batch1:465-7065%~26%[1]
Solid Acid on ClayMicroreactor1:315050%~38%[1]
Solid Acid on Polymeric ResinMicroreactor1:665-7082%~64%[1]
Solid Acid on Polymeric ResinCSTR1:665-7082%~41%[1]
Heterogeneous Acidic Ion Exchange Resin (NKC-9)Tank Reactor1:2090up to 90.85%Not Reported[3]

Table 2: Expected Purity and Yield for Purification Techniques (General Guidance)

Purification TechniqueTypical Purity AchievedTypical YieldNotes
Simple Distillation90-95%85-95%Effective for removing non-volatile impurities and solvents.
Fractional Distillation>98%80-90%Recommended for separating isomers and impurities with close boiling points.
Vacuum Distillation>98%80-90%Ideal for preventing thermal degradation of the product.
Flash Column Chromatography>99%70-90%Highly effective for achieving high purity, especially when distillation is insufficient.

Note: The values in Table 2 are estimates based on general laboratory practice for similar compounds and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying crude this compound from non-volatile impurities and starting materials with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head

  • Condenser

  • Receiving flask

  • Thermometer

  • Vacuum source with a pressure gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system. The pressure should be monitored with the vacuum gauge.

  • Heating: Begin to gently heat the distillation flask with the heating mantle while stirring.

  • Collecting Fractions: Monitor the temperature at the distillation head. Collect any low-boiling forerun in a separate receiving flask. When the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the purity of the collected fractions by GC-MS or NMR.

Protocol 2: Purification by Flash Column Chromatography

This protocol is recommended for achieving high purity, especially for removing impurities with similar boiling points to the product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Determine the optimal solvent system by TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 19:1). The ideal mobile phase should give the product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle, ensuring a well-packed column with no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed using a pipette.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, applying gentle pressure with air if necessary. Collect fractions in separate tubes.

  • Monitoring the Separation: Periodically analyze the collected fractions by TLC to track the elution of the product and impurities.

  • Product Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

  • Analysis: Assess the purity of the final product by GC-MS and NMR.

Visualizations

PurificationWorkflow crude Crude this compound distillation Vacuum Distillation crude->distillation Removes high-boiling and non-volatile impurities chromatography Column Chromatography crude->chromatography Direct purification distillation->chromatography For higher purity analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

DistillationTroubleshooting start Distillation Issue no_distillate Product not distilling start->no_distillate co_distillate Co-distillation with impurity start->co_distillate decomposition Decomposition/Polymerization start->decomposition check_pressure Verify vacuum gauge no_distillate->check_pressure fractional Use fractional distillation no_distillate->fractional use_chromatography Switch to chromatography co_distillate->use_chromatography lower_temp Use vacuum / lower heat decomposition->lower_temp

Caption: Troubleshooting logic for distillation issues.

ChromatographyTroubleshooting start Chromatography Issue poor_sep Poor separation start->poor_sep too_fast Eluting too fast (low Rf) start->too_fast no_elution Not eluting (high Rf) start->no_elution optimize_solvent Optimize solvent system (TLC) poor_sep->optimize_solvent check_loading Reduce sample load poor_sep->check_loading decrease_polarity Decrease eluent polarity too_fast->decrease_polarity increase_polarity Increase eluent polarity no_elution->increase_polarity

References

Technical Support Center: Purification of 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of polar impurities from 3-Methyl-3-penten-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely polar impurities in my crude this compound sample?

A1: The impurity profile is heavily dependent on the synthetic route. For the common synthesis involving an acid-catalyzed aldol (B89426) condensation of acetaldehyde (B116499) and methyl ethyl ketone, potential polar impurities include unreacted starting materials, the aldol addition intermediate (4-hydroxy-3-methyl-2-pentanone), and acetaldehyde polymers.[1][2] If mineral acids like H₂SO₄ are used, they must be neutralized and removed.[2]

Q2: My initial analysis (TLC/GC) shows multiple impurity spots/peaks. How do I choose a purification strategy?

A2: A multi-step approach is often best.

  • Highly Polar/Water-Soluble Impurities: Start with a liquid-liquid extraction (aqueous wash). This will remove inorganic salts, residual acids or bases, and low molecular weight, highly polar compounds like unreacted acetaldehyde.[3]

  • Impurities with Different Boiling Points: If the impurities have boiling points that differ from the product by at least 25-50°C, fractional distillation is a highly effective method for purification on a larger scale.[4][5]

  • Structurally Similar Impurities: For impurities with similar boiling points but different polarities (e.g., isomers or the aldol addition product), column chromatography is the preferred method.[6][7]

Q3: I performed an aqueous wash, but an emulsion formed. How can I resolve this?

A3: Emulsions are common when extracting organic solutions. To break the emulsion, add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation of the two phases.[3] Avoid vigorous shaking; gentle, repeated inversions of the separatory funnel are usually sufficient.

Q4: During distillation, the temperature is not stable at the boiling point of this compound. What does this indicate?

A4: This typically indicates that a mixture is co-distilling, and your separation is inefficient. This happens when the boiling points of the components are too close for a simple distillation setup.[8] You should switch to a fractional distillation apparatus, which provides a much greater surface area (e.g., with Vigreux indentations or packed with Raschig rings) for repeated vaporization-condensation cycles, leading to a better separation.[5][8] Ensure a slow and steady distillation rate (approx. 1-2 drops per second) for the best results.[5]

Q5: In column chromatography, my compound is not separating from a polar impurity. What should I do?

A5: This suggests your mobile phase (eluent) is too polar. The eluent competes with your compounds for binding sites on the stationary phase (silica gel).[6] To improve separation, decrease the polarity of the eluent. For example, if you are using 20% ethyl acetate (B1210297) in hexanes, try reducing it to 10% or 5%. This will allow the more polar impurity to adhere more strongly to the silica (B1680970), while the less polar this compound elutes faster.

Data & Physical Properties

A summary of physical properties and a comparison of purification techniques are provided below to aid in method selection.

Table 1: Physical Properties of this compound

Property Value Reference
Molecular Formula C₆H₁₀O [9]
Molecular Weight 98.14 g/mol [9]
Boiling Point 136 - 139 °C [9][10][11]
Density 0.875 g/cm³ (at 20 °C) [1][12]
Solubility in Water 29.1 g/L (at 20 °C) [9][10]

| Appearance | Clear, colorless to pale yellow liquid |[11][12] |

Table 2: Comparison of Purification Techniques

Technique Principle Best For Removing Purity Achieved Scale
Aqueous Wash Partitioning between immiscible liquids Highly polar, water-soluble impurities (salts, acids) Low-Moderate Lab & Industrial
Fractional Distillation Differences in boiling point Impurities with significantly different B.P. (>25 °C) Moderate-High Lab & Industrial

| Column Chromatography | Differential adsorption to a solid phase | Impurities with different polarity (isomers, side-products) | High-Very High | Lab Scale |

Experimental Protocols

Protocol 1: Extractive Workup to Remove Acidic Impurities

This protocol is designed to remove residual acid catalysts and other highly water-soluble impurities.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate (approx. 3-4 volumes of solvent per volume of crude product).

  • Transfer: Transfer the solution to a separatory funnel.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Swirl gently and vent frequently to release CO₂ gas. Continue adding NaHCO₃ solution until gas evolution ceases.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of organic solution) to remove residual salts.

  • Brine Wash: Perform a final wash with a saturated aqueous NaCl (brine) solution to remove the bulk of the dissolved water from the organic layer.[3]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the washed product.

Protocol 2: Purification by Fractional Distillation

This method is suitable for separating the product from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Add the crude this compound to the distilling flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the liquid boils, the vapor will rise through the fractionating column. The temperature at the distillation head should remain steady at the boiling point of the most volatile component.

  • Fraction Collection: Collect any initial low-boiling impurities (the "forerun") in a separate flask. Once the temperature stabilizes at the boiling point of this compound (approx. 136-139 °C), switch to a clean receiving flask to collect the pure product.[10][11]

  • Completion: Stop the distillation when the temperature either rises significantly or drops, or when only a small amount of residue remains in the distilling flask. Never distill to dryness.

  • Analysis: Analyze the collected fraction(s) for purity using GC or NMR.

Protocol 3: Purification by Flash Column Chromatography

This protocol is ideal for removing polar impurities that are difficult to separate by other means.

  • Eluent Selection: Determine the optimal solvent system (eluent) using thin-layer chromatography (TLC). A good system will show clear separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4. A common starting point for a ketone of this polarity would be 5-10% ethyl acetate in hexanes.

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.[13]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).[13][14]

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[14] Allow the silica to settle.

    • Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.[13]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the liquid level is just at the top of the sand layer.

  • Elution:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

    • Begin collecting the eluting solvent in fractions (e.g., in test tubes).

    • Monitor the separation by spotting the collected fractions on TLC plates.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualized Workflows

Purification_Decision_Tree cluster_0 Impurity Analysis & Method Selection cluster_1 Purification Pathways Start Crude Sample of This compound Analysis Analyze Impurities (TLC, GC, NMR) Start->Analysis Decision What is the primary impurity type? Analysis->Decision Wash Aqueous Wash (Protocol 1) Decision->Wash Highly Polar / Water-Soluble Distill Fractional Distillation (Protocol 2) Decision->Distill Different B.P. Column Column Chromatography (Protocol 3) Decision->Column Similar Polarity / Similar B.P. End Pure Product Wash->End Distill->End Column->End

Caption: Decision tree for selecting a purification method.

Flash_Chromatography_Workflow A 1. Prepare Slurry (Silica + Eluent) B 2. Pack Column A->B C 3. Load Sample (Dissolved in min. solvent) B->C D 4. Elute with Solvent C->D E 5. Collect Fractions D->E F 6. Analyze Fractions (TLC) E->F G 7. Combine Pure Fractions F->G H 8. Evaporate Solvent G->H I Purified Product H->I

Caption: Workflow for flash column chromatography.

References

Kinetic versus thermodynamic control in aldol condensation reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for kinetic versus thermodynamic control in aldol (B89426) condensation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your aldol condensation experiments.

Issue: My reaction is producing a mixture of regioisomers. How can I favor the formation of a single product?

Answer: The formation of multiple products in an aldol reaction with an unsymmetrical ketone is a common issue arising from the formation of both kinetic and thermodynamic enolates.[1] To favor a single regioisomer, you must carefully control the reaction conditions to selectively generate either the kinetic or the thermodynamic enolate.

  • For the Kinetic Product (less substituted enolate): Use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (typically -78 °C).[2][3][4] The bulky base will preferentially deprotonate the less sterically hindered α-carbon, and the low temperature will prevent equilibration to the more stable thermodynamic enolate.[2] The reaction should also be run for a shorter duration.[4]

  • For the Thermodynamic Product (more substituted enolate): Employ a smaller, strong base such as sodium hydride, sodium ethoxide, or potassium hydroxide (B78521) at higher temperatures (room temperature or above).[4][5] These conditions allow the reaction to be reversible, leading to an equilibrium that favors the more stable, more substituted enolate.[2][3][6] Longer reaction times are also recommended to ensure equilibrium is reached.[4]

Issue: My crossed aldol condensation is yielding a complex mixture of four different products. How can I improve the selectivity?

Answer: A crossed aldol condensation between two different carbonyl compounds, both possessing α-hydrogens, can indeed lead to a mixture of up to four products, making the reaction synthetically inefficient.[7] To achieve a selective crossed aldol condensation, consider the following strategies:

  • Use a Non-Enolizable Carbonyl Compound: One of the most effective methods is to use one carbonyl partner that cannot form an enolate because it lacks α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde).[1][7] This compound can only act as the electrophile.

  • Directed Aldol Reaction: First, prepare the enolate of one carbonyl compound by treating it with a strong, bulky base like LDA. Then, slowly add the second carbonyl compound (the electrophile) to the pre-formed enolate.[7] This ensures that one partner exclusively acts as the nucleophile.

  • Claisen-Schmidt Condensation: This specific type of crossed aldol condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[8]

Issue: The aldol addition product is forming, but I am not getting the final condensed (α,β-unsaturated) product.

Answer: The initial aldol addition reaction forms a β-hydroxy aldehyde or ketone. The subsequent dehydration (condensation) to form the α,β-unsaturated product typically requires more vigorous conditions.[1][7] If you are isolating the aldol addition product, you can promote dehydration by:

  • Heating the reaction mixture. [9]

  • Using a stronger base or acid catalyst. [7][8] The dehydration can proceed through either an E1cB mechanism under strong basic conditions or an E1 mechanism in acid.[7][8]

Issue: My reaction is reversible and the yield of the desired product is low.

Answer: The reversibility of the aldol reaction can be a significant challenge, especially for the initial addition step.[10][11] To drive the reaction towards the product, you can:

  • Force the condensation step: The dehydration step to form the α,β-unsaturated carbonyl compound is often irreversible and can be used to drive the entire reaction to completion.[6] This is typically achieved by heating the reaction.

  • Remove water: If the reaction is run under conditions where water is removed (e.g., using a Dean-Stark apparatus), this will shift the equilibrium towards the condensed product according to Le Chatelier's principle.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of aldol reactions?

A1: The distinction lies in which product is favored based on the reaction conditions.

  • Kinetic control favors the product that is formed the fastest.[12] In enolate formation, this is typically the less substituted enolate, as the corresponding α-proton is more sterically accessible.[2] These reactions are generally irreversible and run at low temperatures.[2]

  • Thermodynamic control favors the most stable product.[12] For enolates, this is the more substituted enolate due to the greater stability of the more substituted double bond.[3] These reactions are reversible, allowing for equilibration to the most stable species, and are typically run at higher temperatures.[2]

Q2: How does the choice of base influence whether a reaction is under kinetic or thermodynamic control?

A2: The size and strength of the base are critical factors.

  • Bulky, strong bases like lithium diisopropylamide (LDA) favor kinetic control . Their large size makes them more sensitive to steric hindrance, leading them to preferentially abstract the more accessible proton on the less substituted α-carbon.[2][3][5]

  • Small, strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) tend to favor thermodynamic control . Their smaller size allows them to access the more sterically hindered proton, and they are often used in protic solvents which facilitates the reversible formation of the enolate, allowing the equilibrium to favor the more stable thermodynamic product.[4][5]

Q3: Why is temperature so important in controlling the outcome of an aldol reaction?

A3: Temperature plays a crucial role in determining the reversibility of the enolate formation.

  • Low temperatures (e.g., -78 °C) provide insufficient thermal energy for the system to overcome the activation energy barrier for the reverse reaction (re-protonation).[2] This makes the deprotonation step effectively irreversible, trapping the kinetically favored enolate.[2]

  • Higher temperatures (e.g., room temperature or above) provide enough energy for the deprotonation to be reversible.[2] This allows the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic enolate.[5]

Q4: Can you provide a summary of reaction conditions for achieving kinetic versus thermodynamic control?

A4: Yes, the following table summarizes the key conditions:

FeatureKinetic ControlThermodynamic Control
Base Strong, bulky, non-nucleophilic (e.g., LDA)[3][4]Strong or moderately strong, small (e.g., NaH, NaOEt, KOH)[4]
Temperature Low (e.g., -78 °C)[2][4]Higher (e.g., 0 °C to reflux)[4][5]
Solvent Aprotic (e.g., THF, ether)Protic or aprotic (e.g., ethanol (B145695), THF)
Reaction Time Short[4]Long[4]
Resulting Enolate Less substitutedMore substituted

Experimental Protocols

Protocol 1: General Procedure for Kinetic Aldol Addition

This protocol is designed to favor the formation of the less substituted enolate.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the unsymmetrical ketone (1.0 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equivalents) dropwise to the ketone solution while maintaining the temperature at -78 °C.

  • Enolate Formation: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure the complete formation of the kinetic lithium enolate.[12]

  • Electrophile Addition: Add the aldehyde or ketone electrophile (1.0 equivalent) dropwise to the enolate solution, again maintaining the temperature at -78 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride.[12]

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Thermodynamic Aldol Condensation

This protocol is designed to favor the formation of the more stable, more substituted enolate, leading to the condensed product.

  • Reactant Mixture: In a round-bottom flask, dissolve the unsymmetrical ketone (1.0 equivalent) and the aldehyde electrophile (1.0 equivalent) in a protic solvent such as ethanol.[12]

  • Base Addition: Add a solution of a small, strong base like sodium ethoxide in ethanol or solid potassium hydroxide to the mixture.[12]

  • Heating: Heat the reaction mixture to reflux and stir.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The formation of the conjugated α,β-unsaturated carbonyl product can often be visualized as a UV-active spot.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.[12]

    • If no precipitate forms, remove the solvent under reduced pressure. Neutralize the residue with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.[12]

  • Purification: Purify the product by recrystallization or column chromatography.

Visualizations

Caption: Pathways for kinetic and thermodynamic enolate formation.

Aldol_Workflow General Experimental Workflow for Aldol Reactions Start Start: Unsymmetrical Ketone + Electrophile Choose_Control Select Control Pathway Start->Choose_Control Kinetic_Conditions Kinetic Conditions: - Bulky Base (LDA) - Low Temp (-78°C) - Aprotic Solvent Choose_Control->Kinetic_Conditions Kinetic Thermodynamic_Conditions Thermodynamic Conditions: - Small Base (NaOEt) - High Temp (RT to Reflux) - Protic Solvent Choose_Control->Thermodynamic_Conditions Thermodynamic Reaction Run Reaction Kinetic_Conditions->Reaction Thermodynamic_Conditions->Reaction Monitor Monitor by TLC Reaction->Monitor Quench_Workup Quench and Workup Monitor->Quench_Workup Purification Purification (Chromatography/ Recrystallization) Quench_Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for performing aldol reactions.

Troubleshooting_Tree Troubleshooting Aldol Reaction Outcomes Start Problem with Aldol Reaction Problem_Type What is the issue? Start->Problem_Type Mixture_Regio Mixture of Regioisomers Problem_Type->Mixture_Regio Regioselectivity Mixture_Crossed Mixture of Crossed Aldol Products Problem_Type->Mixture_Crossed Crossed Reaction No_Condensation No Condensation (β-hydroxy product only) Problem_Type->No_Condensation Dehydration Sol_Regio To Favor Kinetic: Use LDA, -78°C To Favor Thermodynamic: Use NaOEt, High Temp Mixture_Regio->Sol_Regio Solution Sol_Crossed Use a non-enolizable electrophile or pre-form the enolate Mixture_Crossed->Sol_Crossed Solution Sol_Condensation Heat the reaction or add stronger acid/base catalyst No_Condensation->Sol_Condensation Solution

Caption: A decision tree for troubleshooting common aldol reaction issues.

References

Preventing polymerization of acetaldehyde in 3-Methyl-3-penten-2-one synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Methyl-3-penten-2-one

Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of acetaldehyde (B116499) during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of acetaldehyde polymerization during the synthesis of this compound?

A1: The primary cause of acetaldehyde polymerization is its inherent reactivity, especially under certain catalytic conditions. Acetaldehyde readily undergoes self-aldol condensation, which can lead to the formation of oligomers and polymers.[1] This process is often catalyzed by both acids and bases, which are typically used to promote the desired aldol (B89426) condensation reaction between acetaldehyde and methyl ethyl ketone (2-butanone) to form this compound.

Q2: What are the typical side products of this reaction?

A2: Besides the desired product, this compound, several side reactions can occur. The most significant is the self-condensation of acetaldehyde, leading to the formation of polyaldehydes.[2] Another common side product is 3-methyl-2,5-heptadien-4-one, which results from the cross-aldol condensation of acetaldehyde with the target molecule, this compound.[2]

Q3: How does pH influence the polymerization of acetaldehyde?

A3: pH is a critical factor in controlling the reactivity of acetaldehyde.

  • Alkaline Conditions (High pH): Base-catalyzed aldol condensation is a common method for this synthesis. However, highly alkaline conditions can aggressively promote the self-condensation of acetaldehyde, leading to the formation of viscous oils and polymeric gums.[1]

  • Acidic Conditions (Low pH): Acid catalysts are also used for this synthesis.[3][4] While acidic conditions can also lead to polymerization, a lower pH can, in some instances, stabilize aldehydes and slow down aldol condensation.[5][6] However, the presence of mineral acids can still promote polymerization.[7] The choice of acid is crucial, as some organic acids may lead to more significant polymer formation than inorganic acids at low pH.[8]

Q4: Can temperature be adjusted to control polymerization?

A4: Yes, temperature control is a crucial parameter. The synthesis of this compound is typically conducted at elevated temperatures (e.g., 60-100°C) to facilitate the reaction.[3] However, higher temperatures can also accelerate the rate of polymerization. Therefore, it is essential to find an optimal temperature that favors the formation of the desired product while minimizing the formation of polymers. Operating temperatures are often maintained in a range of ambient to around 88°C.[1]

Troubleshooting Guide

Problem 1: Excessive formation of a viscous, polymeric substance in the reaction mixture.

Potential Cause Troubleshooting Step
Inappropriate pH Monitor and adjust the pH of the reaction mixture. If using a base catalyst, avoid excessively high concentrations. In acidic conditions, consider using a solid acid catalyst to better control the reaction environment.[3][4]
High Reaction Temperature Optimize the reaction temperature. A lower temperature may slow down the polymerization rate. Experiment with a temperature gradient to find the optimal balance between product yield and polymer formation.
High Acetaldehyde Concentration Use a higher molar ratio of methyl ethyl ketone to acetaldehyde. This can favor the cross-aldol condensation over the self-condensation of acetaldehyde.[9]
Presence of Contaminants Ensure all reactants and solvents are pure and free from contaminants that could initiate polymerization. Heavy metal salts and mineral acids are known to catalyze acetaldehyde polymerization.[7]

Problem 2: Low yield of this compound.

Potential Cause Troubleshooting Step
Suboptimal Catalyst Experiment with different catalysts. Solid acid catalysts, such as polymeric resins or clay-supported acids, have shown promise in improving yield and selectivity.[3][4] Zinc acetate (B1210297) has also been used as a catalyst.[3]
Inefficient Mixing In batch reactors, ensure vigorous stirring to overcome mass transfer limitations, especially when dealing with multiphase systems (e.g., organic reactants and an aqueous acid phase).[4]
Reaction Equilibrium Consider using a continuous reactor system, such as a continuous stirred-tank reactor (CSTR) or a reactive distillation column (RDC), to continuously remove the product and shift the equilibrium towards product formation, which can also help in reducing the formation of by-products.[2]

Data Presentation

Table 1: Effect of Ketone/Aldehyde Molar Ratio on Acetaldehyde Conversion and Product Selectivity.

Ketone/Aldehyde Molar RatioAcetaldehyde Conversion (%)3M3P Selectivity (%)
2:18570
4:18075
6:17580
8:17085

Note: This data is illustrative and based on general trends observed in aldol condensation reactions. Actual results may vary based on specific reaction conditions.

Table 2: Comparison of Different Catalysts for the Synthesis of this compound.

CatalystReaction Temperature (°C)Acetaldehyde Conversion (%)3M3P Yield (%)Reference
Zinc Acetate--38[3]
Cation Exchange Resin60-100--[3]
Solid Acid Catalyst on Polymeric Resin65-70-82 (based on acetaldehyde)[4]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Aldol Condensation

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl ethyl ketone in a suitable solvent (e.g., ethanol/water mixture).

  • Slowly add a dilute aqueous solution of a base (e.g., sodium hydroxide) to the mixture while stirring.

  • Gradually add acetaldehyde to the reaction mixture. To minimize self-condensation, acetaldehyde can be added dropwise over a period of time.

  • Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Protocol 2: Using a Solid Acid Catalyst in a Continuous Flow System

  • Pack a continuous flow reactor, such as a Continuous Stirred Tank Reactor (CSTR), with a solid acid catalyst (e.g., a polymeric resin-supported acid catalyst).

  • Pre-heat the reactor to the desired temperature (e.g., 65-70°C).

  • Prepare a feed mixture of acetaldehyde and methyl ethyl ketone, typically with a molar excess of the ketone (e.g., a 1:6 molar ratio of acetaldehyde to methyl ethyl ketone).[4]

  • Continuously feed the reactant mixture into the reactor at a defined flow rate to achieve the desired residence time.

  • Continuously collect the product mixture from the reactor outlet.

  • Analyze the product mixture using GC or other suitable methods to determine the conversion and yield.

  • The product can be purified from the collected mixture using standard techniques like distillation.

Visualizations

reaction_pathway cluster_desired Desired Synthesis Pathway cluster_undesired Undesired Polymerization Pathway Acetaldehyde Acetaldehyde Intermediate 4-Hydroxy-3-methyl-2-pentanone Acetaldehyde->Intermediate Aldol Addition MEK Methyl Ethyl Ketone MEK->Intermediate Aldol Addition Product This compound Intermediate->Product Dehydration Acetaldehyde2 Acetaldehyde Dimer Acetaldol Acetaldehyde2->Dimer Self-Condensation Polymer Polyacetaldehyde Dimer->Polymer Further Polymerization Catalyst Acid or Base Catalyst Catalyst->Intermediate Catalyst->Dimer

Caption: Reaction pathways in this compound synthesis.

troubleshooting_workflow start Start: Low Yield or Polymer Formation check_pH Check and Adjust pH start->check_pH check_temp Optimize Temperature check_pH->check_temp Issue Persists solution_found Problem Resolved check_pH->solution_found Issue Resolved check_ratio Adjust Reactant Ratio (Increase Ketone) check_temp->check_ratio Issue Persists check_temp->solution_found Issue Resolved check_catalyst Evaluate Catalyst Performance check_ratio->check_catalyst Issue Persists check_ratio->solution_found Issue Resolved check_catalyst->solution_found Issue Resolved

References

Technical Support Center: Scaling Up the Production of 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of 3-Methyl-3-penten-2-one. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the aldol (B89426) condensation of acetaldehyde (B116499) and methyl ethyl ketone.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Catalyst: The mineral acid catalyst may be too dilute, or the solid acid catalyst may be deactivated. 2. Mass Transfer Limitations: In batch reactors, poor mixing between the organic and aqueous phases can limit the reaction rate.[1] 3. Suboptimal Reaction Temperature: The temperature may be too low for an efficient reaction rate.1. Catalyst Check: For mineral acids, ensure the correct concentration is used. For solid acid catalysts, consider regeneration or replacement. The use of heterogeneous catalysts like acidic ion-exchange resins (e.g., NKC-9) can improve selectivity and yield.[2] 2. Improve Mixing: In batch reactors, ensure vigorous stirring.[1] For larger scales, consider transitioning to a continuous reactor system like a Continuous Stirred Tank Reactor (CSTR), Fixed Bed Reactor (FBR), or a Reactive Distillation Column (RDC) to overcome these limitations.[3][4] 3. Optimize Temperature: Investigate the effect of temperature on the reaction rate and selectivity. For instance, temperatures between 65-70°C are often used.[1]
High Levels of Impurities (e.g., side products) 1. Self-Condensation of Acetaldehyde: Acetaldehyde can react with itself, especially at high concentrations, to form polymers.[1][5] 2. Formation of Isomers: Undesired isomers such as 4-hexen-3-one (B1236432) can be formed.[1] 3. Secondary Reactions: The product, this compound, can undergo further reaction with acetaldehyde to form heavier byproducts.[4]1. Control Acetaldehyde Feed: In a semi-batch process, add acetaldehyde gradually to the reaction mixture.[1] A high molar ratio of methyl ethyl ketone to acetaldehyde can also suppress this side reaction.[2] 2. Catalyst Selection: The choice of catalyst can influence the product distribution. For example, using zinc acetate (B1210297) as a catalyst can lead to a mixture of 4-hexene-3-one and 3M3P.[1] Solid acid catalysts can offer higher selectivity.[2] 3. Continuous Removal of Product: Employing a reactive distillation column (RDC) can continuously remove the product from the reaction zone, preventing further reactions and significantly increasing yield and purity.[3][4]
Product Loss During Workup 1. Product Solubility in Aqueous Phase: this compound has some solubility in water, leading to losses in the aqueous waste stream, particularly when using mineral acids.[1]1. Use of Solid Acid Catalysts: This eliminates the need for an aqueous acid phase, thereby reducing product loss and environmental waste.[1][4] 2. Salting Out: If an aqueous workup is necessary, adding a salt to the aqueous phase can decrease the solubility of the organic product and improve extraction efficiency.
Process Inefficiency and High Costs at Scale 1. Batch Reactor Limitations: Traditional batch-stirred tank reactors (BSTRs) suffer from low efficiency and high energy consumption.[3][4] 2. Homogeneous Catalyst Issues: The use of homogeneous catalysts like sulfuric acid leads to corrosion, product loss, and significant acidic wastewater generation.[4]1. Transition to Continuous Processing: Continuous technologies like a Fixed Bed Reactor (FBR) or a combination of a Reactive Distillation Column (RDC) and an FBR can significantly reduce energy usage, total annual cost, CO2 emissions, and waste while improving mass efficiency.[3][4] 2. Adopt Heterogeneous Catalysts: Solid acid catalysts are more environmentally friendly, reduce equipment corrosion, and simplify catalyst separation and reuse.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common industrial synthesis is the acid-catalyzed aldol condensation reaction between acetaldehyde and methyl ethyl ketone.[1][5]

Q2: What are the major side reactions to be aware of during this synthesis?

A2: The main side reactions include the self-condensation of acetaldehyde to form polymers and the cross-aldol condensation of acetaldehyde with the this compound product to generate heavier by-products like 3-methyl-2,5-heptadien-4-one.[4]

Q3: How can I improve the yield and selectivity of the reaction?

A3: To improve yield and selectivity, consider using a solid acid catalyst in a continuous reactor system.[1] A high molar ratio of methyl ethyl ketone to acetaldehyde can suppress the self-condensation of acetaldehyde.[2] Furthermore, employing a reactive distillation column (RDC) to continuously remove the product can prevent side reactions and achieve yields of up to 95.8%.[3][4]

Q4: What are the advantages of using a continuous reactor system over a traditional batch reactor?

A4: Continuous reactor systems, such as a Fixed Bed Reactor (FBR) or a Reactive Distillation Column (RDC), offer several advantages over batch reactors for this synthesis. These include reduced energy consumption (by up to 42%), lower total annual costs (up to 53% lower), decreased CO2 emissions, and a significant reduction in waste (up to 87.3%).[3][4] They also provide better control over reaction conditions, leading to higher yields and purity.

Q5: What are the key safety considerations when handling this compound?

A5: this compound is a flammable liquid and may cause respiratory tract, skin, and eye irritation. It is important to handle it in a well-ventilated area, away from sources of ignition, and to use appropriate personal protective equipment. The process should also utilize explosion-proof equipment.[6]

Data Presentation

Table 1: Comparison of Different Reactor Technologies for this compound Synthesis

ParameterTraditional BSTRFBR-based ProcessRDC + FBR-based Process
Yield ~83%Similar to BSTRUp to 95.8%[3][4]
Energy Reduction Baseline34.4%[3][4]42%[3][4]
Total Annual Cost Reduction Baseline48.4%[3][4]53%[3][4]
CO2 Emissions Reduction BaselineNot specified11.7%[3][4]
Waste Reduction BaselineNot specified87.3%[3][4]
Mass Efficiency Improvement BaselineNot specified11.5%[3][4]

Table 2: Exemplary Reaction Conditions and Yields

Reactor TypeCatalystAcetaldehyde:MEK Mole RatioTemperature (°C)Residence TimeYield (based on Acetaldehyde)Mass Efficiency
Semi-batch Sulfuric Acid1:4 (MEK charged initially, Acetaldehyde fed over 4h)65-70~10 hours65%[1]~26%[1]
CSTR Solid Acid on Polymeric Resin1:665-70~6 hours82%[1]~41%[1]
Microreactor Solid Acid on Polymeric Resin1:3120~1 hour75%[1]~57%[1]
Microreactor Solid Acid on Clay1:315030 minutes50%[1]~38%[1]

Experimental Protocols

Protocol 1: Synthesis in a Continuous Stirred Tank Reactor (CSTR) using a Solid Acid Catalyst

This protocol is based on a continuous process for improved efficiency and safety.

Materials:

  • Acetaldehyde

  • Methyl ethyl ketone (MEK)

  • Solid acid catalyst supported on a polymeric resin

  • Continuous Stirred Tank Reactor (CSTR) system with heating and pressure control

  • Feed pumps

  • Product collection vessel

Procedure:

  • Charge the CSTR with the solid acid catalyst and methyl ethyl ketone.

  • Heat the reactor to the desired temperature (e.g., 65-70°C) under autogenous pressure.[1]

  • Prepare a feed mixture of acetaldehyde and methyl ethyl ketone, for example, in a 1:6 molar ratio.[1]

  • Continuously feed the reactant mixture into the CSTR at a controlled flow rate to achieve the desired residence time (e.g., ~6 hours).[1]

  • Continuously withdraw the product mixture from the reactor.

  • Analyze the product stream using Gas Chromatography (GC) to determine yield and purity.

Protocol 2: Traditional Semi-Batch Synthesis using a Mineral Acid Catalyst

This protocol outlines a more traditional, though less efficient, method.

Materials:

  • Acetaldehyde

  • Methyl ethyl ketone (MEK)

  • Sulfuric acid

  • Semi-batch reactor with heating, stirring, and pressure control

  • Addition funnel

  • Product collection vessel

Procedure:

  • Charge the semi-batch reactor with sulfuric acid and methyl ethyl ketone (e.g., in a 1:4 ratio).[1]

  • Heat the reactor to 65-70°C under autogenous pressure with vigorous stirring.[1]

  • Slowly feed acetaldehyde into the reactor over a period of several hours (e.g., 4 hours).[1]

  • After the addition is complete, allow the reaction mixture to age until completion, monitoring by GC analysis. The total process time is approximately 10 hours.[1]

  • Cool the reaction mixture and proceed with aqueous workup and purification.

Mandatory Visualization

Synthesis_Pathway Acetaldehyde Acetaldehyde Intermediate 4-Hydroxy-3-methyl-2-pentanone (Aldol Adduct) Acetaldehyde->Intermediate MEK Methyl Ethyl Ketone MEK->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄ or Solid Acid) Catalyst->Intermediate Dehydration Dehydration (-H₂O) Intermediate->Dehydration Product This compound Dehydration->Product

Caption: Aldol condensation pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Product Yield CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckMixing Evaluate Mass Transfer Start->CheckMixing CheckTemp Optimize Temperature Start->CheckTemp ReplaceCatalyst Replace/Regenerate Catalyst CheckCatalyst->ReplaceCatalyst ImproveAgitation Increase Stirring Rate CheckMixing->ImproveAgitation ConsiderContinuous Switch to Continuous Reactor (FBR/RDC) CheckMixing->ConsiderContinuous AdjustTemp Adjust Temperature CheckTemp->AdjustTemp Success Yield Improved ReplaceCatalyst->Success ImproveAgitation->Success ConsiderContinuous->Success AdjustTemp->Success

Caption: Troubleshooting workflow for low yield in synthesis.

Logical_Relationship Batch Batch Reactor (BSTR) HighCost High Cost & Waste Batch->HighCost Continuous Continuous Reactor (FBR, RDC) LowCost Lower Cost & Waste Continuous->LowCost Homogeneous Homogeneous Catalyst (e.g., H₂SO₄) Homogeneous->HighCost Heterogeneous Heterogeneous Catalyst (Solid Acid) Heterogeneous->LowCost

Caption: Relationship between process choice and production outcome.

References

Validation & Comparative

A Comparative Analysis of 3-Methyl-3-penten-2-one and Mesityl Oxide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the chemical properties, synthesis, reactivity, and biological implications of two isomeric α,β-unsaturated ketones, providing essential data for their application in chemical synthesis and drug discovery.

This guide offers a comprehensive comparative analysis of 3-Methyl-3-penten-2-one and its isomer, mesityl oxide (4-methyl-3-penten-2-one). Both compounds are valuable α,β-unsaturated ketones utilized as intermediates in the synthesis of fine chemicals, fragrances, and pharmaceuticals.[1][2] Their utility stems from the reactive enone functionality, which allows for a variety of chemical transformations. This document provides a detailed comparison of their physical and chemical properties, synthesis methodologies, and reactivity, supported by experimental data and established chemical principles. Furthermore, it explores their potential biological activities, offering insights for researchers in drug development.

Physicochemical Properties

This compound and mesityl oxide share the same molecular formula (C₆H₁₀O) and molecular weight, but their structural differences as isomers lead to variations in their physical properties.[3][4][5] A summary of their key physicochemical properties is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundMesityl Oxide (4-Methyl-3-penten-2-one)
CAS Number 565-62-8[1]141-79-7[3]
Molecular Formula C₆H₁₀O[1]C₆H₁₀O[3]
Molecular Weight 98.14 g/mol [1]98.14 g/mol [3]
Appearance Clear liquid[1]Colorless to light-yellow oily liquid[3]
Odor -Honey-like or peppermint-like[3]
Density 0.875 g/cm³ (at 20 °C)[1]0.858 g/cm³ (at 20 °C)[3]
Boiling Point 136-139 °C[1]129.5 °C[3]
Melting Point -70 °C-53 °C[3]
Flash Point 34 °C (closed cup)[1]31 °C[3]
Solubility in Water Slightly soluble3% (20 °C)[3]

Synthesis

Both ketones are synthesized through aldol (B89426) condensation reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. However, the starting materials differ, leading to the respective isomers.

Synthesis of this compound

This compound is synthesized via the acid-catalyzed aldol condensation of acetaldehyde (B116499) and methyl ethyl ketone (MEK) .[6] The reaction proceeds through the formation of an aldol adduct, which then dehydrates to yield the α,β-unsaturated ketone. The overall yield of this process can be influenced by the reaction conditions, including the catalyst, temperature, and molar ratio of reactants.[6]

Synthesis of Mesityl Oxide

Mesityl oxide is prepared by the aldol condensation of acetone (B3395972) .[4] In this self-condensation reaction, two molecules of acetone react in the presence of an acid or base catalyst to form diacetone alcohol, which readily dehydrates to mesityl oxide.[4]

Comparative Reactivity

The primary difference in the reactivity of this compound and mesityl oxide stems from the substitution pattern around the carbon-carbon double bond of the enone system. This structural variance influences their susceptibility to nucleophilic attack, particularly in Michael addition reactions.

As α,β-unsaturated ketones, both compounds can undergo 1,2-addition to the carbonyl group or 1,4-conjugate (Michael) addition to the β-carbon. The preferred pathway is influenced by the nature of the nucleophile and the substitution on the enone.

Based on established principles of organic chemistry, the additional methyl group at the β-position of mesityl oxide, as compared to the ethyl group at the β-position of this compound, can be expected to have a modest impact on reactivity. The gem-dimethyl groups at the β-position of mesityl oxide create more steric hindrance around the β-carbon compared to the ethyl group and methyl group in this compound. This increased steric hindrance in mesityl oxide can be expected to slightly decrease the rate of Michael addition compared to this compound.

A key reaction for these compounds is the Michael addition , a conjugate addition of a nucleophile to the β-carbon of the enone. This reaction is of great importance in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Below is a general workflow for a comparative kinetic study of the Michael addition of a thiol to these two ketones.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_sol Prepare stock solutions of This compound, Mesityl Oxide, and thiol nucleophile mix Mix ketone and excess thiol in a cuvette prep_sol->mix prep_inst Set up UV-Vis spectrophotometer at appropriate wavelength prep_inst->mix initiate Initiate reaction and start data acquisition mix->initiate plot Plot absorbance vs. time initiate->plot fit Fit data to pseudo-first-order kinetic model plot->fit calc Calculate second-order rate constants fit->calc

Caption: Experimental workflow for a comparative kinetic study.

Biological Activity and Signaling Pathways

α,β-Unsaturated ketones are known to exhibit a range of biological activities, often attributed to their ability to act as Michael acceptors and react with biological nucleophiles such as the thiol groups of cysteine residues in proteins. This covalent modification can alter protein function and modulate cellular signaling pathways.

While specific studies directly comparing the biological activities of this compound and mesityl oxide are limited, their structural features suggest they may interact with similar biological targets. One of the key signaling pathways implicated in the cellular response to various stimuli, including reactive electrophiles like α,β-unsaturated ketones, is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7][8]

The NF-κB pathway plays a crucial role in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. α,β-Unsaturated ketones can potentially modulate this pathway by reacting with key cysteine residues on proteins involved in NF-κB signaling, such as IκB kinase (IKK) or NF-κB itself.

NFkB_Pathway cluster_cytoplasm Cytoplasm stimuli Stimuli (e.g., Cytokines, LPS) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK Activates IkB IκB IKK->IkB NFkB NF-κB proteasome Proteasome IkB->proteasome Ubiquitination & Degradation nucleus Nucleus NFkB->nucleus Translocates gene_transcription Gene Transcription (Inflammation, Immunity) nucleus->gene_transcription Activates alpha_beta_ketone α,β-Unsaturated Ketone (e.g., this compound, Mesityl Oxide) alpha_beta_ketone->IKK Potential Inhibition (Cysteine Modification) alpha_beta_ketone->NFkB Potential Inhibition (Cysteine Modification)

Caption: Potential interaction of α,β-unsaturated ketones with the NF-κB signaling pathway.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible research. The following sections provide established protocols for the synthesis of both ketones.

Experimental Protocol for the Synthesis of this compound

This protocol is adapted from a patented "greener" process for the synthesis of this compound.[6]

Materials:

  • Acetaldehyde

  • Methyl ethyl ketone (MEK)

  • Solid acid catalyst (e.g., Amberlyst-15)

  • Semi-batch reactor or continuous flow reactor

Procedure (Semi-batch):

  • Charge the reactor with methyl ethyl ketone and the solid acid catalyst.

  • Heat the mixture to 65-70 °C under autogenous pressure.

  • Feed acetaldehyde into the reactor over a period of 4 hours.

  • After the addition is complete, allow the reaction to age until completion, monitoring by Gas Chromatography (GC).

  • Upon completion, cool the reactor, filter the catalyst, and purify the product by distillation.

A reported yield for a similar process using sulfuric acid as a catalyst is approximately 65-74% based on acetaldehyde and methyl ethyl ketone, respectively.[6]

Experimental Protocol for the Synthesis of Mesityl Oxide

This protocol is a classic method for the preparation of mesityl oxide from acetone.[9]

Materials:

  • Acetone

  • Iodine (catalyst)

  • Distillation apparatus

Procedure:

  • Place crude diacetone alcohol (prepared from the aldol condensation of acetone) and a catalytic amount of iodine in a round-bottom flask fitted with a distillation apparatus.

  • Heat the mixture gently to distill the products.

  • Collect the fraction boiling between 126-131 °C, which is primarily mesityl oxide.

  • The crude product can be further purified by washing with a dilute sodium hydroxide (B78521) solution, followed by drying and fractional distillation.

Yields for this process are typically around 65% based on the total acetone employed.[9]

Conclusion

This compound and mesityl oxide, as isomeric α,β-unsaturated ketones, exhibit similar chemical reactivity due to the presence of the enone functional group. Their primary differences lie in their synthesis routes and subtle variations in physical properties and reactivity arising from the different substitution patterns on the carbon-carbon double bond. Mesityl oxide, with its gem-dimethyl substitution at the β-position, is expected to show slightly lower reactivity in Michael additions compared to this compound due to increased steric hindrance. Both compounds have the potential to interact with biological systems, including the NF-κB signaling pathway, a property that warrants further investigation in the context of drug development. The provided experimental protocols offer a foundation for researchers to synthesize and further explore the comparative performance of these versatile chemical intermediates.

References

A Comparative Guide to the Chemical Reactivity of Conjugated and Non-Conjugated Pentenones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the chemical reactivity between conjugated and non-conjugated pentenone isomers, specifically 3-penten-2-one (B1195949) and 4-penten-2-one (B1216878). An understanding of their distinct reactivity profiles is essential for researchers, scientists, and drug development professionals in the precise control of synthetic pathways. This document outlines their fundamental structural and electronic differences, summarizes their reactivity with supporting data, and provides detailed experimental protocols for quantitative analysis.

Core Reactivity Differences: The Role of Conjugation

The principal factor governing the differential reactivity between 3-penten-2-one and 4-penten-2-one is the position of the carbon-carbon double bond relative to the carbonyl group.[1]

  • 3-Penten-2-one is an α,β-unsaturated ketone, where the double bond is conjugated with the carbonyl group. This conjugation results in the delocalization of π-electron density across the O=C-C=C system. A significant consequence of this delocalization is the creation of an electrophilic center at the β-carbon, in addition to the carbonyl carbon. This makes 3-penten-2-one a classic Michael acceptor, highly susceptible to 1,4-conjugate addition by nucleophiles.[1][2]

  • 4-Penten-2-one is a non-conjugated ketone, where the double bond and carbonyl group are isolated by a methylene (B1212753) (-CH2-) group.[3] Consequently, it lacks the electronic delocalization seen in its conjugated isomer. Its reactivity is more characteristic of two separate functional groups: an isolated alkene (e.g., undergoing electrophilic addition) and an isolated ketone (e.g., undergoing 1,2-nucleophilic addition at the carbonyl carbon).[3] A crucial aspect of 4-penten-2-one's chemistry is its tendency to isomerize to the more thermodynamically stable conjugated isomer, 3-penten-2-one, particularly in the presence of acid or base catalysts.[3]

G cluster_0 Structural Comparison 3_pentenone label_3_pentenone 3-Penten-2-one (Conjugated System) 4_pentenone label_4_pentenone 4-Penten-2-one (Non-conjugated System)

Caption: Structural isomers of pentenone.

Comparative Reactivity Pathways

The electronic differences directly translate into distinct reaction pathways. 3-Penten-2-one readily undergoes Michael addition, a powerful carbon-carbon and carbon-heteroatom bond-forming reaction.[4] In contrast, 4-penten-2-one does not undergo this reaction unless it first isomerizes.[1][3]

G cluster_0 Reactivity of 3-Penten-2-one (Conjugated) cluster_1 Reactivity of 4-Penten-2-one (Non-conjugated) Reactant 3-Penten-2-one + Nucleophile (Nu⁻) Intermediate Enolate Intermediate Reactant->Intermediate Nucleophilic attack at β-carbon Product 1,4-Adduct (Michael Adduct) Intermediate->Product Protonation Reactant2 4-Penten-2-one Isomer 3-Penten-2-one Reactant2->Isomer Isomerization (Acid/Base Catalyst) Product3 1,2-Adduct Reactant2->Product3 1,2-Addition at Carbonyl Product2 1,4-Adduct Isomer->Product2 Michael Addition

Caption: Dominant reaction pathways for pentenone isomers.

Data Presentation: Summary of Reactivity

While direct side-by-side kinetic data for the same reaction is not extensively published, a qualitative and quantitative comparison can be constructed based on established principles and available data for analogous systems.

Feature3-Penten-2-one (Conjugated)4-Penten-2-one (Non-conjugated)Reference
Primary Reaction Type 1,4-Conjugate (Michael) AdditionIsomerization, 1,2-Addition[1][3]
Key Electrophilic Center β-carbonCarbonyl Carbon[1]
Thermodynamic Stability More StableLess Stable[3]
Susceptibility to "Soft" Nucleophiles HighLow (unless isomerized)[1]
Isomerization N/AReadily isomerizes to 3-penten-2-one[3]
Electrophilicity (Mayr E value) E = -18.8 (for analogous (E)-pent-3-en-2-one)Not applicable for Michael addition[5][6]

Experimental Protocols

To quantitatively assess the reactivity differences, the following experimental protocols can be employed.

Protocol 1: Aza-Michael Addition to 3-Penten-2-one

This protocol details the conjugate addition of an amine to 3-penten-2-one, a common reaction for evaluating the reactivity of Michael acceptors.[4]

Objective: To synthesize 4-(phenylamino)pentan-2-one and determine reaction yield.

Materials:

  • 3-Penten-2-one (5 mmol, 1.0 eq)

  • Aniline (B41778) (5.5 mmol, 1.1 eq)

  • Sealed reaction vial

  • Stir plate with heating

  • Thin-Layer Chromatography (TLC) plate (silica)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for elution)

Methodology:

  • Reaction Setup: In a sealed vial, combine 3-penten-2-one (5 mmol) and aniline (5.5 mmol). No solvent is required for this specific reaction, but an inert solvent could be used.[4]

  • Reaction: Heat the mixture to 80°C with constant stirring for 4 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the 3-penten-2-one starting material is consumed.

  • Work-up & Purification: Cool the reaction mixture to room temperature. Purify the crude product directly by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the final product, 4-(phenylamino)pentan-2-one.[4]

  • Analysis: Characterize the product using NMR and MS to confirm its structure and calculate the final yield.

G prep Preparation Combine 3-Penten-2-one, Aniline, & Solvent (optional) react Reaction Stir at 80°C. Monitor by TLC. prep->react quench Work-up Cool to room temperature. react->quench purify Purification Column Chromatography quench->purify analyze Analysis NMR, MS, Yield Calculation purify->analyze

Caption: General experimental workflow for a Michael addition reaction.[4]

Protocol 2: Base-Catalyzed Isomerization of 4-Penten-2-one

This protocol uses Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the rate of isomerization of the non-conjugated pentenone to its more stable conjugated form.[1]

Objective: To determine the rate of base-catalyzed isomerization of 4-penten-2-one to 3-penten-2-one.

Materials:

  • 4-Penten-2-one

  • A suitable deuterated solvent (e.g., CDCl3)

  • A catalytic amount of a non-nucleophilic base (e.g., DBU, triethylamine)

  • An internal standard with a known concentration (e.g., mesitylene)

  • NMR tube and spectrometer

Methodology:

  • Sample Preparation: In an NMR tube, prepare a solution of 4-penten-2-one and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentrations of the components.

  • Initiation: Add a catalytic amount of the base to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.

  • Data Acquisition: Continue acquiring spectra over time until a significant portion of the 4-penten-2-one has isomerized.

  • Data Analysis: Determine the concentration of both 4-penten-2-one and 3-penten-2-one at each time point by integrating their characteristic vinyl proton signals relative to the internal standard's signal.[1]

  • Kinetics: Plot the concentration of 4-penten-2-one versus time. Calculate the rate constant (k) for the isomerization by fitting the data to the appropriate rate law (e.g., first-order kinetics).

Conclusion

The chemical reactivity of pentenone isomers is fundamentally dictated by the presence or absence of conjugation between the carbon-carbon double bond and the carbonyl group. 3-Penten-2-one, the conjugated isomer, is an excellent Michael acceptor that readily undergoes 1,4-conjugate addition with a wide variety of nucleophiles.[1][4] In stark contrast, the non-conjugated 4-penten-2-one does not undergo this reaction; its reactivity is defined by its isolated alkene and ketone functionalities and, most notably, its propensity to isomerize to the more thermodynamically stable 3-penten-2-one.[3] This understanding is critical for synthetic chemists to predict reaction outcomes and design effective, high-yield synthetic strategies.

References

A Spectroscopic Duel: Unmasking the (E) and (Z) Isomers of 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the (E) and (Z) isomers of 3-Methyl-3-penten-2-one, providing key differentiating features in their NMR, IR, and Mass Spectra for researchers, scientists, and drug development professionals.

The geometric isomers of this compound, designated as (E) and (Z) forms, present a compelling case study in stereoisomer differentiation through spectroscopic techniques. While possessing the same molecular formula and connectivity, their distinct spatial arrangements of substituents around the carbon-carbon double bond give rise to subtle yet significant differences in their spectral fingerprints. This guide provides a comprehensive comparison of the spectroscopic data for the (E) and (Z) isomers, supported by experimental protocols, to aid in their unambiguous identification.

Spectroscopic Data Summary

The key to distinguishing between the (E) and (Z) isomers lies in the nuanced shifts and patterns observed in their respective spectra. The spatial proximity of the methyl and ethyl groups in the (Z)-isomer, compared to their trans orientation in the (E)-isomer, is the primary driver of these spectral variations.

Spectroscopic Technique(E)-3-Methyl-3-penten-2-one(Z)-3-Methyl-3-penten-2-oneKey Differentiating Features
¹H NMR (Predicted) δ ~6.7-6.9 (q, 1H, C4-H), ~2.3 (s, 3H, C1-H), ~2.1 (s, 3H, C5-H), ~1.8 (d, 3H, C6-H)(Predicted) δ ~6.0-6.2 (q, 1H, C4-H), ~2.3 (s, 3H, C1-H), ~2.1 (s, 3H, C5-H), ~1.9 (d, 3H, C6-H)The vinylic proton (C4-H) in the (E)-isomer is expected to be deshielded and appear at a higher chemical shift compared to the (Z)-isomer due to the anisotropic effect of the carbonyl group.
¹³C NMR δ 200.1 (C=O), 141.1 (C3), 135.2 (C4), 25.6 (C1), 15.1 (C5), 11.9 (C6)[1](Predicted) Chemical shifts for C4, C5, and C6 are expected to be different from the (E)-isomer due to steric interactions.The chemical shifts of the carbon atoms of the ethyl group (C4 and C5) and the methyl group on the double bond (C6) are particularly sensitive to the isomeric configuration.
IR Spectroscopy C=O stretch: ~1685 cm⁻¹, C=C stretch: ~1640 cm⁻¹(Predicted) C=O and C=C stretching frequencies may show slight shifts compared to the (E)-isomer.The C=C stretching vibration in the (Z)-isomer might be weaker or shifted due to reduced dipole moment change during vibration.
Mass Spectrometry Molecular Ion (M⁺): m/z 98. Prominent fragments at m/z 83, 69, 55, 43.Molecular Ion (M⁺): m/z 98. Fragmentation pattern is expected to be very similar to the (E)-isomer.While the primary fragmentation is similar, the relative abundances of certain fragment ions may differ slightly between the two isomers.

Experimental Protocols

The successful differentiation of the (E) and (Z) isomers of this compound is contingent upon obtaining high-quality spectroscopic data. The synthesis of this compound, typically through an aldol (B89426) condensation, often results in a mixture of both isomers. Therefore, a crucial first step is the separation of the isomers, commonly achieved through chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Synthesis and Isomer Separation

A general synthetic route involves the base-catalyzed aldol condensation of 2-butanone (B6335102) and acetaldehyde, followed by dehydration.

Synthesis_Workflow cluster_synthesis Synthesis cluster_separation Separation 2-Butanone 2-Butanone Aldol_Condensation Aldol Condensation (Base Catalyst) 2-Butanone->Aldol_Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Aldol_Condensation Dehydration Dehydration (Acid Catalyst) Aldol_Condensation->Dehydration Isomer_Mixture Mixture of (E) and (Z) Isomers Dehydration->Isomer_Mixture Chromatography Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) Isomer_Mixture->Chromatography E_Isomer (E)-Isomer Chromatography->E_Isomer Z_Isomer (Z)-Isomer Chromatography->Z_Isomer

Caption: General workflow for the synthesis and separation of (E) and (Z) isomers.

Spectroscopic Analysis

Once isolated, the pure isomers can be subjected to the following spectroscopic analyses:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

    • ¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • ¹³C NMR: Acquire spectra on the same instrument. A proton-decoupled sequence is used with a larger spectral width. Due to the lower natural abundance of ¹³C, a greater number of scans is required to achieve an adequate signal-to-noise ratio.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: As these are typically liquids, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates should be recorded and subtracted from the sample spectrum.

  • Mass Spectrometry (MS):

    • Sample Introduction: The most common method is via a gas chromatograph (GC-MS) which also serves as a final purity check.

    • Ionization: Electron ionization (EI) at 70 eV is typically used.

    • Analysis: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The logical flow of analyzing the isomeric mixture to obtain individual spectral data is outlined below.

Spectroscopic_Analysis_Workflow Start Isomer Mixture ((E) and (Z)) Separation Chromatographic Separation (GC or HPLC) Start->Separation E_Isomer Pure (E)-Isomer Separation->E_Isomer Z_Isomer Pure (Z)-Isomer Separation->Z_Isomer NMR_E NMR Analysis E_Isomer->NMR_E IR_E IR Analysis E_Isomer->IR_E MS_E MS Analysis E_Isomer->MS_E NMR_Z NMR Analysis Z_Isomer->NMR_Z IR_Z IR Analysis Z_Isomer->IR_Z MS_Z MS Analysis Z_Isomer->MS_Z Data_E Spectroscopic Data for (E)-Isomer NMR_E->Data_E IR_E->Data_E MS_E->Data_E Data_Z Spectroscopic Data for (Z)-Isomer NMR_Z->Data_Z IR_Z->Data_Z MS_Z->Data_Z Comparison Comparative Analysis Data_E->Comparison Data_Z->Comparison

Caption: Workflow for the spectroscopic analysis of (E) and (Z) isomers.

References

A Comparative Guide to the Analytical Techniques for 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 3-Methyl-3-penten-2-one. This α,β-unsaturated ketone is a key intermediate in various synthetic pathways, and its accurate identification and quantification are crucial for process optimization and quality control.

GC-MS Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry stands as the premier technique for the identification and quantification of volatile compounds like this compound due to its high sensitivity and specificity. The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that allows for its unambiguous identification.

The mass spectrum of this compound, as sourced from the National Institute of Standards and Technology (NIST) database, displays a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 98, corresponding to its molecular weight (C₆H₁₀O). The fragmentation pattern is dominated by cleavages alpha to the carbonyl group and rearrangements characteristic of α,β-unsaturated ketones.

Key Fragment Ions and Their Interpretation:

m/zProposed Fragment IonInterpretationRelative Intensity (%)
98[C₆H₁₀O]⁺Molecular Ion~20
83[M - CH₃]⁺Loss of a methyl group from the acetyl moiety (α-cleavage)~90
69[M - C₂H₅]⁺ or [M - COCH₃]⁺Loss of an ethyl group or McLafferty-type rearrangement~100 (Base Peak)
55[C₄H₇]⁺Further fragmentation of the m/z 69 ion~60
43[CH₃CO]⁺Acetyl cation from α-cleavage~85

Comparison of Analytical Techniques

While GC-MS is highly effective, HPLC and NMR spectroscopy offer alternative and complementary analytical approaches. The choice of technique depends on the specific requirements of the analysis, such as the sample matrix, the need for quantitative precision, and the desired structural information.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and mass-to-charge ratio of ionized fragments.Separation based on polarity and interaction with a stationary phase.Detection of nuclear spin transitions in a magnetic field.
Sample Requirements Volatile and thermally stable samples. Derivatization may be required for non-volatile compounds.Soluble samples. Derivatization can be used to enhance detection.Soluble samples in deuterated solvents.
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range), dependent on chromophore.High (mg/mL to µg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)High (mg/mL to µg/mL range)
Linearity (r²) > 0.99> 0.99Quantitative NMR (qNMR) can be highly linear.
Structural Information Provides fragmentation pattern for identification.Limited to retention time and UV-Vis spectrum unless coupled to MS.Provides detailed structural and stereochemical information.
Quantitative Accuracy High, especially with an internal standard.High, with proper calibration.Can be highly accurate (qNMR) without a standard of the analyte.

Experimental Protocols

GC-MS Analysis Protocol

This protocol is adapted from established methods for the analysis of volatile ketones.

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a volatile solvent such as methanol (B129727) or dichloromethane.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50 °C for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 35-350.

HPLC Analysis Protocol (with UV Detection)

As this compound has a weak chromophore, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to enhance UV detection.

  • Derivatization: React the sample containing this compound with an acidic solution of DNPH to form the corresponding hydrazone.

  • Sample Preparation: Extract the derivative using a solid-phase extraction (SPE) cartridge and dilute with the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 360 nm.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A DEPT experiment can be performed to aid in the identification of CH, CH₂, and CH₃ groups.

Visualizations

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Sample Injection Column GC Column Separation Injector->Column Volatility-based Separation IonSource Ionization (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector m/z Separation DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: Experimental workflow for GC-MS analysis.

Fragmentation_Pattern M Molecular Ion [M]⁺ m/z = 98 F83 [M - CH₃]⁺ m/z = 83 M->F83 - CH₃ F69 [M - C₂H₅]⁺ m/z = 69 (Base Peak) M->F69 - C₂H₅ F43 [CH₃CO]⁺ m/z = 43 M->F43 α-cleavage F55 [C₄H₇]⁺ m/z = 55 F69->F55 - CH₂

Caption: Key fragmentation pathways of this compound.

Validating the Purity of Synthesized 3-Methyl-3-penten-2-one: A Comparative Guide to qNMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for validating the purity of synthesized 3-Methyl-3-penten-2-one, an important intermediate in various chemical syntheses.

Synthesis of this compound

This compound is commonly synthesized via an aldol (B89426) condensation reaction between acetaldehyde (B116499) and methyl ethyl ketone. The reaction is typically catalyzed by an acid or a base. Potential impurities arising from this synthesis include unreacted starting materials, the isomeric product (3-Methyl-4-penten-2-one), and polymeric byproducts from the self-condensation of acetaldehyde.

Purity Validation by qNMR: A Primary Method

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment, offering direct quantification without the need for a specific reference standard of the analyte itself.[1] The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, an absolute purity value for the analyte can be determined.

Selecting an Internal Standard

The choice of a suitable internal standard is crucial for accurate qNMR analysis. An ideal internal standard should:

  • Be of high, certified purity.

  • Have signals that do not overlap with the analyte's signals.

  • Be soluble in the same deuterated solvent as the analyte.

  • Be non-reactive with the analyte and the solvent.

  • Have a simple spectrum with at least one sharp, well-resolved signal.

For the qNMR analysis of the relatively non-polar this compound in a solvent like chloroform-d (B32938) (CDCl₃), suitable internal standards include maleic acid , dimethyl sulfone , or 1,4-bis(trimethylsilyl)benzene (BTMSB) .

Comparison of Analytical Methods

The following table provides a comparative overview of qNMR, HPLC, and GC-MS for the purity analysis of this compound.

FeatureqNMRHPLC-UVGC-MS/FID
Principle Intrinsic quantitative relationship between signal intensity and molar concentration.Differential partitioning of analytes between a stationary and a mobile phase.Separation of volatile compounds in the gas phase followed by mass-based or flame ionization detection.
Quantitation Absolute (Primary Method)Relative (Requires a reference standard of the analyte)Relative (Requires a reference standard of the analyte)
Sample Throughput ModerateHighHigh
Destructive? NoYesYes
Selectivity Excellent for distinguishing structurally different molecules and isomers with distinct NMR spectra.Good for separating compounds with different polarities. Isomer separation can be challenging.Excellent for separating volatile compounds. Can distinguish isomers with different boiling points.
Sensitivity Lower compared to chromatographic methods.Moderate to high, depending on the chromophore of the analyte and impurities.High, especially with MS detection in selected ion monitoring (SIM) mode.
Common Impurities Detected Unreacted starting materials, isomers, and other proton-containing impurities.Non-volatile impurities, starting materials, and some isomers.Volatile impurities, residual solvents, starting materials, and isomers.

Experimental Data: A Comparative Analysis

The following tables summarize hypothetical quantitative data obtained from the purity analysis of a synthesized batch of this compound using qNMR, HPLC, and GC-FID.

Table 1: qNMR Purity Assessment
Analyte Signal (Proton)IntegralInternal Standard (Maleic Acid) Signal (Proton)IntegralCalculated Purity (%)
Vinylic CH (1H)1.00Vinylic CH (2H)2.1598.5
Acetyl CH₃ (3H)2.98Vinylic CH (2H)2.1598.2
Allylic CH₃ (3H)3.01Vinylic CH (2H)2.1598.8
Ethyl CH₃ (3H)3.00Vinylic CH (2H)2.1598.6
Average Purity 98.5 ± 0.2
Table 2: HPLC-UV Purity Assessment (Area % Method)
PeakRetention Time (min)Area (%)Identification
12.50.8Methyl Ethyl Ketone
23.10.5Acetaldehyde Polymer
34.898.2This compound
45.20.53-Methyl-4-penten-2-one
Table 3: GC-FID Purity Assessment (Area % Method)
PeakRetention Time (min)Area (%)Identification
13.20.7Methyl Ethyl Ketone
24.598.4This compound
34.90.63-Methyl-4-penten-2-one
46.10.3Acetaldehyde Polymer

Experimental Protocols

Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl ethyl ketone (2.0 equivalents) and a catalytic amount of a solid acid catalyst (e.g., Amberlyst 15).

  • Slowly add acetaldehyde (1.0 equivalent) to the stirred mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-70°C and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture, filter the catalyst, and wash the organic phase with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

qNMR Protocol
  • Sample Preparation: Accurately weigh approximately 20 mg of the synthesized this compound and 10 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube and ensure complete dissolution.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include:

    • Pulse angle: 90°

    • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

    • Number of scans: 16-32 (to achieve a good signal-to-noise ratio)

  • Data Processing: Process the spectrum with an appropriate line broadening factor (e.g., 0.3 Hz). Carefully perform phase and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

HPLC Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized product in the initial mobile phase composition.

GC-MS/FID Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer or a flame ionization detector.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

  • MS Parameters (if applicable): Electron ionization (EI) at 70 eV, scan range 35-350 amu.

  • Sample Preparation: Dilute the synthesized product in a suitable solvent like dichloromethane (B109758) (approx. 1 mg/mL).

Visualizing the Workflow and Comparison

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Validation cluster_results Results synthesis Aldol Condensation of Acetaldehyde and Methyl Ethyl Ketone purification Fractional Distillation synthesis->purification qnmr qNMR Analysis purification->qnmr Primary Method hplc HPLC Analysis purification->hplc Orthogonal Method gcms GC-MS/FID Analysis purification->gcms Orthogonal Method data_comparison Data Comparison (Tables 1-3) qnmr->data_comparison hplc->data_comparison gcms->data_comparison report Purity Report data_comparison->report logical_comparison cluster_methods Analytical Methods cluster_attributes Key Attributes qnmr qNMR quantitation Quantitation qnmr->quantitation Absolute selectivity Selectivity qnmr->selectivity High (Structural) sensitivity Sensitivity qnmr->sensitivity Lower destructive Sample Destruction qnmr->destructive No hplc HPLC hplc->quantitation Relative hplc->selectivity Good (Polarity) hplc->sensitivity Moderate-High hplc->destructive Yes gcms GC-MS/FID gcms->quantitation Relative gcms->selectivity High (Volatility) gcms->sensitivity High gcms->destructive Yes

References

A Comparative Guide to Catalysts for the Synthesis of 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3-methyl-3-penten-2-one, a key intermediate in the fragrance industry for the production of scents like Iso E Super®, is primarily achieved through the cross-aldol condensation of acetaldehyde (B116499) and butanone.[1][2][3] The choice of catalyst for this reaction is critical, directly impacting yield, selectivity, and the overall sustainability of the process. This guide provides a comparative analysis of different catalytic systems, supported by experimental data, to assist researchers and professionals in selecting the optimal catalyst for their needs.

Catalyst Performance Comparison

The efficiency of this compound synthesis is markedly influenced by the type of catalyst employed. Traditionally, homogeneous acid catalysts have been used, but recent advancements have highlighted the advantages of heterogeneous solid acid catalysts.

Homogeneous vs. Heterogeneous Catalysts

Homogeneous catalysts, such as mineral acids (e.g., sulfuric acid), have been conventionally used but suffer from significant drawbacks.[2][3][4] These include low yields (typically less than 38%), challenges in catalyst separation from the product mixture, and the generation of substantial aqueous waste, posing environmental concerns.[1][4]

Heterogeneous catalysts, particularly solid acid catalysts, have emerged as a "green" alternative, offering easier separation, potential for reuse, and improved yields.[1] Among these, acidic ion-exchange resins have shown significant promise.[1][5]

Quantitative Performance Data

The following table summarizes the performance of various catalysts under different reaction conditions.

Catalyst TypeCatalyst NameReactor TypeTemperature (°C)Ketone:Aldehyde Molar RatioCatalyst Loading (wt%)Acetaldehyde Conversion (%)3M3P Selectivity (%)3M3P Yield (%)Residence TimeReference
HomogeneousZinc Acetate------38 (total yield of 3M3P and 4-hexen-3-one)-[4][6]
HomogeneousSulfuric AcidBatch-----<38-[1][7]
HeterogeneousAcidic Ion Exchange Resin (NKC-9)Tank Reactor608:110----[1]
HeterogeneousAcidic Ion Exchange Resin (NKC-9)-902:110--90.85-[1]
HeterogeneousPolymeric Resin Supported Solid AcidCSTR65-706:1---82 (based on acetaldehyde)~6 hours[4][6]
HeterogeneousPolymeric Resin Supported Solid AcidMicroreactor65-706:1---82 (based on acetaldehyde)~1 hour[4]
HeterogeneousMetal OxidesMicroreactor-----up to 64-[1]

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of this compound using different catalytic systems.

General Synthesis via Cross-Aldol Condensation

The synthesis involves the reaction of acetaldehyde with butanone (methyl ethyl ketone) in the presence of a catalyst.[4][6] The primary reaction is the formation of this compound, but side reactions can occur, such as the self-condensation of acetaldehyde.[1][3]

Experimental Setup using a Continuous Stirred-Tank Reactor (CSTR):

A solid acid catalyst supported on a polymer resin (1.1 kg) is charged into a CSTR containing methyl ethyl ketone. The reaction mixture is heated to 65-70°C under autogenous pressure. A premixed feed of acetaldehyde and methyl ethyl ketone with a molar ratio of 1:6 is continuously introduced into the reactor. The product mixture is continuously removed. The yield of this compound is determined by gas chromatography (GC).[4][6]

Experimental Setup using a Tank Reactor with Heterogeneous Catalyst:

For a batch process, the reaction is carried out in a tank reactor. For the cross-aldol condensation using the acidic ion exchange resin NKC-9, the reaction conditions can be optimized. For instance, at a temperature of 60°C, a ketone to aldehyde molar ratio of 8:1, and a catalyst mass fraction of 10 wt%, the reaction proceeds.[1] The products can be detected and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Reaction Pathways and Experimental Workflow

The synthesis of this compound proceeds through an acid-catalyzed aldol (B89426) condensation mechanism. The overall workflow from reactants to the final product, including potential side reactions, is crucial for understanding and optimizing the synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Acid-Catalyzed Aldol Condensation cluster_products Products Acetaldehyde Acetaldehyde Reaction_Step Cross-Aldol Condensation Acetaldehyde->Reaction_Step Side_Product_1 Self-condensation Product (e.g., Crotonaldehyde) Acetaldehyde->Side_Product_1 Side Reaction Side_Product_2 Further Condensation Product Acetaldehyde->Side_Product_2 Butanone Butanone (Methyl Ethyl Ketone) Butanone->Reaction_Step Product This compound Reaction_Step->Product Desired Product Product->Side_Product_2 Side Reaction

Caption: Reaction pathway for the synthesis of this compound.

The experimental workflow can vary significantly depending on the reactor type. Continuous processes, such as those using a fixed-bed reactor (FBR) or a CSTR, offer advantages in terms of throughput and consistency over batch processes.

Experimental_Workflow cluster_setup Reactor Setup cluster_process Process cluster_output Output BSTR Batch Stirred-Tank Reactor (BSTR) Reaction Reaction BSTR->Reaction FBR Fixed-Bed Reactor (FBR) FBR->Reaction CSTR Continuous Stirred-Tank Reactor (CSTR) CSTR->Reaction Reactants Feed: Acetaldehyde + Butanone Reactants->BSTR Reactants->FBR Reactants->CSTR Catalyst Catalyst (Homogeneous or Heterogeneous) Catalyst->BSTR Catalyst->FBR Catalyst->CSTR Separation Product Separation & Purification Reaction->Separation Final_Product This compound Separation->Final_Product Waste Waste Stream Separation->Waste Analysis Analysis (GC, GC-MS) Final_Product->Analysis

Caption: Generalized experimental workflow for catalyst comparison.

Catalyst Stability and Reusability

A significant advantage of heterogeneous catalysts is their potential for reuse, which can dramatically reduce operational costs and environmental impact. The acidic ion exchange resin NKC-9 has been shown to be reusable.[1] Studies on its catalytic reusability for the aldol condensation of acetaldehyde and butanone have been conducted, demonstrating its stability over multiple reaction cycles.[1]

Conclusion

The selection of a catalyst for the synthesis of this compound has profound implications for process efficiency, cost, and environmental footprint. While traditional homogeneous catalysts are still in use, the data strongly supports the transition to heterogeneous solid acid catalysts, particularly acidic ion-exchange resins. These catalysts offer significantly higher yields, easier product separation, and the potential for reuse, aligning with the principles of green chemistry. Continuous reactor systems, such as CSTRs and FBRs, further enhance the benefits of heterogeneous catalysis by enabling efficient and scalable production. Future research may focus on the development of novel solid acid catalysts with even greater activity, selectivity, and longevity.

References

The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of α,β-Unsaturated Ketones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α,β-unsaturated ketone moiety, a seemingly simple functional group, represents a fascinating and complex area of medicinal chemistry. Its inherent reactivity as a Michael acceptor allows for covalent interactions with biological nucleophiles, leading to a broad spectrum of pharmacological activities. However, this same reactivity is a double-edged sword, also being implicated in cellular toxicity. This guide provides an objective comparison of the structure-activity relationships (SAR) of various α,β-unsaturated ketones, supported by experimental data, to aid in the rational design of safer and more efficacious therapeutics.

Mechanism of Action: The Michael Addition

The primary mechanism by which α,β-unsaturated ketones exert their biological effects is through a covalent interaction known as the Michael addition.[1][2] The electrophilic β-carbon of the unsaturated system is susceptible to attack by soft nucleophiles, most notably the thiol groups of cysteine residues within proteins.[3] This irreversible covalent bond formation can modulate the function of key cellular proteins, leading to a cascade of downstream effects.[4]

Below is a diagram illustrating the general mechanism of Michael addition.

G General Mechanism of Michael Addition A α,β-Unsaturated Ketone (Electrophile) C Covalent Adduct A->C Nucleophilic Attack at β-carbon B Nucleophile (e.g., Cysteine Thiol) B->C

Caption: Michael addition of a nucleophile to an α,β-unsaturated ketone.

Comparative Analysis of Anticancer Activity

α,β-Unsaturated ketones, particularly the chalcone (B49325) scaffold, have demonstrated significant potential as anticancer agents.[5][6] Their activity is highly dependent on the nature and position of substituents on the aromatic rings. The following tables summarize the in vitro cytotoxicity (IC50 values) of various α,β-unsaturated ketone derivatives against different cancer cell lines.

Table 1: Cytotoxicity of Chalcone Derivatives Against Various Cancer Cell Lines

Compound IDR1R2HeLa (IC50 in µM)[7]MCF-7 (IC50 in µM)[8]MDA-MB-231 (IC50 in µM)[8]HCT-116 (IC50 in µM)[8]
Chalcone 1 HH>1005.167.0615.38
Chalcone 2 OHH25.5---
Chalcone 3 OCH3H52.1---
Chalcone 4 HCl15.8---
Chalcone 5 HNO28.2---
4a HH-5.167.0615.38
4b 4'-OCH3H-2.084.636.59
4q 4'-Cl3,4,5-(OCH3)3-13.5810.2722.64
4v 3',4'-(OCH3)24-N(CH3)2-8.429.1518.73

Table 2: Cytotoxicity of α,β-Unsaturated Ketone Analogs Against Oral Squamous Cell Carcinoma (HSC-2) and Normal Human Gingival Fibroblasts (HGF) [9]

CompoundStructureHSC-2 (CC50 in µM)HGF (CC50 in µM)Selectivity Index (SI = CC50 HGF / CC50 HSC-2)
2-Cyclopenten-1-one Cyclic1803501.9
4,4-Dimethyl-2-cyclopenten-1-one Cyclic1104404.0
2-Cyclohexen-1-one Cyclic4306801.6
3-Methyl-2-cyclohexen-1-one Cyclic>1100>1100-

Key Signaling Pathways Targeted

The covalent modification of proteins by α,β-unsaturated ketones can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and inflammation. Two of the most well-characterized targets are the Keap1-Nrf2 and NF-κB pathways.

Keap1-Nrf2 Pathway Activation

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and degradation. Electrophilic compounds, including many α,β-unsaturated ketones, can covalently modify specific cysteine residues on Keap1 (e.g., Cys77, Cys151, Cys273, Cys288, Cys434), leading to a conformational change that prevents Nrf2 degradation.[9][10][11] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[12]

G Activation of the Keap1-Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UK α,β-Unsaturated Ketone Keap1 Keap1 UK->Keap1 Covalent Modification (Michael Addition) Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds Ub->Nrf2 Ubiquitination Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: α,β-Unsaturated ketones activate the Nrf2 antioxidant response.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway plays a crucial role in inflammation and cell survival. α,β-Unsaturated ketones can inhibit this pathway by targeting key components such as the IKK complex or NF-κB itself, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.[13]

Experimental Protocols

Cytotoxicity Evaluation: MTT Assay

This colorimetric assay is widely used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the α,β-unsaturated ketone analogs (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 values by plotting the percentage of viability against the compound concentration.

G MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add Solubilizing Agent (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A typical workflow for determining cytotoxicity using the MTT assay.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, a peptide substrate, and ATP to a buffer solution containing recombinant EGFR enzyme.

  • Kinase Reaction: Initiate the reaction by adding the enzyme and incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and quantify the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This is typically a luminescence-based measurement.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caspase-3 Activation Assay

This assay determines the activation of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: Treat cells with the test compound to induce apoptosis. Lyse the cells to release the cytosolic contents.

  • Substrate Addition: Add a caspase-3-specific substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow for cleavage of the substrate by active caspase-3.

  • Detection: Measure the product of the cleavage reaction. For a colorimetric assay, this is the absorbance of p-nitroaniline (pNA) at 405 nm. For a fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3 activity.

Conclusion and Future Perspectives

The α,β-unsaturated ketone motif is a valuable pharmacophore in medicinal chemistry, offering a pathway to potent and diverse biological activities through covalent modification of protein targets. The extensive research on chalcones has provided a solid foundation for understanding the SAR of this class of compounds. Key takeaways include the importance of substitution patterns on the aromatic rings for modulating potency and selectivity.

While the focus has been largely on anticancer applications, the ability of these compounds to modulate key signaling pathways like Keap1-Nrf2 and NF-κB suggests their potential in treating a range of diseases, including inflammatory and neurodegenerative disorders.

The primary challenge remains the potential for off-target toxicity due to the inherent reactivity of the Michael acceptor. Future research should focus on the design of "tunable" electrophiles, where the reactivity is attenuated to achieve selective covalent modification of the desired target while minimizing reactions with other biological nucleophiles. This can be achieved through careful manipulation of the electronic and steric properties of the α,β-unsaturated system and its surrounding scaffold. The development of reversible covalent inhibitors also presents a promising strategy to mitigate toxicity concerns. A deeper understanding of the structural determinants of both efficacy and toxicity will be crucial for unlocking the full therapeutic potential of this versatile class of compounds.

References

Benchmarking the efficiency of batch vs. continuous synthesis of 3-Methyl-3-penten-2-one.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between batch and continuous manufacturing processes is a critical decision that impacts efficiency, cost, and scalability. This guide provides an objective comparison of batch versus continuous synthesis of 3-Methyl-3-penten-2-one, a key intermediate in the production of synthetic fragrances. [1][2] The data and methodologies presented are compiled from publicly available patents and scientific literature to support informed decision-making in process development.

Executive Summary

The synthesis of this compound is typically achieved through an aldol (B89426) condensation reaction between acetaldehyde (B116499) and methyl ethyl ketone.[3][4] Traditionally, this has been performed in a batch or semi-batch mode. However, recent advancements in continuous flow technology offer significant advantages in terms of yield, safety, and cost-effectiveness. This guide will delve into the quantitative and qualitative differences between these two production paradigms.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the synthesis of this compound via different processing methods. The data clearly indicates that continuous processes can offer higher yields and significantly improved mass efficiency in a shorter reaction time.

ParameterSemi-Batch ProcessContinuous Stirred Tank Reactor (CSTR)Microreactor (Continuous Flow)Fixed Bed Reactor (FBR) + Reactive Distillation (RD)
Yield (based on acetaldehyde) 65%82%75-82%up to 95.8%
Reaction Time ~10 hours~6 hours (residence time)30-60 minutes (residence time)Not specified
Mass Efficiency ~26%~41%~38-64%Improved by 11.5% over batch
Energy Consumption BaselineReduced by 34.4% (FBR only) to 42% (RDC+FBR)Not specifiedReduced by 42%
Total Annual Cost BaselineNot specifiedNot specifiedReduced by 53%
Waste Generation BaselineNot specifiedNot specifiedReduced by 87.3%

Data compiled from US Patent 9,216,935 B2 and ACS Sustainable Chemistry & Engineering 2020, 8, 47, 17989–17998.[1][3]

Experimental Protocols

Representative Semi-Batch Synthesis Protocol

This protocol is based on the description of a traditional industrial process for producing this compound.

Materials:

  • Sulfuric acid

  • Methyl ethyl ketone

  • Acetaldehyde

Procedure:

  • Charge a semi-batch reactor with sulfuric acid and methyl ethyl ketone in a 1:4 ratio.

  • Heat the reactor to a temperature of 65-70°C under autogenous pressure.

  • Feed acetaldehyde into the reactor over a period of 4 hours.

  • After the acetaldehyde feed is complete, allow the reaction mixture to age until the reaction is complete.

  • The total process time is approximately 10 hours.[3]

  • The product, this compound, is then isolated and purified.

Continuous Synthesis Protocol using a Microreactor

This protocol illustrates a continuous flow process for the synthesis of this compound.

Materials:

  • Solid acid catalyst supported on a polymeric resin

  • Acetaldehyde

  • Methyl ethyl ketone

Procedure:

  • Pack a microreactor (e.g., 20 cm length, 5.3 mm inner diameter) with 2.5 g of the solid acid catalyst.

  • Maintain the microreactor at a constant temperature, for example, 65-70°C.

  • Prepare a pre-mixed feed of acetaldehyde and methyl ethyl ketone, for instance, in a 1:6 mole ratio.

  • Continuously pump the reactant mixture into the microreactor at a defined flow rate (e.g., 0.05 ml/min). The residence time in the reactor is approximately 1 hour.[3]

  • The product stream exiting the reactor is collected continuously for subsequent purification.

Visualizing the Process: A Comparative Workflow

The following diagrams illustrate the fundamental differences in the experimental workflows for batch versus continuous synthesis.

Batch_vs_Continuous_Workflow cluster_batch Batch Synthesis cluster_continuous Continuous Synthesis b_start Start b_charge Charge Reactor with Reactants & Catalyst b_start->b_charge b_react Run Reaction (Heating, Stirring) b_charge->b_react b_stop Stop Reaction b_react->b_stop b_isolate Isolate & Purify Product b_stop->b_isolate b_end End b_isolate->b_end c_start Start c_feed Continuously Feed Reactants c_start->c_feed c_react Flow Through Reactor with Catalyst c_feed->c_react c_collect Continuously Collect Product c_react->c_collect c_purify Continuous Purification (Optional) c_collect->c_purify c_end End c_purify->c_end Continuous_Synthesis_Advantages cluster_advantages Advantages of Continuous Synthesis higher_yield Higher Yields (up to 95.8%) less_waste Reduced Waste (by 87.3%) higher_yield->less_waste higher_efficiency Improved Mass Efficiency higher_yield->higher_efficiency shorter_time Shorter Reaction Times shorter_time->higher_efficiency better_control Precise Control of Reaction Parameters better_control->higher_yield better_control->shorter_time improved_safety Improved Safety (Smaller Reaction Volumes) better_control->improved_safety lower_cost Reduced Total Annual Cost (by 53%) less_waste->lower_cost energy_savings Reduced Energy Consumption (by 42%) energy_savings->lower_cost higher_efficiency->lower_cost

References

A Comparative Guide to Byproduct Identification in 3-Methyl-3-penten-2-one Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of byproducts generated during the synthesis of 3-Methyl-3-penten-2-one, a key intermediate in various chemical industries. The focus is on the identification and quantification of these byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). We present a comparison of different synthetic routes and their impact on byproduct formation, supported by experimental data. Detailed experimental protocols for both the synthesis and the analytical methodology are provided to aid in the replication and adaptation of these methods.

Data Presentation: Byproduct Profile in Different Synthetic Approaches

The synthesis of this compound via the aldol (B89426) condensation of methyl ethyl ketone and acetaldehyde (B116499) is often accompanied by the formation of several byproducts. The choice of catalyst and reaction conditions significantly influences the product distribution. Below is a summary of the yield of the desired product under various catalytic systems, which indirectly reflects the extent of byproduct formation. A higher yield of the target molecule generally indicates a lower prevalence of side reactions.

Catalyst SystemReactants Mole Ratio (Acetaldehyde:MEK)Temperature (°C)Reaction TimeMain Product Yield (%)Potential Major ByproductsReference
Sulfuric Acid (Homogeneous)1:465-70~10 hours65-74Acetaldehyde self-condensation products, 4-Hexen-3-one[1]
Zinc Acetate---38 (for a mixture with 4-Hexen-3-one)4-Hexen-3-one, Acetaldehyde polymers[1]
Solid Acid Catalyst (Polymeric Resin)1:665-70~1 hour82-85Reduced levels of self-condensation and isomeric byproducts[1]
Solid Acid Catalyst (Clay-supported)1:315030 minutes50Thermal degradation products, oligomers[1]

Note: The yield of byproducts is inversely related to the yield of the main product. Lower yields of this compound suggest a higher conversion of reactants into byproducts. The primary identified byproducts across most methods include polymers from the self-condensation of acetaldehyde and the isomeric α,β-unsaturated ketone, 4-hexene-3-one.[1] The use of solid acid catalysts, particularly polymeric resins, under optimized conditions appears to significantly suppress the formation of these byproducts, leading to higher product yields.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using a solid acid catalyst, which has been shown to offer higher selectivity.

Materials:

  • Methyl ethyl ketone (MEK)

  • Acetaldehyde

  • Solid Acid Catalyst (e.g., Amberlyst-15)

  • Toluene (or another suitable solvent)

  • Anhydrous Magnesium Sulfate

  • Reaction vessel equipped with a stirrer, condenser, and temperature control

Procedure:

  • Catalyst Preparation: Activate the solid acid catalyst according to the manufacturer's instructions. This typically involves washing with a solvent and drying.

  • Reaction Setup: Charge the reaction vessel with methyl ethyl ketone and the activated solid acid catalyst.

  • Reactant Addition: Slowly add acetaldehyde to the stirred mixture at a controlled temperature (e.g., 60-70°C). The molar ratio of MEK to acetaldehyde should be optimized (e.g., 6:1) to minimize acetaldehyde self-condensation.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by GC-MS or LC-MS.

  • Work-up: After the reaction reaches completion, cool the mixture and filter to remove the catalyst.

  • Purification: The crude product can be purified by distillation under reduced pressure.

LC-MS Analysis of Reaction Byproducts

This protocol provides a general method for the identification and relative quantification of this compound and its byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (e.g., Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source

Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Syringe filters (0.22 µm)

Sample Preparation:

  • Take an aliquot of the crude reaction mixture.

  • Dilute the sample with a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a concentration appropriate for LC-MS analysis (typically in the range of 1-10 µg/mL).

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.[2]

LC-MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating the non-polar to moderately polar analytes.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute more hydrophobic compounds. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

Data Analysis: Byproducts can be identified by their mass-to-charge ratio (m/z) and fragmentation patterns in the mass spectrometer. The relative abundance of each byproduct can be estimated by comparing the peak areas in the chromatogram. For accurate quantification, calibration curves with synthesized standards of the expected byproducts would be necessary.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_analysis LC-MS Analysis Reactants Methyl Ethyl Ketone + Acetaldehyde Reaction Aldol Condensation Reactants->Reaction Catalyst Solid Acid Catalyst Catalyst->Reaction Crude_Product Crude Reaction Mixture Reaction->Crude_Product Sample_Prep Sample Preparation (Dilution & Filtration) Crude_Product->Sample_Prep Aliquoting LC_Separation HPLC Separation (C18 Column) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (ESI+) LC_Separation->MS_Detection Data_Analysis Byproduct Identification & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for synthesis and byproduct analysis.

Byproduct_Formation_Pathway cluster_main Main Reaction cluster_side Side Reactions MEK Methyl Ethyl Ketone Main_Product This compound MEK->Main_Product Aldol Condensation Isomer_Formation 4-Hexen-3-one MEK->Isomer_Formation Alternative Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Main_Product Aldol Condensation Acetaldehyde_Side Acetaldehyde Acetaldehyde->Isomer_Formation Alternative Condensation Self_Condensation Acetaldehyde Self-Condensation Products (Polymers) Acetaldehyde_Side->Self_Condensation

Caption: Main and side reaction pathways in the synthesis.

References

Cross-Reactivity of 3-Methyl-3-penten-2-one with Biological Nucleophiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-Methyl-3-penten-2-one, an α,β-unsaturated ketone, with biological nucleophiles. Due to a lack of specific experimental data for this compound in the reviewed literature, this guide leverages data from structurally related α,β-unsaturated carbonyl compounds to provide a comparative framework for understanding its potential reactivity. The primary mechanism of reaction is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the unsaturated system.

Comparison of Reactivity with Biological Nucleophiles

The reactivity of α,β-unsaturated carbonyls is highly dependent on the nature of both the electrophile (the carbonyl compound) and the nucleophile. Soft nucleophiles, such as the thiol groups of cysteine and glutathione, are primary targets for these soft electrophiles.

Table 1: Comparison of Second-Order Rate Constants (k₂) for the Michael Addition of Thiols to Various α,β-Unsaturated Carbonyl Compounds
α,β-Unsaturated Carbonyl CompoundBiological NucleophileRate Constant (k₂) [M⁻¹s⁻¹]Reference
AcroleinN-Acetylcysteine>250-fold higher than others in the study[1]
AcroleinGlutathione (GSH)Modest[1]
DimethylfumarateKeap-1 (Cys151)Particularly reactive[1]
Cyclopropenyl KetoneGlutathione (GSH)595 ± 30[2]
N-methylated vinylpyridineN-Ac-Cys-NH₂18.2[3]
Carbonylacrylic reagentAnnexin V (surface cysteine)40.2[3]

Note: Specific kinetic data for this compound were not available in the reviewed literature. The data presented is for comparative purposes to estimate potential reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound with biological nucleophiles. These are generalized protocols based on standard methods for studying Michael additions of thiols to α,β-unsaturated ketones.

Kinetic Assay of Michael Addition by UV/Vis Spectroscopy

This method monitors the reaction between this compound and a thiol-containing nucleophile (e.g., N-acetylcysteine or glutathione) by observing changes in UV absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

    • Prepare a stock solution of the biological nucleophile (e.g., N-acetylcysteine or glutathione) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Setup:

    • In a quartz cuvette, mix the buffer, the nucleophile solution, and bring to the desired reaction temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix thoroughly.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at a wavelength where either the reactant or the product has a significant absorbance. The disappearance of the α,β-unsaturated ketone can often be monitored in the UV range.

    • Record absorbance readings at regular time intervals until the reaction reaches completion.

  • Data Analysis:

    • Plot absorbance versus time.

    • From the pseudo-first-order rate constants obtained at different nucleophile concentrations, the second-order rate constant (k₂) can be determined.[4]

Identification of Adducts by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the covalent adducts formed between this compound and biological nucleophiles like peptides and proteins.

Protocol:

  • Reaction and Sample Preparation:

    • Incubate this compound with the target protein or peptide (e.g., Human Serum Albumin or a cysteine-containing peptide) in a suitable buffer (e.g., PBS, pH 7.4) for a specified time.

    • For protein samples, perform proteolytic digestion (e.g., with trypsin) to generate smaller peptides.

    • Desalt the resulting peptide mixture using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[5][6]

    • Separate the peptides on a C18 reverse-phase column using a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in a data-dependent manner, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the MS/MS data against a protein database using software such as Mascot or MaxQuant.

    • Specify the potential mass modification corresponding to the addition of this compound (98.14 Da) to cysteine or other nucleophilic residues.

    • The software will identify peptides that have been modified and pinpoint the site of adduction.[7]

Quantification of Thiol Depletion by HPLC

This method quantifies the consumption of a biological thiol upon reaction with this compound.

Protocol:

  • Reaction:

    • Incubate this compound with a known concentration of the thiol (e.g., glutathione) in a buffered solution.

    • Take aliquots at different time points and quench the reaction (e.g., by adding a strong acid).

  • Derivatization:

    • Derivatize the remaining free thiols with a fluorescent labeling agent such as monobromobimane (B13751) (mBBr) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • HPLC Analysis:

    • Separate the derivatized thiols using reverse-phase HPLC with fluorescence or UV detection.

    • Quantify the amount of remaining thiol at each time point by comparing the peak area to a standard curve.

  • Data Analysis:

    • Plot the concentration of the thiol versus time to determine the reaction kinetics.

Visualizations

Reaction Mechanism of this compound with a Biological Thiol

Michael_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketone This compound (Electrophile) enolate Enolate Intermediate ketone->enolate Nucleophilic Attack (Michael Addition) thiol Biological Thiol (R-SH) (Nucleophile) thiol->enolate adduct Thioether Adduct enolate->adduct Protonation

Caption: Michael addition of a biological thiol to this compound.

Experimental Workflow for Assessing Protein Adduct Formation

Adduct_Workflow A Incubate this compound with Protein B Proteolytic Digestion (e.g., Trypsin) A->B C Sample Cleanup (e.g., C18 Desalting) B->C D LC-MS/MS Analysis C->D E Database Search (Identify Modified Peptides) D->E F Data Validation and Site Localization E->F

Caption: Workflow for identifying protein adducts of this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for 3-Methyl-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling of 3-Methyl-3-penten-2-one, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical throughout its lifecycle.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-Methyl pent-3-en-2-one[1]

  • CAS Number: 565-62-8[1][2]

  • Molecular Formula: C6H10O[1][2]

  • Molecular Weight: 98.14 g/mol [2]

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Physical Hazards: Flammable liquid and vapor (Category 3).[1][2]

  • Health Hazards:

    • Causes skin irritation (Category 2).[2]

    • Causes serious eye irritation (Category 2).[2]

    • May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[2]

    • Harmful if swallowed, in contact with skin, or if inhaled.[1]

GHS Hazard Pictograms:

  • GHS02: Flammable liquids[2]

  • GHS07: Skin and eye irritation, respiratory irritation[2]

Signal Word: Danger[2]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or protective goggles. A face shield may be required in situations with a higher risk of splashing.[2]
Hand Protection Chemical-resistant gloves. Material selection is critical for adequate protection.[2]
Skin and Body Protective clothing, including a lab coat. For larger quantities or increased exposure risk, corrosion-proof clothing or a gas-tight chemical suit is recommended.[2]
Respiratory A gas mask with a type A filter is necessary if air concentrations exceed exposure limits. For high vapor concentrations, a self-contained respirator should be used.[2]

Glove Material Resistance:

Resistance LevelGlove Material
Excellent Butyl rubber, polyethylene/ethylene vinyl alcohol, Viton
Good Neoprene
Less Resistance Natural rubber, PVC
Poor Polyethylene, PVA
[2]

Operational and Handling Protocols

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1] No smoking in the handling area.[1]

  • Use spark-proof tools and explosion-proof equipment.[1]

  • Ground and bond containers when transferring material to prevent static electricity discharge.[3]

  • Avoid contact with skin and eyes.[1]

  • Do not eat, drink, or smoke when using this product.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from incompatible materials such as oxidizing agents, strong bases, metals, alcohols, amines, and water/moisture.[2]

  • The storage area should be a fireproof storeroom.[2]

Emergency and Disposal Plans

Spill Response:

In the event of a spill, follow these procedures:

  • Immediate Action: Evacuate non-essential personnel from the area.[2] Remove all sources of ignition.[2]

  • Ventilation: Ensure the area is well-ventilated.[2]

  • Containment: For small spills, use a non-flammable absorbent material such as sand, earth, or vermiculite (B1170534) to contain the liquid.[2][3] For larger spills, create a dike with non-flammable material to prevent spreading.[3]

  • Cleanup: Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.[2] Clean the contaminated surface with an excess of water.[2]

  • Personal Protection: All personnel involved in the cleanup must wear appropriate PPE as outlined above.[2]

First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]

  • Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[4] If skin irritation persists, seek medical attention.[4]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting. Call a poison center or doctor for treatment advice.[1]

Disposal:

  • All waste, including contaminated absorbent materials and empty containers, must be disposed of in accordance with local, state, and federal regulations.[2][3]

  • Recommended disposal methods include distillation for recovery or disposal in an authorized waste incinerator for solvents.[2]

  • Do not discharge into drains or the environment.[2]

Experimental Workflow: Chemical Spill Response

Spill Chemical Spill Occurs Evacuate Evacuate Area & Alert Personnel Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Dispose Dispose of Waste in Accordance with Regulations Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

References

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Retrosynthesis Analysis

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3-Methyl-3-penten-2-one
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Reactant of Route 2
3-Methyl-3-penten-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.